(1S,2S)-2-Amino-1,2-diphenyl-ethanol
Description
The exact mass of the compound (1S,2S)-2-Amino-1,2-diphenyl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,2S)-2-Amino-1,2-diphenyl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Amino-1,2-diphenyl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352133 | |
| Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23190-17-2 | |
| Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-(-)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
This guide provides a comprehensive overview of the synthesis and purification of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a pivotal chiral auxiliary in modern asymmetric synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations essential for obtaining this compound in high purity. We will explore a robust synthesis pathway starting from benzoin, followed by a detailed diastereomeric resolution, and concluding with meticulous purification protocols.
Introduction: The Significance of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
(1S,2S)-2-Amino-1,2-diphenyl-ethanol, and its enantiomer, are highly valued chiral auxiliaries. Their utility stems from the strategic placement of the amino and hydroxyl groups on a rigid diphenyl backbone. This specific stereochemistry allows for effective facial shielding in a variety of chemical transformations, thereby enabling the stereoselective synthesis of a wide range of chiral molecules. Its applications are particularly prominent in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Synthesis of Racemic erythro-2-Amino-1,2-diphenylethanol
The journey to enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol begins with the synthesis of the racemic erythro diastereomer. A common and efficient route commences with the commercially available α-hydroxy ketone, benzoin.
Rationale for the Synthetic Approach
The synthesis proceeds in two key stages: the formation of an oxime from benzoin, followed by the stereoselective reduction of this intermediate. The oximation of the ketone functionality in benzoin provides a precursor that, upon reduction, yields the desired amino alcohol. The choice of reducing agent is critical to favor the formation of the erythro diastereomer over the threo form.
Experimental Workflow: Synthesis of Racemic Precursor
Caption: Synthetic pathway from benzoin to racemic erythro-2-amino-1,2-diphenylethanol.
Detailed Synthesis Protocol
Step 1: Synthesis of Benzoin Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in methanol.
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2.0 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue to precipitate the crude benzoin oxime.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of Benzoin Oxime to Racemic erythro-2-Amino-1,2-diphenylethanol
-
Reaction Setup: In a suitable high-pressure reactor or a round-bottom flask under an inert atmosphere (depending on the chosen reduction method), suspend benzoin oxime (1 equivalent) in an appropriate solvent (e.g., ethanol or water).
-
Catalyst/Reducing Agent Addition: For catalytic hydrogenation, a nickel-aluminum alloy catalyst is effective[1]. The catalyst is added to the suspension. For a metal hydride reduction, a reagent like sodium borohydride in the presence of a Lewis acid can be employed.
-
Reaction Conditions:
-
Catalytic Hydrogenation: The reaction is typically carried out under hydrogen pressure at elevated temperature.
-
Metal Hydride Reduction: The reaction is often performed at a low temperature (e.g., -15°C to 0°C), followed by a gradual warming to room temperature[1].
-
-
Work-up:
-
Catalytic Hydrogenation: After the reaction, the catalyst is carefully filtered off. The filtrate is concentrated to yield the crude product.
-
Metal Hydride Reduction: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane)[1]. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Initial Purification: The crude product is often a mixture of erythro and threo diastereomers. A preliminary purification by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) can enrich the erythro isomer.
Chiral Resolution of Racemic erythro-2-Amino-1,2-diphenylethanol
The separation of the racemic mixture into its constituent enantiomers is achieved through diastereomeric salt formation with a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic amine with an enantiomerically pure chiral acid results in the formation of two diastereomeric salts. These diastereomers possess different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization.
Logical Flow of Chiral Resolution
Caption: Logical workflow for the chiral resolution of racemic erythro-2-amino-1,2-diphenylethanol.
Detailed Resolution Protocol
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic erythro-2-amino-1,2-diphenylethanol (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, the (1S,2S)-amine • L-tartrate salt, will begin to crystallize.
-
To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (1R,2R)-amine • L-tartrate salt.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a solution of sodium hydroxide (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10). This will liberate the free (1S,2S)-2-amino-1,2-diphenylethanol, which will precipitate out of the aqueous solution.
-
-
Extraction and Isolation:
-
Extract the aqueous suspension with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude (1S,2S)-2-amino-1,2-diphenylethanol.
-
Purification and Characterization
The final step is the purification of the enantiomerically enriched amine to achieve the high purity required for its use as a chiral auxiliary. Recrystallization is the method of choice for this purpose.
Recrystallization Protocol
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of (1S,2S)-2-amino-1,2-diphenylethanol.
-
Dissolution: Dissolve the crude (1S,2S)-amine in a minimal amount of hot ethanol.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry the crystals under vacuum.
Characterization
The purity and identity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Optical Rotation: To confirm the stereochemistry.
Quantitative Data Summary
| Parameter | Synthesis of Racemic Amine | Chiral Resolution | Final Purification |
| Typical Yield | 70-85% (from benzoin oxime) | 35-45% (of one enantiomer) | >90% |
| Expected Purity | Mixture of diastereomers | >95% e.e. (after one crystallization) | >99% e.e. |
| Key Reagents | Benzoin, Hydroxylamine HCl, Ni-Al alloy | L-(+)-Tartaric Acid, Methanol, NaOH | Ethanol, Water |
| Critical Step | Stereoselective reduction | Fractional crystallization | Slow cooling for crystal growth |
Conclusion
The synthesis and purification of (1S,2S)-2-amino-1,2-diphenylethanol is a multi-step process that requires careful control of reaction conditions and purification techniques. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably obtain this valuable chiral auxiliary in high yield and excellent enantiomeric purity, enabling the advancement of asymmetric synthesis and the development of novel chiral therapeutics.
References
-
Organic Syntheses Procedure. Organic Syntheses. [Online] Available at: [Link]
- Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents.
Sources
A Technical Guide to the Spectroscopic Characterization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the chiral amino alcohol, (1S,2S)-2-Amino-1,2-diphenyl-ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a practical framework for spectral interpretation, explains the causal relationships behind experimental choices, and provides robust, self-validating methodologies for acquiring high-quality data.
While comprehensive spectral libraries for the (1S,2S)-threo isomer are not as prevalent as for its (1S,2R)-erythro counterpart, this guide will leverage a comparative analytical approach. We will utilize the well-documented spectra of related diastereomers to establish a baseline and then, based on fundamental principles of stereochemistry, predict and explain the nuanced spectral features unique to the (1S,2S) configuration. This methodology not only provides a robust characterization framework but also enhances the reader's foundational understanding of stereoisomerism in spectroscopic analysis.
Molecular Structure and Stereochemical Considerations
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a chiral molecule possessing two stereocenters at the C1 and C2 positions of the ethanol backbone. The "(1S,2S)" designation defines the absolute configuration at these centers, resulting in a threo diastereomer. This spatial arrangement is distinct from the (1S,2R) or (1R,2S)erythro diastereomers and is the primary determinant of the subtle, yet critical, differences observed in its spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of chiral molecules like (1S,2S)-2-Amino-1,2-diphenyl-ethanol. It provides detailed information about the chemical environment, connectivity, and stereochemical relationship of atoms.
¹H NMR Spectroscopy: The Key to Diastereomeric Distinction
The proton NMR spectrum provides a fingerprint of the molecule's hydrogen atoms. While the aromatic protons of the two phenyl groups will present as complex multiplets, the most diagnostic signals are the methine protons at C1 (H-C-O) and C2 (H-C-N).
Expertise & Experience: The Causality of Stereochemistry on Spectra
The primary distinction between the threo (1S,2S) and erythro (1S,2R) diastereomers in ¹H NMR lies in the magnitude of the vicinal coupling constant (³JH-H) between the C1 and C2 protons. This is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two adjacent C-H bonds.
-
In the more stable, staggered conformation of the erythro isomer , the two methine protons are positioned anti-periplanar to each other (dihedral angle ≈ 180°), resulting in a large coupling constant (typically 8-10 Hz).
-
Conversely, in the preferred conformation of the threo isomer , these protons are gauche to one another (dihedral angle ≈ 60°), leading to a smaller coupling constant (typically 3-5 Hz).
This difference in ³JH-H is the most reliable and definitive NMR marker for distinguishing these diastereomers.
Predicted ¹H NMR Data for (1S,2S)-2-Amino-1,2-diphenyl-ethanol
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Phenyl-H | 7.10 - 7.40 | m | - |
| H-C1-O | ~4.8 - 5.0 | d | ³J = 3-5 |
| H-C2-N | ~4.2 - 4.4 | d | ³J = 3-5 |
| NH₂, OH | 1.5 - 3.0 | br s | - |
| Note: Chemical shifts are solvent-dependent. The broad signals for NH₂ and OH protons are due to chemical exchange and may not show coupling. |
Diagram: ¹H NMR Coupling Relationship Below is a logical diagram illustrating the key interaction for distinguishing diastereomers via NMR.
Caption: Karplus relationship predicts different ³J values for threo/erythro isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be unique, resulting in 14 distinct signals.
Predicted ¹³C NMR Data for (1S,2S)-2-Amino-1,2-diphenyl-ethanol
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Phenyl C-ipso (C-C1) | ~142-144 |
| Phenyl C-ipso (C-C2) | ~140-142 |
| Phenyl C-ortho, C-meta, C-para | ~125-129 |
| C1 (CH-OH) | ~76-78 |
| C2 (CH-NH₂) | ~60-62 |
| Note: Assignments for the aromatic region can be complex and may require 2D NMR techniques for unambiguous assignment. |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Workflow: NMR Sample Preparation and Acquisition
Caption: Standard workflow for preparing and analyzing a sample by NMR.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) inside a clean, dry vial before transferring to a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor shimming.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to maximize its homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phased and baseline-corrected to produce the final, interpretable data.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of (1S,2S)-2-Amino-1,2-diphenyl-ethanol will be dominated by absorptions corresponding to its key functional groups: the O-H of the alcohol, the N-H of the primary amine, the C-H of the aromatic rings, and the C-O of the alcohol. While the spectra of diastereomers are largely identical in the functional group region, subtle variations in the fingerprint region (<1500 cm⁻¹) can arise from differences in the molecule's overall vibrational modes due to its unique 3D structure.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 3200 - 3600 | O-H stretch | Broad signal, indicating hydrogen bonding |
| 3300 - 3500 | N-H stretch | Two sharp peaks (asymmetric & symmetric) for primary amine |
| 3000 - 3100 | Aromatic C-H stretch | Sharp peaks, characteristic of sp² C-H bonds |
| 1580 - 1600, 1450-1500 | C=C stretch | Aromatic ring skeletal vibrations |
| 1050 - 1150 | C-O stretch | Strong absorption for the secondary alcohol |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the modern standard for acquiring IR spectra of solid samples due to its minimal sample preparation requirements.
Step-by-Step Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid (1-2 mg) onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Data Acquisition: Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Expertise & Experience: Predicting Fragmentation
Under Electron Ionization (EI), the mass spectra of diastereomers are generally indistinguishable because the high energy of the ionization process leads to fragmentation based on bond strengths, not stereochemistry. The molecular ion ([M]⁺•) will be observed at m/z = 213. The fragmentation is dictated by the stability of the resulting carbocations and radical species.
The most prominent fragmentation pathway for amino alcohols is the α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen or oxygen atom.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale |
| 213 | [C₁₄H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 107 | [C₆H₅CH(OH)]⁺ | α-cleavage at C1-C2 bond, charge retained on oxygen-containing fragment |
| 106 | [C₆H₅CH=NH₂]⁺ | α-cleavage at C1-C2 bond, charge retained on nitrogen-containing fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of a phenyl group |
Diagram: Key MS Fragmentation Pathway The diagram below shows the primary alpha-cleavage fragmentation of the molecular ion.
Caption: Primary fragmentation pathways for 2-Amino-1,2-diphenylethanol in MS.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules, often resulting in a prominent protonated molecule peak [M+H]⁺.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas assist in desolvation, releasing the analyte ions into the gas phase.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the protonated molecule [M+H]⁺ (expected at m/z 214) and any significant fragment ions.
Conclusion
The comprehensive characterization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol relies on the synergistic application of NMR, IR, and Mass Spectrometry. While direct spectral data for this specific diastereomer may be sparse in public databases, a robust and scientifically sound analysis is achievable through a comparative approach with its more documented stereoisomers. The key to distinguishing the (1S,2S) threo configuration lies in the small vicinal coupling constant between the C1 and C2 methine protons in the ¹H NMR spectrum, a direct consequence of their gauche relationship. IR spectroscopy confirms the presence of the requisite functional groups, and mass spectrometry validates the molecular weight and primary fragmentation patterns. By adhering to the rigorous experimental protocols detailed in this guide, researchers can confidently acquire and interpret high-quality spectroscopic data for this important chiral building block.
References
-
PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]
-
SpectraBase. (1S,2R)-2-Amino-1,2-diphenylethanol 13C NMR Spectrum. Wiley. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
University of Oxford, Chemistry Research Laboratory. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
A Comprehensive Technical Guide to (1S,2S)-2-Amino-1,2-diphenylethanol for Researchers and Drug Development Professionals
This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough examination of the physical and chemical properties of (1S,2S)-2-Amino-1,2-diphenylethanol. This specific stereoisomer is a valuable chiral building block in asymmetric synthesis, and a comprehensive understanding of its characteristics is paramount for its effective application.
The Role of Stereochemistry: Introducing (1S,2S)-2-Amino-1,2-diphenylethanol
In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of utmost importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities and physical properties. (1S,2S)-2-Amino-1,2-diphenylethanol, a member of the chiral amino alcohol family, is a powerful tool for controlling the stereochemical outcome of chemical reactions. Its defined spatial arrangement of functional groups allows it to serve as a chiral auxiliary, guiding the formation of new stereocenters in a predictable manner.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of (1S,2S)-2-Amino-1,2-diphenylethanol is fundamental for its handling, characterization, and deployment in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 116-119 °C | [2] |
| Specific Rotation ([α]D) | -124±3° (c = 0.87 in ethanol) | [2] |
| Enantiomeric Excess | ≥99.0% (HPLC) | [2] |
| Solubility | Soluble in alcohols and other polar organic solvents. | N/A |
| CAS Number | 23190-17-2 | [1][2] |
Molecular Structure:
The (1S,2S) configuration, also referred to as the threo diastereomer, defines the specific relative and absolute stereochemistry of the two stereocenters.
Figure 2: General workflow for the synthesis of the threo from the erythro diastereomer.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the principle of oxazoline formation and subsequent hydrolysis.
Materials:
-
(1S,2R)-2-Amino-1,2-diphenylethanol (erythro isomer)
-
An aldehyde (e.g., formaldehyde or benzaldehyde) or a derivative for oxazoline formation
-
Dehydrating agent or conditions for cyclization
-
Acid or base for hydrolysis (e.g., HCl or NaOH)
-
Organic solvents for extraction and purification
Procedure:
-
Oxazoline Formation: The erythro amino alcohol is reacted with an aldehyde in a suitable solvent. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. This cyclization proceeds with inversion of configuration at the carbon atom bearing the amino group, forming the corresponding cis-oxazoline.
-
Isolation of the Intermediate: The oxazoline intermediate can be isolated and purified by standard techniques such as crystallization or chromatography.
-
Hydrolysis: The purified oxazoline is subjected to hydrolysis under either acidic or basic conditions. This step cleaves the oxazoline ring to yield the threo amino alcohol. The choice of hydrolytic conditions can be optimized to maximize the yield and prevent side reactions.
-
Purification of the Final Product: The resulting (1S,2S)-2-amino-1,2-diphenylethanol is purified by recrystallization from an appropriate solvent system to yield the enantiomerically and diastereomerically pure product.
Self-Validation and Trustworthiness: The stereochemical purity of the final product must be rigorously confirmed. This is achieved by measuring its specific rotation and by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the results with established data for the pure (1S,2S) isomer.
Applications in Asymmetric Synthesis
The primary application of (1S,2S)-2-amino-1,2-diphenylethanol is as a chiral auxiliary. It is temporarily attached to a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer.
Asymmetric Alkylation
In asymmetric alkylation, the chiral auxiliary is first converted into an amide with a carboxylic acid. The resulting chiral amide can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) from a sterically less hindered face, thereby creating a new stereocenter with high diastereoselectivity.
Figure 3: Workflow for asymmetric alkylation using a chiral auxiliary.
Mechanistic Rationale: The rigid diphenyl framework and the stereochemistry at C1 and C2 of the auxiliary create a well-defined chiral pocket around the reactive center. This steric hindrance directs the incoming electrophile to approach from the less hindered face of the enolate, leading to a high degree of stereocontrol.
Spectroscopic Characterization
The identity and purity of (1S,2S)-2-amino-1,2-diphenylethanol are confirmed through various spectroscopic methods.
| Technique | Expected Features |
| ¹H NMR | A complex multiplet in the aromatic region corresponding to the ten phenyl protons. Distinct signals for the two methine protons (CH-OH and CH-NH₂). Broad, exchangeable singlets for the hydroxyl (-OH) and amino (-NH₂) protons. |
| ¹³C NMR | Resonances for the aromatic carbons of the two phenyl groups. Two distinct signals for the stereogenic carbons (C-OH and C-NH₂). |
| FT-IR | Characteristic broad absorption bands for O-H and N-H stretching in the 3200-3600 cm⁻¹ region. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) consistent with its molecular weight. |
Safety and Handling
(1S,2S)-2-Amino-1,2-diphenylethanol is classified as an acute toxicant if swallowed (H302). [2]Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place, as recommended for combustible solids. [2] For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1S,2S)-2-Amino-1,2-diphenylethanol is a highly valuable and versatile chiral building block in the field of asymmetric synthesis. Its well-defined stereochemistry and predictable influence on the stereochemical course of reactions make it an indispensable tool for the synthesis of enantiomerically pure compounds. A thorough understanding of its synthesis, properties, and applications empowers researchers to leverage its full potential in the development of novel pharmaceuticals and other advanced materials.
References
-
HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]
-
Lin, G. et al. Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405–2407. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. 2-Amino-1,2-diphenylethanol. [Link]
-
Aubé, J., & Zeng, Y. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry, 9(3), 473–476. [Link]
-
Lyle, G. G., & Lacroix, W. (1964). The Absolute Configuration of threo-2-Amino-1,2-diphenylethanol. A Correction of the Literature. The Journal of Organic Chemistry, 29(11), 3390–3392. [Link]
-
SpectraBase. 1,2-Diphenylethanol. [Link]
-
Williams, D. R., et al. (2013). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 52(43), 11339-11343. [Link]
Sources
A Researcher's Guide to Sourcing Enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol: Navigating a Niche Stereoisomer
Introduction: The Critical Role of Stereochemistry in Asymmetric Synthesis
In the precise world of pharmaceutical development and fine chemical manufacturing, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Chiral auxiliaries are foundational tools that guide the formation of specific stereoisomers, a necessity for creating effective and safe therapeutic agents.[1][2] The 2-Amino-1,2-diphenylethanol family of compounds represents a vital class of such auxiliaries, valued for their rigid phenyl backbones which provide an effective chiral environment for stereoselective transformations.[3]
This technical guide addresses the specific challenge of sourcing enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol . It moves beyond a simple list of suppliers to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the commercial landscape, the critical distinctions between available diastereomers, and a logical framework for procurement or synthesis.
Understanding the Stereochemical Landscape: erythro vs. threo
The primary challenge in sourcing (1S,2S)-2-Amino-1,2-diphenyl-ethanol lies in its stereochemistry. This molecule has two chiral centers, leading to four possible stereoisomers. These are best understood as two diastereomeric pairs of enantiomers:
-
erythro diastereomers: The (1R,2S) and (1S,2R) forms. In a Fischer projection, the main functional groups (amino and hydroxyl) are on opposite sides of the carbon backbone.
-
threo diastereomers: The (1R,2R) and (1S,2S) forms. In a Fischer projection, the main functional groups are on the same side.
A thorough analysis of the global chemical supply chain reveals a critical fact: the erythro form is vastly more common and commercially available as a catalog product. The requested threo (1S,2S) isomer is not a standard, off-the-shelf reagent from major suppliers. This scarcity necessitates a strategic approach for the research scientist.
Commercial Availability of the threo Diastereomers: (1S,2S) and (1R,2R)
Direct searches for commercial stock of (1S,2S)-2-Amino-1,2-diphenyl-ethanol yield no major suppliers. However, its enantiomer, (1R,2R)-(+)-2-Amino-1,2-diphenylethanol , is available from at least one specialized manufacturer, albeit not as a stock item.
Manchester Organics lists (1R,2R)-(+)-2-Amino-1,2-diphenylethanol with a stated lead time of 4-6 weeks, indicating it is likely synthesized on demand.[4] For researchers whose synthetic route can accommodate the (1R,2R) enantiomer, this represents the most direct procurement path. For those who strictly require the (1S,2S) configuration, this opens the door to inquiring about a custom synthesis of the opposite enantiomer from the same specialized supplier.
The Practical Alternative: Sourcing the Widely Available erythro Diastereomers
For many applications, a researcher's primary need is for the specific chiral influence imparted by the amino alcohol scaffold. If the synthetic plan can be adapted, the most efficient and cost-effective solution is to utilize the readily available erythro diastereomers: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and its enantiomer (1S,2R)-(+)-2-Amino-1,2-diphenylethanol .[5]
These compounds are widely used as chiral auxiliaries and ligands in various asymmetric reactions, including alkylations and aldol reactions.[3] A robust network of chemical suppliers offers these reagents at high purity, backed by comprehensive analytical data.
Table 1: Prominent Commercial Suppliers of erythro-2-Amino-1,2-diphenylethanol
| Supplier | Product Name | CAS No. | Purity/Assay | Key Features |
| Sigma-Aldrich (Merck) | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | 99% | Extensive documentation and peer-reviewed paper citations available. |
| Sigma-Aldrich (Merck) | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | 99% | Widely cited in literature for preparing chiral catalysts and stationary phases.[3] |
| Strem Chemicals | (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 | min. 98% | Sold in collaboration with Daicel; known for high-quality chiral products.[6] |
| Strem Chemicals | (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 | min. 98% | Offered with volume discounts available.[7] |
| Thermo Scientific (Fisher) | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | 99% | Available under the Acros Organics legacy brand.[8] |
| Thermo Scientific (Fisher) | (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 | 98% | Comprehensive safety and handling information provided.[9] |
| Chem-Impex | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | ≥ 99% (Chiral HPLC, HPLC) | Detailed specifications including optical rotation are provided.[5] |
| TCI America | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | >99.0% | Available through various distributors like Fisher Scientific.[10] |
| Pharmaffiliates | (1R,2S)-2-Amino-1,2-diphenylethan-1-ol | 23190-16-1 | N/A | Supplier of pharmaceutical impurities, standards, and intermediates.[11] |
Strategic Decision-Making Workflow
The process of acquiring the correct chiral auxiliary requires a logical progression. The following workflow illustrates the decision-making process for a researcher based on the commercial realities of the 2-Amino-1,2-diphenylethanol market.
Caption: Decision workflow for sourcing 2-Amino-1,2-diphenylethanol stereoisomers.
Protocol: Supplier Vetting and Quality Assurance
Trustworthiness in chemical sourcing is paramount. A self-validating procurement system ensures that the material received matches the requirements of the experiment.
Step-by-Step Supplier Vetting Protocol:
-
Request Certificate of Analysis (CoA): Before placing an order, request a lot-specific CoA. Do not rely solely on the typical specifications on the website.
-
Verify Stereochemical Purity: The CoA must include data confirming the specific stereoisomer and its enantiomeric excess (e.e.) or purity. This is typically determined by chiral HPLC. For the erythro isomers from suppliers like Sigma-Aldrich and Chem-Impex, purities of ≥99% are standard.[5]
-
Check for Analytical Methods: The CoA should specify the analytical methods used (e.g., HPLC, Chiral HPLC, NMR, Optical Rotation). The optical rotation value is a key indicator of enantiopurity (e.g., [α]25/D −7.0° for (1R,2S) and +7.0° for (1S,2R), c = 0.6 in ethanol).
-
Review Safety Data Sheet (SDS): Obtain and review the SDS for proper handling, storage (typically room temperature, in a dry, well-ventilated place), and personal protective equipment (PPE) requirements, which include eye shields, gloves, and a dust mask.
-
Inquire about Lot-to-Lot Consistency: For long-term projects or process development, contact the supplier's technical service to discuss their quality control measures for ensuring lot-to-lot consistency.
-
Incoming Material Verification: Upon receipt, it is best practice to perform an independent identity check (e.g., melting point, which is typically 142-144 °C for the erythro isomers) to verify the material before use in a critical synthesis.
Conclusion
While the requested (1S,2S)-2-Amino-1,2-diphenyl-ethanol is not a readily available commercial product, a systematic approach allows researchers to navigate this challenge effectively. The primary commercial offerings are the highly pure erythro diastereomers, (1R,2S) and (1S,2R), which serve as excellent, well-documented alternatives for many asymmetric synthesis applications. For projects where the threo configuration is non-negotiable, the most viable path is to engage with specialized manufacturers like Manchester Organics for a 'make-to-order' or custom synthesis of the desired enantiomer. By understanding the stereochemical landscape and implementing a rigorous quality assurance protocol, scientists can confidently procure the appropriate chiral auxiliary to advance their research and development goals.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
Arran Chemical Company. (1R,2R)-(+)-1,2-Diphenylethylenediamine | CAS 35132-20-8. [Link]
-
Szabo-Scandic. (+)-1,2-Diphenylethylenediamine, CAS 35132-20-8. [Link]
-
NanoAxis LLC. (1R,2S)-2-Amino-1,2-diphenylethanol. [Link]
-
Pharmaffiliates. (1R,2S)-2-Amino-1,2-diphenylethan-1-ol. [Link]
-
Chengdu Likai Chiral Tech Co., Ltd. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. [Link]
Sources
- 1. 29841-69-8 Cas No. | (1S,2S)-(-)-1,2-Diphenylethane-1,2-diamine | Apollo [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemimpex.com [chemimpex.com]
- 6. strem.com [strem.com]
- 7. strem.com [strem.com]
- 8. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Historical background and discovery of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary
An In-depth Exploration of the Historical Background, Discovery, and Application of a Cornerstone in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the ability to selectively synthesize a single enantiomer a critical endeavor. In the vast toolkit of asymmetric synthesis, chiral auxiliaries have long stood as a robust and reliable strategy. Among these, (1S,2S)-2-Amino-1,2-diphenyl-ethanol has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of its historical context, discovery, synthesis, and application as a chiral auxiliary, offering field-proven insights for its effective utilization.
The Genesis of Chiral Auxiliaries: A Paradigm Shift in Stereocontrol
The concept of the chiral auxiliary was pioneered by E.J. Corey in 1975, introducing a revolutionary approach to asymmetric synthesis.[1] This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent stereochemistry of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This innovation provided a powerful alternative to then-existing methods of obtaining enantiomerically pure compounds, such as resolution of racemic mixtures.
Discovery and Development: The Emergence of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
While the precise first synthesis and application of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary is not definitively documented in a single seminal publication, its utility stems from the broader exploration of chiral 1,2-amino alcohols as stereodirecting groups. These compounds, readily accessible from the chiral pool (e.g., amino acids), offer a rigid scaffold that can effectively shield one face of a reactive intermediate, leading to high levels of stereoselectivity.
The unique structural features of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, specifically the two phenyl groups and the defined stereochemistry of the amino and hydroxyl moieties, contribute to its efficacy. The phenyl groups provide significant steric bulk, creating a well-defined chiral environment that influences the approach of incoming reagents.
Synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol: A Practical Protocol
The enantiomerically pure (1S,2S)-2-Amino-1,2-diphenyl-ethanol can be synthesized from the inexpensive and readily available starting material, benzoin. The following is a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Synthesis from Benzoin
Step 1: Oxime Formation
-
In a round-bottom flask, dissolve benzoin (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated benzoin oxime by filtration and wash with water.
-
Recrystallize the crude product from ethanol/water to obtain pure benzoin oxime.
Step 2: Diastereoselective Reduction
-
In a separate flask, dissolve the benzoin oxime (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (excess), portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of diastereomeric amino alcohols.
Step 3: Resolution of Diastereomers
-
The diastereomeric mixture can be resolved by fractional crystallization using a chiral resolving agent, such as tartaric acid.
-
Dissolve the mixture of amino alcohols in a suitable solvent (e.g., ethanol).
-
Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.
-
Allow the solution to stand, which will lead to the crystallization of the salt of one diastereomer.
-
Collect the crystals by filtration.
-
Treat the salt with a base (e.g., NaOH solution) to liberate the free amino alcohol.
-
Extract the desired (1S,2S)-2-Amino-1,2-diphenyl-ethanol with an organic solvent, dry, and concentrate to obtain the enantiomerically pure product.
Mechanism of Stereochemical Control: The Power of a Chiral Environment
The efficacy of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary lies in its ability to create a highly organized and sterically hindered transition state. When attached to a substrate, for instance, to form a chiral imine or enamine, the bulky phenyl groups effectively block one face of the molecule.
Consider the asymmetric alkylation of an imine derived from a prochiral aldehyde and (1S,2S)-2-Amino-1,2-diphenyl-ethanol. The nitrogen of the auxiliary forms an imine with the aldehyde. The hydroxyl group of the auxiliary can coordinate to a metal cation (e.g., from an organometallic reagent), creating a rigid, chelated intermediate. This chelation, combined with the steric hindrance from the phenyl groups, forces the incoming nucleophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.
Figure 1: A simplified workflow illustrating the mechanism of stereocontrol using (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary in an asymmetric alkylation reaction.
Applications in Asymmetric Synthesis: A Showcase of Versatility
The utility of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and its derivatives extends to a wide range of asymmetric transformations. A notable example is in the highly enantioselective alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents. In a study by Zhang et al. (2004), modifications of (1R,2S)-1,2-diphenyl-2-aminoethanol (the enantiomer of the title compound) were shown to be highly effective ligands in this reaction, achieving enantiomeric excesses of up to 98%.[2]
This high level of stereocontrol is a testament to the well-defined chiral pocket created by the auxiliary, which effectively dictates the trajectory of the incoming nucleophile.
Quantitative Data Summary
| Reaction Type | Substrate | Reagent | Chiral Auxiliary/Ligand | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Alkylation | N-diphenylphosphinoyl benzalimine | Diethylzinc | Modified (1R,2S)-1,2-diphenyl-2-aminoethanol | up to 98% | [2] |
Conclusion: A Legacy of Precision in Stereochemistry
(1S,2S)-2-Amino-1,2-diphenyl-ethanol stands as a powerful and reliable chiral auxiliary in the field of asymmetric synthesis. Its straightforward synthesis from readily available starting materials, coupled with its ability to induce high levels of stereoselectivity in a variety of reactions, has solidified its place in the synthetic chemist's toolbox. The principles of its operation, rooted in the creation of a sterically defined chiral environment, serve as a clear and instructive example of the power of chiral auxiliaries. For researchers and professionals in drug development, a thorough understanding of this and other chiral auxiliaries is indispensable for the efficient and precise construction of the complex, stereochemically defined molecules that drive therapeutic innovation.
References
- Corey, E. J., & Enders, D. (1976). Synthese von (S)-(+)- und (R)-(−)-α-Phenyl-propionaldehyd über metallierte Dimethylhydrazone. Chemische Berichte, 109(1), 13-24.
-
Zhang, H. L., Jiang, F., Zhang, X. M., Cui, X., Gong, L. Z., Mi, A. Q., ... & Wu, Y. D. (2004). Modification of (1R, 2S)-1, 2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. Chemistry–A European Journal, 10(6), 1481-1492. [Link]
-
PubChem. (n.d.). (1S,2S)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, H. L., et al. (2004). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. Chemistry – A European Journal, 10(6), 1481-1492. [Link]
-
Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
Sources
Solubility Profile of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in Common Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a critical chiral auxiliary and synthetic intermediate in the pharmaceutical industry. The document delineates the core physicochemical properties of the molecule that govern its solubility, grounded in the fundamental principle of "like dissolves like." A detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility via the saturation shake-flask method is presented, coupled with UV-Vis spectrophotometry for quantification. The guide includes an illustrative solubility profile in a range of common organic solvents, interpreting the expected results based on molecular interactions such as hydrogen bonding and solvent polarity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility for process optimization, reaction design, and purification strategies.
Introduction and Physicochemical Context
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a chiral amino alcohol widely employed as a resolving agent and a precursor for chiral ligands in asymmetric synthesis. Its stereospecific structure is pivotal for creating enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is essential for therapeutic efficacy and safety.
A thorough understanding of its solubility profile is a non-negotiable prerequisite for its effective use. Solubility data dictates the choice of solvent for organic reactions, influences crystallization and purification methods, and is critical for developing robust and scalable chemical processes. The molecular structure of (1S,2S)-2-Amino-1,2-diphenyl-ethanol presents a fascinating case study in solubility, as it contains both large, non-polar aromatic regions and highly polar functional groups.
Key Physicochemical Properties:
-
Molecular Formula: C₁₄H₁₅NO[1]
-
Structure:
(Image for illustrative purposes) The molecule possesses two non-polar phenyl (C₆H₅) rings and two polar functional groups: a hydroxyl (-OH) and an amino (-NH₂) group. This amphiphilic nature is the primary determinant of its solubility behavior.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a powerful guiding principle, summarizing the fact that substances with similar polarities and intermolecular force capabilities tend to be miscible.[4][5][6]
-
Impact of Polarity: Polar solvents, characterized by large dipole moments and high dielectric constants, effectively dissolve polar solutes.[4][7] Conversely, non-polar solvents are best for dissolving non-polar solutes through weaker London dispersion forces.[4]
-
Role of Functional Groups: The hydroxyl (-OH) and amino (-NH₂) groups in (1S,2S)-2-Amino-1,2-diphenyl-ethanol are capable of forming strong hydrogen bonds. Solvents that can also act as hydrogen bond donors or acceptors (e.g., alcohols like methanol and ethanol) are predicted to be effective at solvating these groups, thereby enhancing solubility.
-
Influence of Aromatic Rings: The two phenyl rings constitute a significant non-polar portion of the molecule. These regions will interact favorably with aprotic and non-polar solvents (e.g., toluene, ethyl acetate) through π-π stacking and van der Waals forces.
The resulting solubility in any given solvent is a competitive interplay between these forces. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.
Experimental Methodology: The Shake-Flask Method for Equilibrium Solubility
To obtain reliable and reproducible solubility data, the saturation shake-flask method is the gold standard and the most widely recommended technique.[8][9][10] This method determines the thermodynamic equilibrium solubility, which represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature. The protocol described below is a self-validating system designed for accuracy and integrity, drawing from established guidelines like the OECD Test Guideline 105.[11][12][13][14]
Materials and Apparatus
-
Solute: (1S,2S)-2-Amino-1,2-diphenyl-ethanol (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetone, 2-Propanol, Ethanol, Methanol).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Experimental Workflow Diagram
Caption: Shake-Flask method workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of (1S,2S)-2-Amino-1,2-diphenyl-ethanol to a glass vial. An excess is critical to ensure equilibrium with the solid phase is achieved; a good starting point is to add enough solid such that a visible amount remains undissolved at the end of the experiment.[8]
-
Accurately add a known volume of the chosen organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture at a moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[15]
-
Causality Check: The extended agitation period is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Sampling at intermediate time points (e.g., 12, 24, 36 hours) can be performed to confirm that the concentration has reached a stable plateau.[9]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand at the test temperature for a short period to let suspended particles settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to prevent any microscopic solid particles from entering the analytical sample, which would falsely elevate the measured solubility.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Rationale: The phenyl rings in the solute act as strong chromophores, making the compound readily quantifiable by UV-Vis spectroscopy.[16]
-
Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve. The linearity of this curve validates the method within that concentration range.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the equation of the line from the calibration curve (derived from the Beer-Lambert Law) to calculate the concentration of the diluted sample.
-
Multiply by the dilution factor to determine the original concentration of the saturated solution. This value is the equilibrium solubility.
-
Results: Illustrative Solubility Profile
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Toluene | Non-Polar Aromatic | 2.4 | Sparingly Soluble | Favorable interaction with phenyl rings, but poor solvation of polar -OH and -NH₂ groups. |
| Dichloromethane | Polar Aprotic | 3.1 | Sparingly Soluble | Moderate polarity can interact with the whole molecule, but lacks hydrogen bonding capability. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | Good balance of moderate polarity and hydrogen bond accepting capability (via carbonyl oxygen). |
| Acetone | Polar Aprotic | 5.1 | Soluble | Strong dipole and hydrogen bond acceptor, effectively solvating the polar groups. |
| 2-Propanol | Polar Protic | 4.0 | Freely Soluble | Acts as both hydrogen bond donor and acceptor, strongly solvating the -OH and -NH₂ groups. |
| Ethanol | Polar Protic | 4.3 | Freely Soluble | Similar to 2-Propanol, with slightly higher polarity promoting strong solvation. |
| Methanol | Polar Protic | 5.1 | Very Soluble | Highest polarity and strong hydrogen bonding capacity among common alcohols. |
Discussion and Interpretation of Solubility
The predicted solubility trend follows the theoretical principles outlined previously. The highest solubility is expected in polar protic solvents like methanol, ethanol, and 2-propanol. This is because these solvents can engage in strong hydrogen bonding with both the hydroxyl and amino functional groups of the solute, providing the enthalpic driving force needed to overcome the solute's crystal lattice energy.[4]
Polar aprotic solvents such as acetone and ethyl acetate are also expected to be effective. While they cannot donate hydrogen bonds, their carbonyl oxygens can act as strong hydrogen bond acceptors for the solute's -OH and -NH₂ groups. Their overall polarity helps to solvate the molecule as a whole.
In contrast, solubility is predicted to be significantly lower in non-polar or weakly polar solvents like toluene. While toluene can interact favorably with the two phenyl rings via London dispersion forces, it is incapable of solvating the polar functional groups, leading to poor overall solubility.[5] This highlights the amphiphilic nature of the solute; successful dissolution requires a solvent that can adequately interact with both the polar and non-polar regions of the molecule.
Caption: Solute-solvent interaction model for solubility.
Conclusion
The solubility of (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a complex function of its dual chemical nature, possessing both significant non-polar and highly polar functionalities. Its solubility is maximized in polar protic solvents that can engage in hydrogen bonding, and it remains appreciable in polar aprotic solvents. Conversely, it is limited in non-polar media. The robust shake-flask method, coupled with UV-Vis analysis, provides a reliable means of quantifying these solubility values experimentally. The data and principles outlined in this guide equip researchers with the foundational knowledge required to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this vital chiral compound.
References
- Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved January 20, 2026.
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD Publishing. Retrieved January 20, 2026, from [Link]
- OECD. (n.d.). Test No. 105: Water Solubility. OECD Publishing. Retrieved January 20, 2026.
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 20, 2026, from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved January 20, 2026, from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 20, 2026, from [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 20, 2026.
-
Phytosafe. (n.d.). OECD 105. Retrieved January 20, 2026, from [Link]
- Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 20, 2026.
-
Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved January 20, 2026, from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved January 20, 2026, from [Link]
- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. Retrieved January 20, 2026.
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved January 20, 2026, from [Link]
- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Sciences & Research. Retrieved January 20, 2026.
-
Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved January 20, 2026, from [Link]
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 20, 2026, from [Link]
- PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.
- PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
- ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. Analytical Chemistry. Retrieved January 20, 2026.
- European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 20, 2026.
- BOC Sciences. (2026). Understanding the Properties of (1R,2S)-2-Amino-1,2-diphenylethanol. Retrieved January 20, 2026.
- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved January 20, 2026.
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 20, 2026.
-
PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Fisher Scientific. (n.d.). (1S,2R)-2-Amino-1,2-diphenylethanol, 98%. Retrieved January 20, 2026.
Sources
- 1. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. enamine.net [enamine.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. scielo.br [scielo.br]
- 16. eu-opensci.org [eu-opensci.org]
An In-depth Technical Guide to the Chiroptical Properties of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-Amino-1,2-diphenyl-ethanol, a member of the chiral vicinal amino alcohol family, is a crucial building block in asymmetric synthesis and pharmaceutical development. Its stereochemistry dictates its function, making the accurate and robust characterization of its absolute configuration paramount. This technical guide provides a comprehensive overview of the principles and methodologies for determining the chiroptical properties of (1S,2S)-2-Amino-1,2-diphenyl-ethanol. We delve into the theoretical underpinnings and practical considerations of key chiroptical techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). While experimental data for this specific enantiomer is not widely published, this guide establishes a rigorous framework for its analysis, drawing upon established principles, data from closely related stereoisomers, and computational modeling strategies. We will explore the critical interplay between molecular conformation and the observed chiroptical response, providing detailed protocols and data interpretation strategies to empower researchers in their stereochemical assignments.
Introduction: The Significance of Stereochemistry in 2-Amino-1,2-diphenyl-ethanol
The biological and chemical properties of a chiral molecule are intrinsically linked to its three-dimensional arrangement. For (1S,2S)-2-Amino-1,2-diphenyl-ethanol, the specific spatial orientation of the amino and hydroxyl groups, as well as the two phenyl rings, defines its utility as a chiral auxiliary, a ligand in asymmetric catalysis, or a precursor to a specific enantiomer of a drug substance. In drug development, for instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, unambiguous determination of the absolute configuration is not merely an analytical exercise but a critical component of quality control and regulatory compliance.
Chiroptical spectroscopy provides a powerful, non-destructive suite of tools for probing the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. This guide will focus on the application of these methods to (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
Table 1: Physicochemical Properties of 2-Amino-1,2-diphenyl-ethanol
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| General Appearance | White to light yellow crystalline powder | N/A |
| Stereoisomers | (1S,2S), (1R,2R), (1S,2R), (1R,2S) | N/A |
The Conformational Landscape: A Prerequisite for Chiroptical Analysis
The chiroptical properties of a flexible molecule like (1S,2S)-2-Amino-1,2-diphenyl-ethanol are a weighted average of the properties of all its populated conformations in solution. Therefore, a thorough understanding of its conformational landscape is essential for the accurate interpretation of experimental spectra. The molecule's key rotatable bonds are around the C1-C2 axis and the bonds connecting the phenyl rings to the ethanol backbone.
Intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations. The relative orientation of the two phenyl rings (gauche or anti) also profoundly influences the overall shape and, consequently, the chiroptical signature.
Computational Conformational Search
A robust conformational analysis typically begins with a computational search using methods like molecular mechanics or, for higher accuracy, density functional theory (DFT). This process identifies the low-energy conformers that are likely to be present at a given temperature. The relative populations of these conformers can then be estimated using the Boltzmann distribution.
Caption: Workflow for Conformational Analysis.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration of the molecule and the spatial arrangement of its chromophores. In (1S,2S)-2-Amino-1,2-diphenyl-ethanol, the phenyl rings are the primary chromophores.
Theoretical Principles and Expected ECD Signature
The ECD spectrum of (1S,2S)-2-Amino-1,2-diphenyl-ethanol is expected to be dominated by the electronic transitions of the phenyl chromophores. The spatial relationship between these two chromophores, dictated by the molecule's conformation, will give rise to exciton coupling. This coupling of the transition dipole moments of the two phenyl rings results in characteristic positive and negative Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the dihedral angle between the phenyl rings, providing a powerful tool for stereochemical assignment.
Experimental Protocol for ECD Measurement
-
Sample Preparation: Dissolve a precisely weighed amount of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to yield a UV absorbance of approximately 0.8-1.2 at the wavelength of maximum absorption.
-
Instrumentation: Use a calibrated circular dichroism spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the ECD spectrum of the sample over the appropriate wavelength range (e.g., 200-400 nm).
-
Record the UV-Vis absorption spectrum of the same sample.
-
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically reported in molar ellipticity ([(\theta)]) or differential molar extinction coefficient ((\Delta\epsilon)).
Computational Prediction of ECD Spectra
In the absence of an experimental spectrum, time-dependent density functional theory (TD-DFT) is a reliable method for predicting the ECD spectrum of a molecule.[3][4]
Caption: Workflow for Computational ECD Spectrum Prediction.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly powerful for molecules with multiple stereocenters and complex conformational flexibility.
The Power of VCD for Stereochemical Assignment
VCD is highly sensitive to the absolute configuration and conformation of chiral molecules.[5] The spectrum is rich in information, with each vibrational band potentially exhibiting a VCD signal. The sign and intensity of these signals are unique to a specific enantiomer and its conformational ensemble. For (1S,2S)-2-Amino-1,2-diphenyl-ethanol, VCD can probe the stereochemistry around both chiral centers simultaneously.
Experimental Protocol for VCD Measurement
-
Sample Preparation: Prepare a concentrated solution of the sample (typically 10-100 mg/mL) in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride).
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.
-
Data Acquisition:
-
Acquire an IR and a VCD spectrum of the sample.
-
Acquire a baseline spectrum of the solvent.
-
-
Data Processing: Subtract the solvent spectrum and any baseline artifacts.
Computational VCD Analysis
The interpretation of VCD spectra almost always relies on comparison with quantum chemical calculations.
-
DFT Calculations: For each low-energy conformer, calculate the vibrational frequencies and the corresponding IR and VCD intensities using DFT.
-
Spectral Simulation: Generate a simulated VCD spectrum for each conformer.
-
Boltzmann Averaging: Combine the simulated spectra based on the Boltzmann population of each conformer to obtain the final predicted VCD spectrum.
-
Comparison: Compare the predicted spectrum with the experimental one. A good match provides a high degree of confidence in the absolute configuration assignment.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD measures the change in optical rotation as a function of wavelength.[6] While closely related to ECD, it is a dispersive phenomenon rather than an absorptive one.[6] An ORD spectrum exhibits a "Cotton effect" in the region of a chromophore's absorption band, which is a characteristic change in the sign of the optical rotation.[6]
Principles and Application
The relationship between ORD and ECD is described by the Kronig-Kramers transforms. In essence, they are two different manifestations of the same underlying chiroptical phenomenon. Historically, ORD was more accessible experimentally, but modern instrumentation has made ECD the more commonly used technique for stereochemical analysis due to its higher resolution. However, ORD can still be a valuable complementary technique.
Table 2: Comparison of Chiroptical Techniques
| Technique | Principle | Information Provided | Key Strengths |
| ECD | Differential absorption of circularly polarized UV-Vis light | Absolute configuration, electronic transitions, chromophore interactions | High sensitivity for chromophoric molecules, well-established theoretical methods |
| VCD | Differential absorption of circularly polarized IR light | Absolute configuration, solution-phase conformation | Applicable to a wide range of molecules, provides rich structural information |
| ORD | Wavelength-dependent rotation of plane-polarized light | Absolute configuration, confirmation of ECD data | Can be measured outside of absorption bands, complementary to ECD |
Conclusion: A Multi-faceted Approach to Stereochemical Elucidation
The definitive assignment of the absolute configuration of (1S,2S)-2-Amino-1,2-diphenyl-ethanol requires a synergistic approach that combines experimental chiroptical measurements with high-level computational analysis. While a complete set of experimental data for this specific enantiomer is not yet publicly available, this guide provides the theoretical foundation and practical workflows necessary for its comprehensive chiroptical characterization.
By carefully considering the conformational flexibility of the molecule and applying a combination of ECD, VCD, and ORD spectroscopy, researchers can confidently determine its absolute stereochemistry. This, in turn, ensures the correct application of this valuable chiral building block in the development of new therapeutics and advanced materials. The principles and protocols outlined herein serve as a robust guide for scientists and professionals in the pharmaceutical and chemical industries.
References
-
PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Green, N. J., & Macleod, N. A. (2020). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. RSC Advances, 10(63), 38485–38492. [Link]
-
Evans, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11(4), 1635-1643. [Link]
-
Frelek, J., et al. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Chirality, 27(8), 485-494. [Link]
-
ResearchGate. (n.d.). ECD (left) and VIS (right) spectra of (1S,2R)-2-amino-1,2-diphenylethanol (1) in the presence of [Rh 2 (OAc) 4 ] in acetonitrile (red line) and ethanol (blue line). Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023, December 2). Optical rotatory dispersion. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Kaminský, J., et al. (2021). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]
-
University of Calgary. (n.d.). CHEM 305 Circular Dichroism & Optical Rotatory Dispersion. Retrieved January 20, 2026, from [Link]
Sources
- 1. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
Safety and handling guidelines for (1S,2S)-2-Amino-1,2-diphenyl-ethanol
An In-depth Technical Guide to the Safe Handling of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Introduction
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a chiral amino alcohol, a class of compounds that serve as indispensable building blocks and chiral auxiliaries in modern asymmetric synthesis. Its specific stereochemistry is crucial for inducing selectivity in chemical reactions, making it a valuable reagent for researchers in pharmaceuticals and fine chemicals development. The presence of both a primary amine and a secondary alcohol functional group on a chiral scaffold defines its reactivity and, consequently, the necessary safety considerations for its handling.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of Safety Data Sheet (SDS) information to provide a deeper, scientifically-grounded framework for safety. The core principle of this guide is rooted in proactive risk mitigation, especially given the limited availability of comprehensive toxicological data for this specific compound. Our objective is to explain the causality behind safety protocols, enabling scientists to build self-validating systems of safe laboratory practice.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties and hazards is the foundation of safe handling. The lack of extensive toxicological studies for (1S,2S)-2-Amino-1,2-diphenyl-ethanol mandates a conservative approach to risk assessment. All handling procedures must be predicated on the principle of minimizing exposure to the lowest reasonably achievable level.
Physicochemical Properties
Key physical and chemical properties are summarized below. These characteristics are essential for understanding the compound's behavior under laboratory conditions.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | White to light-yellow crystalline powder | [2] |
| Melting Point | 141 - 144 °C (lit.) | [2][3] |
| Storage Temperature | Room Temperature / 2-8°C (for long-term stability) | [2][4] |
| Solubility | Data not widely available; likely soluble in alcohols and other polar organic solvents. |
GHS Hazard Classification and Toxicological Profile
(1S,2S)-2-Amino-1,2-diphenyl-ethanol and its diastereomers are consistently classified under the Globally Harmonized System (GHS) with the following hazards. It is critical to understand that the absence of data for other toxicological endpoints (e.g., carcinogenicity, mutagenicity) does not imply an absence of hazard.
| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Avoid all skin contact. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Powder particles or splashes can cause significant, potentially painful eye damage. Eye protection is mandatory. |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Acute Toxicity - Oral (for (S,S) diastereomer) | H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. This suggests systemic toxicity is possible. |
Crucial Insight: The Data Gap
A critical finding from a review of available safety literature is the lack of comprehensive toxicological data . Safety Data Sheets frequently state "no data available" for acute oral, dermal, and inhalation toxicity for the (1S,2S) isomer, as well as for chronic effects.[5] Furthermore, no official Occupational Exposure Limits (OELs) have been established by bodies like OSHA or ACGIH.[5]
This data gap is the most compelling reason for a stringent safety protocol. In the absence of definitive data, the compound must be handled as if it were potentially toxic via all routes of exposure. This principle of "handling with unknown toxicity" is a cornerstone of modern laboratory safety. The potential for stereoisomers of a chiral drug to have vastly different toxicological profiles is well-documented, further justifying a cautious approach for each specific isomer.[6][7]
Mandatory Risk Assessment Workflow
Before any new or modified experimental procedure involving (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a documented risk assessment must be performed. This is not a bureaucratic exercise but a critical scientific step to ensure the safety of all personnel.
Caption: Mandatory Risk Assessment Workflow.
Section 2: Engineering and Administrative Controls
The most effective way to prevent exposure is to use robust engineering controls that isolate the hazard from the operator.
-
Primary Engineering Control: Chemical Fume Hood: All manipulations of (1S,2S)-2-Amino-1,2-diphenyl-ethanol powder, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:
-
It contains the fine powder, preventing inhalation (addressing the H335 respiratory irritation hazard).
-
It protects against unforeseen splashes or reactions when mixing with other reagents.
-
-
Designated Area: If this compound is used frequently, establish a designated area within the lab for its storage and handling to prevent cross-contamination of other surfaces.
-
Administrative Controls: Never work alone when handling this material. Ensure all users are trained on the specific hazards and the standard operating procedures (SOPs) for its use.
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the known hazards.
-
Hand Protection: Wear chemical-resistant nitrile gloves as a minimum. If working with solvents in which the compound is dissolved, consult a glove compatibility chart. Double-gloving is recommended during transfers of significant quantities. Always inspect gloves before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles are mandatory. When handling more than a few grams of the solid or when there is any risk of splashing, a face shield must be worn over the safety goggles .
-
Body Protection: A long-sleeved laboratory coat must be worn and fully fastened. For large-scale operations, a chemically resistant apron may be appropriate. Do not wear lab coats outside of the laboratory to prevent the spread of contamination.
Section 4: Safe Handling and Operations
A methodical approach to handling minimizes the generation of dust and prevents spills.
Step-by-Step Protocol for Handling the Solid
-
Preparation: Don all required PPE before entering the designated work area. Prepare all necessary equipment (spatulas, weigh boats, reaction vessel) inside the chemical fume hood.
-
Weighing: Use a tared weigh boat or glassine paper. Open the main container slowly to avoid creating a plume of dust. Use a dedicated spatula to carefully transfer the desired amount. Avoid scooping motions that could aerosolize the powder; instead, gently push the solid onto the spatula.
-
Transfer: To transfer the weighed solid to a reaction vessel, gently tap or use the spatula to guide the powder. If possible, use a powder funnel.
-
Post-Transfer: Immediately and securely close the main container. Clean the spatula and any residual powder from the weigh boat using a solvent-dampened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.
Chemical Compatibility and Reactivity
The molecule contains a primary amine and a secondary alcohol, which dictates its reactivity.
-
Incompatibilities:
-
Strong Oxidizing Agents: This is the most commonly cited incompatibility.[8] The amine and alcohol moieties can be readily oxidized, potentially leading to a vigorous or explosive reaction. Keep away from reagents like permanganates, dichromates, and concentrated hydrogen peroxide.
-
Acids: As a base, the amine group will react exothermically with strong acids to form an ammonium salt. While this is often a desired reaction, uncontrolled mixing can cause a significant temperature increase.
-
-
Thermal Stability: The compound has a relatively high melting point (~142-144 °C). However, heating amino alcohols to decomposition can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[2] Avoid excessive or uncontrolled heating. Any thermal reaction should be preceded by a thorough risk assessment and small-scale safety testing.
Section 5: Storage Requirements
Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Container: Keep in the original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area. A dedicated cabinet for solid reagents is appropriate.
-
Segregation: Store separately from strong oxidizing agents and acids.
Section 6: Emergency Procedures
Preparedness is key to managing any laboratory incident effectively.
Spill Response
For a small spill (<1 gram) of solid (1S,2S)-2-Amino-1,2-diphenyl-ethanol contained within a fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Keep the fume hood sash lowered.
-
PPE: Ensure you are wearing appropriate PPE (nitrile gloves, goggles, lab coat).
-
Contain: Gently cover the spill with a paper towel dampened with water or a suitable solvent (like isopropanol) to prevent the powder from becoming airborne. Do not use a dry paper towel, which could create dust.
-
Clean: Carefully wipe up the contained material, working from the outside in. Place the contaminated wipes into a sealed, labeled hazardous waste bag.
-
Decontaminate: Wipe the area with soap and water, followed by a final wipe with 70% ethanol. Place all cleaning materials in the hazardous waste bag.
-
Dispose: Dispose of the waste bag according to institutional hazardous waste procedures.
For larger spills or spills outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team.
Caption: Spill Response Decision Tree.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Conclusion
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a powerful tool in asymmetric synthesis, but its safe use hinges on a disciplined and informed approach. The primary takeaways from this guide are the recognition of its irritant properties and, most importantly, the acknowledgment of the significant gaps in its toxicological profile. This lack of data necessitates treating the compound with a high degree of caution, making engineering controls, meticulous handling techniques, and appropriate PPE not just recommendations, but mandatory components of any experimental protocol. By integrating the principles of risk assessment and proactive exposure mitigation into every step of the workflow, researchers can confidently and safely leverage the unique chemical properties of this valuable chiral building block.
References
-
Chemistry LibreTexts. (2021, August 16). LAB 3 - ALCOHOLS AND AMINES. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards - Ethanolamine. Retrieved from [Link]
-
Danish Environmental Protection Agency. (2014). Selected amines and amino alcohols. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. 2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]
-
Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. Retrieved from [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. Amine Reactivity. Retrieved from [Link]
-
Eftaiha, A. F., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC advances, 7(15), 9296-9304. Retrieved from [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100. Retrieved from [Link]
-
Brocks, D. R. (2013). Chiral toxicology: it's the same thing...only different. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 563-564. Retrieved from [Link]
-
Government of Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 4. (S,S)-(-)-2-Amino-1,2-diphenylethanol = 99.5 HPLC 23190-17-2 [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
The Strategic Application of (1S,2S)-2-Amino-1,2-diphenylethanol in Stereoselective Synthesis: A Technical Guide
In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as indispensable tools for the stereocontrolled construction of complex molecules.[1][2] Among these, (1S,2S)-2-amino-1,2-diphenylethanol stands out as a versatile and effective chiral directing group. This technical guide provides an in-depth exploration of its application in key asymmetric transformations, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction to (1S,2S)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary
(1S,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] Its efficacy lies in the rigid conformational control imparted by the two phenyl groups and the defined stereochemistry at its two chiral centers. This structure is particularly adept at creating a highly biased steric environment upon formation of derivatives such as oxazolidinones, effectively shielding one face of a reactive intermediate.
The primary utility of this chiral auxiliary is in the diastereoselective formation of new stereocenters. Once the desired stereochemistry is established, the auxiliary can be cleaved and often recovered for reuse, making it a cost-effective and sustainable approach in multistep syntheses.[3]
Core Application: Asymmetric Alkylation of Carboxylic Acids via Chiral Oxazolidinones
One of the most powerful applications of (1S,2S)-2-amino-1,2-diphenylethanol is in the asymmetric alkylation of carboxylic acid derivatives.[1] This is typically achieved by first converting the amino alcohol into a chiral oxazolidinone, which then serves as a platform for diastereoselective enolate alkylation.
Mechanistic Rationale: The Power of Steric Shielding
The remarkable stereocontrol exerted by the (1S,2S)-2-amino-1,2-diphenylethanol-derived oxazolidinone stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation. The bulky phenyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This predictable facial bias leads to the formation of one diastereomer in high excess.
Caption: Workflow for Asymmetric Alkylation.
Experimental Protocols
Protocol 1: Synthesis of (4S,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
This protocol describes the initial preparation of the chiral auxiliary scaffold.
Materials:
-
(1S,2S)-2-Amino-1,2-diphenylethanol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a solution of (1S,2S)-2-amino-1,2-diphenylethanol (1 equivalent) in toluene, add diethyl carbonate (1.5 equivalents) and potassium carbonate (0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure oxazolidinone.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
This step attaches the carboxylic acid substrate to the chiral auxiliary.
Materials:
-
(4S,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Acyl chloride (e.g., propionyl chloride)
Procedure:
-
Dissolve the oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes to form the lithium salt.
-
Add the desired acyl chloride (1.1 equivalents) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the N-acyl oxazolidinone by flash column chromatography.
Protocol 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step.
Materials:
-
N-Acyl oxazolidinone from Protocol 2
-
Anhydrous THF
-
Strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 equivalents) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the alkylating agent (1.2 equivalents) and stir at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Protocol 4: Cleavage of the Chiral Auxiliary
This step liberates the final chiral carboxylic acid and allows for the recovery of the auxiliary.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the final product. The enantiomeric excess can be determined by chiral HPLC or by converting the carboxylic acid to a chiral ester and analyzing by GC or NMR.
Application in Asymmetric Aldol Reactions
The N-acyl oxazolidinones derived from (1S,2S)-2-amino-1,2-diphenylethanol are also excellent substrates for diastereoselective aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.
Mechanistic Considerations in Aldol Additions
The stereochemical outcome of the aldol reaction is highly dependent on the choice of Lewis acid used to form the enolate. Boron enolates, for instance, typically lead to the syn-aldol product through a Zimmerman-Traxler-type transition state. The chiral auxiliary directs the facial selectivity of the aldehyde approach to the enolate.
Caption: Key Steps in an Asymmetric Aldol Reaction.
Protocol 5: Diastereoselective Aldol Reaction
Materials:
-
N-Propionyl-(4S,5S)-4,5-diphenyl-1,3-oxazolidin-2-one
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde (e.g., isobutyraldehyde)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of TEA (1.2 equivalents). Stir for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.5 equivalents) and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate.
-
Purify the aldol adduct by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis.
Application in Asymmetric Reductions
(1S,2S)-2-Amino-1,2-diphenylethanol can also be employed as a chiral ligand to modify hydride reducing agents, such as lithium aluminum hydride (LAH), for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4]
Mechanism of Asymmetric Reduction
The chiral amino alcohol coordinates to the metal hydride, creating a chiral environment around the reactive hydride. This steric and electronic influence forces the ketone to approach the hydride from a specific direction, leading to the preferential formation of one enantiomer of the alcohol product.
Protocol 6: Enantioselective Reduction of Acetophenone
Materials:
-
(1S,2S)-2-Amino-1,2-diphenylethanol
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Acetophenone
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of LAH (1 equivalent) in anhydrous ether.
-
In a separate flask, dissolve (1S,2S)-2-amino-1,2-diphenylethanol (1 equivalent) in anhydrous ether.
-
Slowly add the amino alcohol solution to the LAH solution at 0 °C and stir for 1 hour to form the chiral hydride reagent.
-
Cool the mixture to -78 °C and add a solution of acetophenone (1 equivalent) in anhydrous ether dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude alcohol.
-
Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Summary
| Reaction Type | Substrate | Reagents | Product | Diastereomeric/Enantiomeric Excess |
| Alkylation | N-Propionyl oxazolidinone | NaHMDS, Benzyl bromide | α-Benzylated propionic acid derivative | Typically >95% de |
| Aldol Reaction | N-Propionyl oxazolidinone, Isobutyraldehyde | Bu₂BOTf, TEA | syn-Aldol adduct | Typically >98% de |
| Reduction | Acetophenone | LAH, (1S,2S)-2-Amino-1,2-diphenylethanol | 1-Phenylethanol | Variable, dependent on conditions |
Conclusion
(1S,2S)-2-Amino-1,2-diphenylethanol is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Through its conversion to robust chiral oxazolidinones, it provides a reliable platform for high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions such as alkylations and aldol additions. Furthermore, its utility as a chiral ligand in asymmetric reductions highlights its broader applicability in the synthesis of enantiomerically enriched molecules. The protocols outlined in this guide serve as a practical foundation for researchers to leverage the power of this chiral building block in their synthetic endeavors.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835-875. URL: [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981 , 103 (8), 2127-2129. URL: [Link]
-
Chiral auxiliary - Wikipedia. URL: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2005 , 82 (4), 604. URL: [Link]
-
Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed. URL: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - NIH. URL: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. URL: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed. URL: [Link]
-
The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides. Journal of the Chemical Society, Perkin Transactions 1, 1987 , 601-606. URL: [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. - ResearchGate. URL: [Link]
-
Asymmetric synthesis - University of York. URL: [Link]
Sources
Application of (1S,2S)-2-Amino-1,2-diphenylethanol as a Chiral Ligand in Catalysis: A Technical Guide for Researchers
(1S,2S)-2-Amino-1,2-diphenylethanol , a readily accessible chiral amino alcohol, has established itself as a privileged ligand in the field of asymmetric catalysis. Its rigid backbone, derived from the stilbene motif, and the presence of two stereogenic centers bearing both an amino and a hydroxyl group, make it an effective controller of enantioselectivity in a variety of metal-catalyzed transformations. This technical guide provides an in-depth overview of its application in three key catalytic reactions: the enantioselective addition of diethylzinc to aldehydes, the asymmetric transfer hydrogenation of ketones, and the asymmetric borane reduction of ketones. For each application, we will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and present representative data to illustrate the ligand's efficacy.
Synthesis of (1S,2S)-2-Amino-1,2-diphenylethanol
A common and efficient route to (1S,2S)-2-Amino-1,2-diphenylethanol involves the asymmetric reduction of an α-amino ketone, which can be synthesized from benzil. The following protocol provides a general outline for its preparation.
Protocol for the Synthesis of (1S,2S)-2-Amino-1,2-diphenylethanol
Step 1: Synthesis of the Schiff Base from Benzil
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 2-aminopyridine (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Gently heat the mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup, including neutralization and extraction with an organic solvent.
-
Isolate the crude Schiff base by evaporation of the solvent.
Step 2: Asymmetric Reduction of the Schiff Base
-
Dissolve the crude Schiff base in a suitable solvent, such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a chiral reducing agent, such as a borane complex with a chiral directing group. The choice of chiral auxiliary will determine the stereochemical outcome.
-
Allow the reaction to proceed at low temperature until completion, as monitored by TLC.
-
Quench the reaction carefully with a protic solvent (e.g., methanol) at low temperature.
-
After warming to room temperature, perform an acidic workup to hydrolyze the intermediate and protonate the amine.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude amino alcohol.
-
Purify the (1S,2S)-2-Amino-1,2-diphenylethanol by recrystallization or column chromatography.[1][2]
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[3] The use of chiral ligands, such as (1S,2S)-2-amino-1,2-diphenylethanol, is crucial for achieving high enantioselectivity.
Mechanistic Insights
The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex. The (1S,2S)-2-amino-1,2-diphenylethanol reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde. The chiral environment created by the ligand directs the ethyl group transfer from another diethylzinc molecule to one of the enantiotopic faces of the aldehyde carbonyl group. The resulting zinc alkoxide of the product can then undergo ligand exchange to regenerate the active catalyst.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Experimental Protocol
-
To a solution of (1S,2S)-2-amino-1,2-diphenylethanol (0.02 mmol) in anhydrous toluene (2 mL) at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 0.6 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (0.2 mmol) in anhydrous toluene (1 mL) dropwise.
-
Stir the reaction mixture at 0 °C for the specified time (typically 2-24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
Performance Data
The following table summarizes the performance of (1S,2S)-2-amino-1,2-diphenylethanol and analogous chiral amino alcohols in the enantioselective addition of diethylzinc to various aldehydes.
| Entry | Aldehyde | Ligand (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | 10 | 95 | 92 (S) | [4][5] |
| 2 | p-Chlorobenzaldehyde | 10 | 92 | 94 (S) | [5] |
| 3 | p-Methoxybenzaldehyde | 10 | 96 | 90 (S) | [5] |
| 4 | 2-Naphthaldehyde | 10 | 88 | 85 (S) | [5] |
| 5 | Cinnamaldehyde | 10 | 85 | 88 (S) | [6] |
| 6 | Cyclohexanecarboxaldehyde | 10 | 80 | 82 (S) | [6] |
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, often employing isopropanol or a formic acid/triethylamine mixture as the hydrogen source. Ruthenium and rhodium complexes of chiral ligands like (1S,2S)-2-amino-1,2-diphenylethanol are highly effective catalysts for this transformation.[7]
Mechanistic Insights
The catalytic cycle for ATH with a Ru(II) catalyst generally involves the following steps: The precatalyst, typically a Ru-halide complex, reacts with a base (e.g., isopropoxide or triethylamine) to form the active 16-electron Ru-hydride species. The ketone substrate then coordinates to this complex. The hydride is transferred from the metal to the carbonyl carbon, and a proton is transferred from the ligand's N-H group to the carbonyl oxygen via a six-membered pericyclic transition state. This concerted step is key to the high enantioselectivity. The resulting alcohol dissociates, and the catalyst is regenerated by reaction with the hydrogen donor.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation of ketones.
Experimental Protocol
-
In a Schlenk tube under an inert atmosphere, dissolve the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) (0.005 mmol) and (1S,2S)-2-amino-1,2-diphenylethanol (0.01 mmol) in isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
Add a solution of the ketone (1.0 mmol) in isopropanol (2 mL).
-
Add a solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL) to initiate the reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 1-12 hours), monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral alcohol by flash column chromatography.
Performance Data
The following table presents typical results for the asymmetric transfer hydrogenation of various ketones using catalysts derived from (1S,2S)-2-amino-1,2-diphenylethanol and related ligands.
| Entry | Ketone | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Ru | 98 | 97 (R) | [7] |
| 2 | 4-Chloroacetophenone | Ru | 95 | 98 (R) | |
| 3 | 1-Tetralone | Ru | 99 | 99 (R) | |
| 4 | Propiophenone | Ru | 96 | 95 (R) | [7] |
| 5 | 2-Acetylpyridine | Ru | 92 | 96 (R) | [8] |
| 6 | Benzylacetone | Ru | 94 | 93 (R) | [8] |
Asymmetric Borane Reduction of Ketones (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols using borane as the reducing agent and a chiral oxazaborolidine as the catalyst.[9] The oxazaborolidine catalyst is readily prepared from a chiral β-amino alcohol, such as (1S,2S)-2-amino-1,2-diphenylethanol.
Mechanistic Insights
The mechanism of the CBS reduction is well-established. The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric interactions, with its larger substituent pointing away from the bulky group on the oxazaborolidine. Hydride transfer from the borane to the carbonyl carbon then occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity. The catalyst is then regenerated.
Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol
-
To a solution of (1S,2S)-2-amino-1,2-diphenylethanol (0.1 mmol) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (2.0 M in THF, 0.1 mmol) dropwise.
-
Stir the mixture for 15 minutes to form the oxazaborolidine catalyst in situ.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Slowly add a solution of borane-dimethyl sulfide complex (2.0 M in THF, 0.6 mmol) over 10 minutes.
-
Stir the reaction at the same temperature for the required time (typically 30 minutes to 2 hours), monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the chiral alcohol by flash column chromatography.
Performance Data
The following table provides representative data for the CBS reduction of various ketones using an oxazaborolidine catalyst derived from (1S,2S)-2-amino-1,2-diphenylethanol or its analogs.
| Entry | Ketone | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 10 | 95 | 97 (R) | [9][10] |
| 2 | Propiophenone | 10 | 92 | 96 (R) | [10] |
| 3 | 1-Indanone | 10 | 98 | 98 (S) | [9] |
| 4 | α-Tetralone | 5 | 99 | 97 (S) | [9] |
| 5 | 2-Butanone | 10 | 85 | 85 (R) | [11] |
| 6 | Cyclohexyl methyl ketone | 10 | 90 | 94 (R) | [11] |
Conclusion
(1S,2S)-2-Amino-1,2-diphenylethanol stands out as a versatile and highly effective chiral ligand for a range of important asymmetric catalytic transformations. Its ability to induce high levels of enantioselectivity in the addition of diethylzinc to aldehydes, the transfer hydrogenation of ketones, and the borane reduction of ketones makes it a valuable tool for synthetic chemists in academia and industry. The straightforward synthesis of the ligand, coupled with the operational simplicity of the catalytic procedures, further enhances its appeal for the preparation of enantiomerically enriched chiral alcohols, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). Molecules. [Link]
-
Enantioselective addition of diethylzinc to aldehydes. (n.d.). ResearchGate. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). Wikipedia. [Link]
-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. (n.d.). ResearchGate. [Link]
-
Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
-
Substrate scope of the asymmetric sequential transfer hydrogenation of 1-naphthol derivatives. (n.d.). ResearchGate. [Link]
-
ASYMMETRIC SYNTHESIS-II. (n.d.). SlideShare. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Substrate scope for asymmetric hydrogen transfer reaction. (n.d.). ResearchGate. [Link]
-
Yield and products in the addition reaction of diethylzinc to aldehydes using ligand 2. (n.d.). ResearchGate. [Link]
-
Enantioselectivity of Diethylzinc Addition to. (n.d.). ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.). ResearchGate. [Link]
-
Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. (2024). Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. (n.d.). ResearchGate. [Link]
-
Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. (2020). MDPI. [Link]
-
Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. (2010). PubMed. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (2013). MDPI. [Link]
-
Substrate scope of asymmetric 1,2-hydrogenation. (n.d.). ResearchGate. [Link]
-
Oxazaborolidines as catalysts for reduction of ketones with borane. (n.d.). University of Bristol. [Link]
-
13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B -Methoxy-oxazaborolidine. (n.d.). ResearchGate. [Link]
-
asymmetric-hydrogenation-2015.pdf. (n.d.). [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]
-
I want to synthesize Schiff base from Benzil and 2-aminopyridine. (2023). ResearchGate. [Link]
-
Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. (n.d.). ResearchGate. [Link]
-
Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. (2025). ACG Publications. [Link]
-
Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. (2020). Green Chemistry. [Link]
-
2-Amino-1,2-diphenylethanol. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 8. ethz.ch [ethz.ch]
- 9. york.ac.uk [york.ac.uk]
- 10. york.ac.uk [york.ac.uk]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sharpless Asymmetric Aminohydroxylation Utilizing (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Introduction: The Strategic Importance of Chiral Vicinal Amino Alcohols
The 1,2-amino alcohol moiety is a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and chiral auxiliaries.[1][2] Consequently, the development of efficient and stereocontrolled methods for their synthesis is of paramount importance to researchers in medicinal chemistry and drug development. The Sharpless Asymmetric Aminohydroxylation (AA) stands as a landmark achievement in this field, offering a direct route to synthesize enantiomerically enriched vicinal amino alcohols from simple alkenes.[3][4] This reaction employs a catalytic amount of an osmium species in the presence of a chiral ligand to achieve high levels of stereocontrol.[1][5]
Traditionally, the AA reaction has been dominated by the use of Cinchona alkaloid-derived ligands, such as derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD).[5][6] However, the exploration of alternative, readily available chiral ligands is a continuing area of interest to expand the scope and potentially fine-tune the selectivity of this powerful transformation. This guide details the experimental setup for the Sharpless Asymmetric Aminohydroxylation, with a specific focus on the application of the non-traditional, yet commercially available and cost-effective chiral ligand, (1S,2S)-2-Amino-1,2-diphenyl-ethanol . While this ligand is not canonical for the AA reaction, this protocol is constructed based on the established mechanistic principles of the reaction, providing a robust starting point for researchers.
Theoretical Framework: Mechanism and the Role of the Chiral Ligand
The catalytic cycle of the Sharpless Asymmetric Aminohydroxylation is analogous to that of the more widely known Asymmetric Dihydroxylation (AD).[1][6] The reaction is initiated by the formation of an imido-osmium(VIII) species from the osmium tetroxide (or a precursor like potassium osmate) and a stoichiometric nitrogen source.[6] This highly reactive intermediate then engages with the alkene in a concerted [3+2] cycloaddition, a pathway supported by theoretical calculations, to form an osmium(VI) azaglycolate intermediate.[6] The chiral ligand, coordinated to the osmium center, orchestrates this cycloaddition, directing the approach of the alkene to one of its two prochiral faces, thereby establishing the stereochemistry of the final product. Subsequent hydrolysis of the azaglycolate releases the desired 1,2-amino alcohol and regenerates the osmium catalyst for the next cycle.
The choice of the nitrogen source is critical and versatile, with common options including chloramine-T, N-halocarbamates (e.g., Cbz-N(Na)Cl), and N-haloamides, which allow for the direct installation of various protected amine functionalities.[1][6]
Catalytic Cycle of the Sharpless Asymmetric Aminohydroxylation
Caption: Generalized catalytic cycle for the Sharpless Asymmetric Aminohydroxylation.
Experimental Protocol: A Representative Procedure
Disclaimer: The following protocol is a representative procedure for the use of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral ligand in the Sharpless AA. As this is a non-standard ligand for this reaction, optimization of reaction parameters (solvent, temperature, stoichiometry) is highly recommended for any given substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alkene (e.g., trans-Stilbene) | Reagent Grade | Standard Supplier | Substrate |
| (1S,2S)-2-Amino-1,2-diphenyl-ethanol | ≥98% | Standard Supplier | Chiral Ligand |
| Potassium osmate(VI) dihydrate | 99.9% trace metals basis | Standard Supplier | Catalyst Precursor |
| Chloramine-T trihydrate | Reagent Grade | Standard Supplier | Nitrogen Source & Oxidant |
| tert-Butanol | Anhydrous | Standard Supplier | Solvent |
| Water | Deionized | - | Solvent |
| Sodium hydroxide | Reagent Grade | Standard Supplier | For pH adjustment |
| Sodium sulfite | Reagent Grade | Standard Supplier | Quenching agent |
| Ethyl acetate | HPLC Grade | Standard Supplier | Extraction solvent |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For workup |
| Anhydrous magnesium sulfate | Reagent Grade | Standard Supplier | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Standard Supplier | For chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (20 mL) and water (20 mL).
-
Add (1S,2S)-2-Amino-1,2-diphenyl-ethanol (0.128 g, 0.6 mmol, 6 mol%).
-
Add chloramine-T trihydrate (0.845 g, 3.0 mmol, 3.0 equiv). Stir until the solids are dissolved. The solution may appear cloudy.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Catalyst and Substrate Addition:
-
In a separate vial, dissolve potassium osmate(VI) dihydrate (0.015 g, 0.04 mmol, 0.4 mol%) in 1 mL of 0.5 M NaOH solution.
-
Add the potassium osmate solution to the reaction mixture dropwise. A color change to a darker shade (often green or brown) is typically observed.
-
Add the alkene (e.g., trans-stilbene, 0.180 g, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Allow the reaction to stir vigorously at 0-4 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-24 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 2.0 g) portion-wise at 0 °C. Stir for 1 hour at room temperature. The color of the mixture should lighten.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent system to be determined based on the product's polarity, e.g., a gradient of ethyl acetate in hexanes) to yield the pure vicinal amino alcohol.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
-
Data Presentation: Key Parameters for Optimization
For any new substrate or ligand system, a systematic optimization of reaction parameters is crucial. The following table outlines key variables to consider.
| Parameter | Range for Screening | Rationale/Impact |
| Ligand Loading | 1 - 10 mol% | Affects enantioselectivity and reaction rate. Higher loading can improve ee but increases cost. |
| Catalyst Loading | 0.2 - 2 mol% | Impacts reaction rate. Higher loading can lead to increased diol byproduct formation. |
| Temperature | -10 °C to RT | Lower temperatures generally improve enantioselectivity but decrease the reaction rate. |
| Solvent System | t-BuOH/H₂O, n-PrOH/H₂O, MeCN/H₂O | The choice of co-solvent can significantly influence both regioselectivity and enantioselectivity.[7] |
| Nitrogen Source | Chloramine-T, Cbz-N(Na)Cl, Boc-N(Na)Cl | Determines the protecting group on the final amino alcohol. Can also influence reactivity and selectivity. |
| pH | 10 - 12 | Maintaining a basic pH is often necessary for catalyst turnover. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents. | Use fresh, high-purity potassium osmate and nitrogen source. Ensure the reaction is stirred vigorously. |
| Low Enantioselectivity (ee) | Suboptimal ligand, temperature, or solvent. | Screen different temperatures (lower is often better). Vary the solvent system. Increase ligand loading. |
| Formation of Diol Byproduct | Hydrolysis of the osmium(VIII) imido intermediate before cycloaddition. | Ensure slow addition of the osmium catalyst. Use a higher ligand-to-osmium ratio. Running the reaction at higher concentrations can sometimes favor the aminohydroxylation pathway.[6] |
| Poor Regioselectivity | Inherent substrate bias; suboptimal ligand/solvent combination. | The choice of ligand and solvent can dramatically alter regioselectivity. For some substrates, anthraquinone (AQN)-derived ligands are known to reverse selectivity compared to phthalazine (PHAL) ligands.[7] While (1S,2S)-2-Amino-1,2-diphenyl-ethanol is neither, this highlights the importance of screening different ligand structures if regioselectivity is an issue. |
Conclusion
The Sharpless Asymmetric Aminohydroxylation is a robust and versatile tool for the synthesis of chiral 1,2-amino alcohols. While Cinchona alkaloids are the established ligands of choice, the exploration of alternative chiral scaffolds like (1S,2S)-2-Amino-1,2-diphenyl-ethanol offers an exciting avenue for further methodology development. The protocol provided herein serves as a comprehensive and logical starting point for researchers aiming to employ this readily available ligand. As with any catalytic system, empirical optimization is key to achieving high yields and selectivities. The principles and troubleshooting guide outlined in this document are intended to empower researchers to successfully apply and adapt this powerful transformation in their synthetic endeavors.
References
-
Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659. [Link]
-
Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]
-
Zdorichenko, V. (2016). The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. [Link]
-
Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2010). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 15(4), 2445–2456. [Link]
-
Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659. [Link]
-
O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 38(3), 326-329. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. The Journal of Organic Chemistry, 57(5), 1477-1484. [Link]
-
Shao, P., Wang, Y., Chen, K., Zhao, Y., & Zhang, B. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]
-
Fürstner, A., & Bender, T. (2024). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society. [Link]
-
Padwa, A., & Stengel, T. (1997). Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening. The Journal of Organic Chemistry, 62(13), 4449–4456. [Link]
-
Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. ResearchGate. [Link]
-
Li, Y., Wang, Y., Liu, Y., & Feng, X. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 145-152. [Link]
Sources
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Note: A Guide to the Large-Scale Asymmetric Synthesis of Chiral Amines via Ruthenium-Catalyzed Hydrogenation Using (1S,2S)-2-Amino-1,2-diphenyl-ethanol Ligands
Abstract: Chiral amines are indispensable building blocks in modern pharmaceuticals, agrochemicals, and fine chemicals, where specific stereoisomers are often responsible for the desired biological activity.[1] Asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and sustainable methods for their production on an industrial scale.[2] This guide provides an in-depth technical overview of the application of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a key chiral diamine ligand, within the framework of Noyori-type Ruthenium catalysts for the large-scale synthesis of high-value chiral amines from prochiral imines. We will explore the underlying catalytic mechanism, provide detailed, field-proven protocols for both high-pressure and transfer hydrogenation, and discuss critical parameters for process optimization and safe scale-up.
Introduction: The Power of Asymmetric Hydrogenation
The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. Chiral amines, in particular, are prevalent structural motifs in approximately 40-45% of small-molecule drugs.[1][2] The imperative to produce single-enantiomer drugs efficiently and cleanly has driven the development of powerful catalytic technologies. Among these, the asymmetric hydrogenation of prochiral imines has emerged as a premier strategy.[1]
At the heart of this technology are sophisticated transition-metal catalysts. The systems developed by Nobel laureate Ryoji Noyori, which utilize a Ruthenium(II) center coordinated by both a chiral diphosphine and a chiral diamine, have proven exceptionally effective.[3] (1S,2S)-2-Amino-1,2-diphenyl-ethanol (also known as (1S,2S)-DAIPEN) and its derivatives, such as (1S,2S)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine), are the quintessential chiral diamine ligands in these systems.[3] Their unique structure and electronic properties are fundamental to achieving near-perfect levels of stereocontrol in the reduction of a wide array of substrates.
The Principle: Metal-Ligand Bifunctional Catalysis
The extraordinary efficacy of the Ru-(diphosphine)(diamine) catalyst system stems from a "metal-ligand bifunctional" mechanism.[4] This is not a classical mechanism where the substrate coordinates directly to a vacant site on the metal. Instead, the reaction occurs in the outer coordination sphere of a coordinatively saturated, 18-electron Ruthenium dihydride complex.[4][5]
The Catalytic Cycle Explained:
-
Catalyst Activation: The pre-catalyst, typically trans-[RuCl2{(S)-diphosphine}{(S,S)-diamine}], is activated in the presence of a base and hydrogen (or a hydrogen donor) to form the active catalyst, a Ruthenium dihydride species, RuH2{(S)-diphosphine}{(S,S)-diamine}.
-
Concerted Hydride/Proton Transfer: The key enantioselective step involves a concerted, non-classical transfer of a hydride (H⁻) from the Ruthenium center and a proton (H⁺) from one of the N-H groups of the diamine ligand to the C=N double bond of the imine substrate.[4][6] This transfer proceeds through a six-membered, pericyclic transition state.
-
The Role of Chirality: The specific stereochemistry of the resulting amine is dictated by the chiral environment created by the ligands. The chiral diphosphine (e.g., (S)-BINAP) controls the spatial arrangement of its bulky phenyl groups, creating a steric bias. The chiral diamine ((S,S)-DAIPEN) not only participates chemically in the hydrogen transfer but also forms crucial C-H/π interactions with the substrate, locking it into a favored conformation for the hydride attack on one specific prochiral face.[5][7] The precise matching of the chirality of both the diphosphine and the diamine is critical for high catalytic activity and enantioselectivity.
-
Product Release & Catalyst Regeneration: After the transfer, the newly formed chiral amine is released, and the catalyst is regenerated by reacting with another molecule of hydrogen, completing the cycle.
Protocols for Large-Scale Synthesis
The choice between high-pressure hydrogenation and transfer hydrogenation depends on available equipment, safety infrastructure, and process economics. High-pressure hydrogenation is generally more atom-economical and preferred for manufacturing, while transfer hydrogenation offers greater operational simplicity.[8]
Protocol 3.1: High-Pressure Asymmetric Hydrogenation (AH) of a Prochiral Imine
This protocol is designed for multigram to kilogram scale in a dedicated high-pressure reactor.
Objective: To synthesize a chiral amine from a prochiral N-aryl imine with >99% enantiomeric excess (e.e.).
Materials & Equipment:
-
Substrate: Prochiral N-aryl imine (1.0 equiv)
-
Ruthenium Pre-catalyst: [RuCl2(p-cymene)]2 (0.0025 mol%, S/C = 20,000)
-
Diphosphine Ligand: (S)-Xyl-BINAP (0.0055 mol%)
-
Diamine Ligand: (1S,2S)-DAIPEN (0.0055 mol%)
-
Base: 1 M Potassium tert-butoxide in THF (0.05 mol%)
-
Solvent: Degassed Methanol (MeOH)
-
Hydrogen Source: High-purity Hydrogen gas (H₂)
-
Equipment: Stainless steel or Hastelloy high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature probe, pressure transducer, gas inlet/outlet, and safety rupture disc.
Procedure:
-
Catalyst Preparation (In-situ): In a glovebox, to a small, dry Schlenk flask, add [RuCl2(p-cymene)]2, (S)-Xyl-BINAP, and (1S,2S)-DAIPEN. Add a small amount of degassed MeOH and stir the mixture at 40 °C for 30 minutes to form the pre-catalyst solution.
-
Causality: Pre-forming the catalyst complex ensures homogeneity and consistent activity before introduction into the main reactor.
-
-
Reactor Preparation: The autoclave must be scrupulously cleaned, dried, and rendered oxygen-free. This is achieved by repeated cycles of pressurizing with inert gas (N₂ or Ar) and venting.
-
Causality: Oxygen can deactivate the sensitive Ruthenium catalyst.
-
-
Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with the imine substrate and the bulk of the degassed MeOH. Add the pre-formed catalyst solution via cannula transfer, followed by the base solution.
-
Reaction Execution: Seal the reactor. Purge the headspace again with low-pressure H₂ gas three times before pressurizing to the target pressure (e.g., 70 bar / ~1000 psig).[8][9] Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by observing the H₂ uptake from the gas reservoir. Samples can be carefully taken (after depressurizing and purging) at intervals and analyzed by HPLC or ¹H NMR to check for conversion of the starting material.
-
Work-up and Isolation: Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the excess H₂ pressure. Purge the reactor with inert gas. The reaction mixture can be filtered through a pad of silica gel or Celite to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude amine can be purified by crystallization of a suitable salt (e.g., phosphate or hydrochloride) to yield the product with high chemical and optical purity.[10][11]
-
Analysis: Determine the final yield. The enantiomeric excess (e.e.) must be determined using a validated chiral HPLC or GC method.
Safety Considerations:
-
All operations involving high-pressure hydrogen must be conducted behind a blast shield in a specialized hydrogenation bunker by trained personnel.[8][12]
-
Pressure-testing the reactor before use is mandatory.
-
The catalyst, especially after activation, can be pyrophoric. Handle only under an inert atmosphere.
Protocol 3.2: Asymmetric Transfer Hydrogenation (ATH)
This protocol is suitable for labs without high-pressure facilities and serves as an excellent method for process screening.
Objective: To synthesize a chiral amine using a formic acid/triethylamine mixture as the hydrogen source.
Materials & Equipment:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori Catalyst) (0.5 mol%)
-
Substrate: Prochiral Aromatic Ketone (e.g., Acetophenone) (1.0 equiv)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture) (5.0 equiv)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
-
Equipment: Standard oven-dried glassware (round-bottom flask, condenser), magnetic stirrer, inert gas (N₂/Ar) line.
Procedure:
-
Reactor Setup: Assemble the glassware and purge thoroughly with an inert gas.
-
Charging: To the flask, add the catalyst, the substrate, and the solvent. Stir to dissolve.
-
Reaction Initiation: Add the formic acid/triethylamine mixture dropwise to the stirring solution at room temperature.
-
Causality: The HCOOH/NEt₃ mixture serves as the in-situ source of hydrogen. Triethylamine acts as the base and traps the CO₂ byproduct.
-
-
Execution and Monitoring: Heat the reaction to a moderate temperature (e.g., 40-60 °C). Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
-
Analysis: Determine yield and confirm e.e. by chiral HPLC.
Process Optimization & Data
For large-scale synthesis, optimizing parameters is crucial for economic viability and process robustness.
-
Catalyst Loading (S/C Ratio): Industrial processes strive for very high substrate-to-catalyst ratios (S/C > 10,000) to minimize cost and residual metal content in the final product.[10]
-
Solvent: Must be chosen for good solubility of both substrate and catalyst, and for ease of removal and recycling. Alcohols (MeOH, EtOH, IPA) are common.[13]
-
Temperature & Pressure: Higher temperature and pressure generally increase the reaction rate, but can sometimes negatively impact enantioselectivity.[14] An optimal balance must be found for each specific substrate.
Table 1: Representative Performance Data for Ru-Catalyzed Asymmetric Reductions
| Substrate | Catalyst System | S/C Ratio | Conditions | Yield (%) | e.e. (%) | Reference |
| Dehydrositagliptin (Enamine) | Rh(I)/tBu JOSIPHOS | 667:1 | 100 psig H₂, 50°C, MeOH | >95 | >99.5 | [10][11] |
| Acetophenone (Ketone) | RuCl(p-cymene)[(S,S)-TsDPEN] | 200:1 | HCOOH/NEt₃, 28°C | 95 | 97 | |
| 1-Methyl-3,4-dihydroisoquinoline | RuCl(p-cymene)[(S,S)-TsDPEN] | 200:1 | HCOOH/NEt₃, 28°C | 91 | 95 | |
| Generic Aryl Imine | RuCl₂[(S)-BINAP][(S,S)-DPEN] | 1000:1 | 4 atm H₂, KOtBu, IPA, 25°C | 98 | >99 | [4] |
(Note: The Sitagliptin example uses a Rhodium catalyst, but illustrates the performance achievable in an industrial setting for a related transformation.)
Large-Scale Synthesis Workflow
The overall process for manufacturing a chiral amine using this technology can be visualized as a multi-stage workflow.
Conclusion
The use of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and its derivatives as chiral ligands in Ruthenium-catalyzed asymmetric hydrogenation is a powerful and proven technology for the large-scale synthesis of enantiomerically pure amines. The metal-ligand bifunctional mechanism provides a low-energy pathway that delivers exceptional levels of stereocontrol across a range of substrates. With careful consideration of safety protocols and process optimization, this methodology offers a robust, efficient, and sustainable route to high-value chiral molecules essential for the pharmaceutical and chemical industries.
References
-
Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Hsiao, Y., Rivera, N., et al. (2004). Highly Efficient Asymmetric Synthesis of Sitagliptin. ResearchGate. [Link]
-
Benkovics, T., McIntosh, J., et al. (2012). Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation. Organic Process Research & Development, 16(5), 1017–1038. [Link]
-
McIntosh, J., Benkovics, T., et al. (2012). Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation. ResearchGate. [Link]
-
Noyori, R., Ohkuma, T., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(37), 8979–8990. [Link]
-
Kim, M. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
-
Various Authors. (2021). Chiral Tertiary Diamines in Asymmetric Synthesis. ResearchGate. [Link]
-
Harvey, J. N., Peeters, D., & Leyssens, T. (2005). Origin of Enantioselective Hydrogenation of Ketones by RuH2(diphosphine)(diamine) Catalysts: A Theoretical Study. Organometallics, 24(21), 4929–4939. [Link]
-
Li, J., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]
-
Brezmes, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13866–13926. [Link]
-
Singh, R. P., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1628–1631. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
Dub, P. A., et al. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(9), 3505–3521. [Link]
-
Zhang, J., et al. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(39), 17148-17155. [Link]
-
Deadman, B. J., et al. (2020). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral d. Reaction Chemistry & Engineering. [Link]
-
Various Authors. (2021). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Zhang, X. (2009). Highly Enantioselective Synthesis of Amines by Asymmetric Hydrogenation. ProQuest. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Lefort, L., et al. (2008). Under Pressure: Rapid Development of Scalable Asymmetric Hydrogenation Catalysts. University of Groningen Research Portal. [Link]
-
Various Authors. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]
-
Ohkuma, T., et al. (1997). Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry, 62(18), 6012–6021. [Link]
-
Various Authors. (2022). Asymmetric hydrogenation for the synthesis of chiral amines. ResearchGate. [Link]
-
Kmieciak, A., & Krzeminski, M. (2019). Asymmetric transfer hydrogenation of ketones catalyzed by Ru-PHOX. ResearchGate. [Link]
-
Abdur-Rashid, K., et al. (2001). RuHCl(diphosphine)(diamine): Catalyst Precursors for the Stereoselective Hydrogenation of Ketones and Imines. ResearchGate. [Link]
-
Thompson, M., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1373–1381. [Link]
-
Brezmes, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Martins, J. E. D., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling. [Link]
-
Various Authors. (2020). Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes. ResearchGate. [Link]
-
Morris, R. H., et al. (2008). Ruthenium hydrogenation catalysts with P–N–N–P ligands derived from 1,3-diaminopropane and the formation of a β-diiminate complex by a base-induced isomerization. Inorganica Chimica Acta. [Link]
-
Xiao, J., et al. (2002). Effect of diphosphine ligands on ruthenium catalysed asymmetric hydrogenation of ketones. Tetrahedron Letters. [Link]
-
Morris, R. H., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science. [Link]
-
Cobley, C. J., & Henschke, J. (2003). Enantioselective Hydrogenation of Imines Using a Diverse Library of Ruthenium Dichloride(diphosphine)(diamine) Precatalysts. Advanced Synthesis & Catalysis. [Link]
-
Terashima, T., et al. (2012). Transfer hydrogenation of acetophenone (S1) catalyzed by various Ru(II) complexes. ResearchGate. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Červený, L., et al. (2018). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules. [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Immobilization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol on Solid Supports for Catalysis
Introduction: Bridging Homogeneous and Heterogeneous Catalysis
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a privileged chiral auxiliary and ligand precursor extensively used in asymmetric synthesis. Its utility in creating enantiomerically pure compounds is well-documented, particularly in the synthesis of pharmaceuticals and fine chemicals.[1] In homogeneous catalysis, it facilitates high stereoselectivity and yields. However, the practical application of such homogeneous catalysts on an industrial scale is often hampered by challenges in separating the catalyst from the reaction products, leading to product contamination and loss of the valuable chiral catalyst.[2]
Immobilization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol onto solid supports offers a robust solution to these challenges. By transitioning the catalyst from a homogeneous to a heterogeneous system, we can achieve simplified catalyst-product separation, enhanced catalyst stability, and the potential for catalyst recycling and continuous flow processes. This guide provides detailed protocols for the immobilization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol on two common solid supports—silica gel and a polymer matrix—and its subsequent application in asymmetric transfer hydrogenation.
Part 1: Immobilization on Functionalized Silica Gel via Covalent Linkage
Covalent attachment to a solid support like silica gel provides a stable and durable immobilized catalyst with minimal leaching.[3] This protocol details the functionalization of silica gel and the subsequent covalent immobilization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
Protocol 1: Covalent Immobilization on Epoxy-Functionalized Silica Gel
This method involves a two-step process: first, the activation of silica gel with an epoxy-silane, followed by the coupling of the amino alcohol.
Materials:
-
Silica gel (high purity, chromatographic grade)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Toluene (anhydrous)
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
-
Ethanol (anhydrous)
-
Soxhlet extraction apparatus
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Silica Gel Activation:
-
Dry the silica gel under vacuum at 150°C for 12 hours to remove adsorbed water.
-
In a round-bottom flask under a nitrogen atmosphere, suspend the dried silica gel in anhydrous toluene.
-
Add GPTMS (typically a 5-10% solution by weight of silica) dropwise to the silica suspension while stirring.
-
Reflux the mixture for 24 hours with continuous stirring.
-
Allow the mixture to cool to room temperature, then filter the functionalized silica gel.
-
Wash the epoxy-functionalized silica gel extensively with toluene and then with ethanol to remove any unreacted silane.
-
Dry the functionalized silica gel under vacuum at 60°C for 12 hours.
-
-
Immobilization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol:
-
Suspend the epoxy-functionalized silica gel in anhydrous ethanol.
-
Add a solution of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in anhydrous ethanol to the suspension. The molar ratio of the amino alcohol to the epoxy groups on the silica can be varied to control loading.
-
Reflux the mixture for 48 hours under a nitrogen atmosphere. The amino group of the chiral ligand will react with the epoxy group on the silica surface to form a stable covalent bond.
-
After cooling, filter the immobilized catalyst.
-
To ensure the removal of any non-covalently bound ligand, perform a Soxhlet extraction of the material with ethanol for 24 hours.
-
Dry the final immobilized catalyst under vacuum at 50°C.
-
Diagram of the Covalent Immobilization Workflow:
Caption: Workflow for covalent immobilization on silica.
Part 2: Immobilization in a Polymer Matrix via Entrapment
Entrapment within a polymer matrix is a milder immobilization method that physically confines the catalyst.[4] This approach is advantageous when the catalyst may be sensitive to the chemical reactions required for covalent bonding.
Protocol 2: Entrapment in a Polystyrene-Based Resin
This protocol describes the preparation of a polymer-entrapped catalyst using suspension polymerization.
Materials:
-
Styrene
-
Divinylbenzene (DVB) as a cross-linker
-
Benzoyl peroxide as an initiator
-
Poly(vinyl alcohol) as a suspension stabilizer
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
-
Deionized water
-
Methanol
Step-by-Step Procedure:
-
Preparation of the Organic Phase:
-
In a beaker, dissolve (1S,2S)-2-Amino-1,2-diphenyl-ethanol and benzoyl peroxide in a mixture of styrene and divinylbenzene. The amount of DVB will determine the degree of cross-linking and the rigidity of the polymer beads.
-
-
Preparation of the Aqueous Phase:
-
In a separate, larger beaker, dissolve poly(vinyl alcohol) in deionized water with gentle heating to create a stable suspension medium.
-
-
Suspension Polymerization:
-
Transfer the aqueous phase to a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Heat the aqueous phase to the desired reaction temperature (typically 80-90°C) with continuous stirring.
-
Slowly add the organic phase to the stirred aqueous phase. The stirring speed is critical to control the size of the resulting polymer beads.
-
Continue the polymerization for 8-12 hours under a nitrogen atmosphere.
-
After the polymerization is complete, allow the mixture to cool to room temperature.
-
-
Catalyst Recovery and Purification:
-
Filter the polymer beads and wash them extensively with hot deionized water to remove the suspension stabilizer.
-
Subsequently, wash the beads with methanol to remove any unentrapped chiral ligand and unreacted monomers.
-
Dry the polymer-entrapped catalyst beads in a vacuum oven at 60°C.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Synthesis of Pirkle-Type Chiral Stationary Phases from (1S,2S)-2-Amino-1,2-diphenylethanol for High-Performance Liquid Chromatography
Introduction: The Rationale for Synthetic Small-Molecule CSPs
High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for the separation and analysis of enantiomers, a critical task in the pharmaceutical and chemical industries.[1][2] The heart of this technique is the Chiral Stationary Phase (CSP), which creates a stereoselective environment to differentially retain enantiomers. While polysaccharide-based CSPs are widely used due to their broad applicability, synthetic, small-molecule CSPs—often called "Pirkle-type" phases—offer distinct advantages.[2][3][4] These phases are built upon a well-defined chiral selector of low molecular weight, which allows for a more rational design and a clearer understanding of the chiral recognition mechanism, often described by the three-point interaction model.[5]
(1S,2S)-2-Amino-1,2-diphenylethanol is an exemplary scaffold for creating such Pirkle-type CSPs. Its rigid structure, defined stereochemistry, and the presence of two functional handles—an amino and a hydroxyl group—make it an ideal starting point for synthesizing a robust and selective chiral selector. This application note provides a detailed, field-proven guide for the synthesis, immobilization, and evaluation of a CSP derived from this versatile chiral building block. We will focus on a modern, efficient covalent immobilization strategy to ensure maximum stability and performance.[6][7]
Workflow Overview: From Chiral Precursor to High-Performance Column
The entire process can be conceptualized as a multi-stage workflow, beginning with the synthesis of the active chiral selector and culminating in a fully characterized HPLC column ready for enantioseparations. Each stage is critical for the final performance of the CSP.
Caption: Overall workflow for the synthesis and evaluation of the CSP.
Part 1: Synthesis of the π-Acidic Chiral Selector
Principle: To create a Pirkle-type CSP, the chiral scaffold must be derivatized to incorporate features that promote chiral recognition. A classic and highly effective strategy is to introduce a π-electron deficient aromatic ring.[5] We will react the primary amine of (1S,2S)-2-Amino-1,2-diphenylethanol with 3,5-dinitrobenzoyl chloride. The resulting 3,5-dinitrobenzoyl (DNB) amide serves as a potent π-acceptor, capable of forming charge-transfer complexes with π-donating analytes.[8] The amide linkage also provides a crucial hydrogen bond donor/acceptor site.
Chemical Reaction Scheme:
Caption: Synthesis of the DNB-derivatized chiral selector.
Protocol 1: Synthesis of N-((1S,2S)-1,2-diphenyl-2-hydroxyethyl)-3,5-dinitrobenzamide
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (1S,2S)-2-Amino-1,2-diphenylethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq) to act as a base.
-
Reaction: Cool the solution to 0 °C in an ice bath. Dissolve 3,5-dinitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution over 30 minutes.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side product formation.
-
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography to yield the pure chiral selector.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Value |
| Starting Material | (1S,2S)-2-Amino-1,2-diphenylethanol |
| Reagent | 3,5-Dinitrobenzoyl chloride |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Anhydrous Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
| Table 1: Typical Reagents and Conditions for Chiral Selector Synthesis. |
Part 2: Immobilization onto Silica Support
Principle: Covalent attachment ensures the CSP is robust and compatible with a wide range of mobile phases.[6][7][9] We will employ a modern hydrosilylation approach, which offers a rapid and clean method for surface functionalization.[10][11] This involves two key steps: (A) derivatizing our chiral selector with a terminal alkene and then a hydrosilane, and (B) reacting this functionalized selector with the silanol groups on the silica surface.
Protocol 2A: Synthesis of the Hydrosilane-Functionalized Selector
-
Alkene Installation: React the hydroxyl group of the chiral selector from Protocol 1 with allyl bromide in the presence of a strong base like sodium hydride to form the allyl ether.
-
Hydrosilylation: Perform a catalyzed reaction between the terminal alkene of the allyl ether and a suitable hydrosilane, such as trimethoxysilane or triethoxysilane, using a catalyst like Karstedt's catalyst. This appends the reactive silane moiety to the chiral selector. Purify the product carefully.
Protocol 2B: Covalent Immobilization on Silica Gel
-
Silica Preparation: Use high-purity, porous spherical silica gel (e.g., 5 µm particle size, 100 Å pore size). Activate the silica by heating it under vacuum at 150 °C for 12 hours to ensure a high population of surface silanol (Si-OH) groups.
-
Immobilization Reaction: Suspend the activated silica in anhydrous toluene. Add the hydrosilane-functionalized chiral selector (from Protocol 2A).
-
Catalysis (Optional but Recommended): While thermal grafting is possible, a catalyst such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) can dramatically accelerate the reaction, allowing it to proceed to completion in minutes at room temperature.[12][13]
-
Causality Note: The B(C₆F₅)₃ catalyst activates the Si-H bond of the functionalized selector, promoting a clean, dehydrogenative coupling with the surface Si-OH groups to form stable Si-O-Si bonds.[11][12] This avoids the harsh conditions and potential side reactions associated with older silanization chemistries.
-
-
Washing: After the reaction is complete, thoroughly wash the functionalized silica with toluene, methanol, and DCM to remove any unreacted selector and catalyst.
-
End-capping: To minimize non-specific interactions from residual silanol groups, perform an end-capping step by treating the silica with a small silanizing agent like hexamethyldisilazane (HMDS) or trimethylchlorosilane (TMCS).
-
Final Wash and Dry: Wash the end-capped CSP extensively and dry it under high vacuum. Characterize the final material using elemental analysis and solid-state NMR to determine the surface coverage of the chiral selector.
| Parameter | Value |
| Support | 5 µm Spherical Silica Gel, 100 Å |
| Surface Activation | 150 °C, 12 h, vacuum |
| Immobilization Chemistry | Dehydrogenative Hydrosilylation |
| Catalyst | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |
| End-capping Agent | Hexamethyldisilazane (HMDS) |
| Typical Surface Coverage | 0.2 - 0.4 mmol/g |
| Table 2: Parameters for Covalent Immobilization. |
Part 3: HPLC Column Packing and Performance Evaluation
Principle: The physical quality of the packed column bed is as important as the chemistry of the CSP. A poorly packed column will exhibit low efficiency, peak tailing, and poor resolution, regardless of the CSP's intrinsic selectivity. The upward slurry packing method is a reliable technique for preparing high-efficiency columns.
Protocol 3: Upward Slurry Packing
-
Slurry Preparation: Prepare a ~10% (w/v) slurry of the synthesized CSP in a suitable solvent (e.g., a mixture of isopropanol and tetrachloromethane). Degas the slurry thoroughly in an ultrasonic bath.
-
Packing: Use a high-pressure packing pump. Pump the slurry into the empty HPLC column (e.g., 150 x 4.6 mm) at a high, constant pressure (e.g., 6000-8000 psi).
-
Causality Note: High pressure is necessary to create a dense, stable, and homogeneous packed bed, minimizing voids that lead to band broadening.
-
-
Equilibration: Once packed, flush the column with a solvent like isopropanol to set the bed and then equilibrate with the desired mobile phase for testing.
Protocol 4: Performance Evaluation
-
Test Analyte: Use a standard racemic analyte known to interact with Pirkle-type phases, such as 1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or trans-Stilbene oxide (TSO).[14]
-
Chromatographic Conditions: Use a simple normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 v/v).
-
Data Acquisition: Inject a small volume of the analyte solution and record the chromatogram.
-
Calculation: Determine the retention times for the two enantiomers (t₁ and t₂) and the void time (t₀). Calculate the key performance metrics using the standard equations below.
| Parameter | Formula | Description |
| Retention Factor (k') | k' = (t - t₀) / t₀ | Measure of analyte retention. |
| Selectivity (α) | α = k'₂ / k'₁ | The primary measure of the CSP's ability to differentiate enantiomers. An α > 1.0 is required for separation. |
| Resolution (Rs) | Rs = 2(t₂ - t₁) / (w₁ + w₂) | The degree of separation between the two peaks, considering peak width (w). Rs ≥ 1.5 indicates baseline separation. |
| Plate Number (N) | N = 16(t / w)² | A measure of column efficiency or "sharpness" of the peaks. |
| Table 3: Key Chromatographic Performance Metrics. |
A successful synthesis should yield a CSP that provides an alpha (α) value significantly greater than 1 and a resolution (Rs) value approaching or exceeding 1.5 for the test analyte, with symmetric peak shapes.
Understanding the Chiral Recognition Mechanism
The separation achieved with this CSP is governed by a combination of intermolecular interactions that form a transient diastereomeric complex between the chiral selector and one enantiomer of the analyte.
Caption: The three-point interaction model for chiral recognition.
-
π-π Stacking: The electron-deficient DNB ring on the CSP interacts strongly with an electron-rich aromatic ring on the analyte.[5]
-
Hydrogen Bonding: The amide proton and carbonyl oxygen of the linker provide sites for hydrogen bonding with polar functional groups on the analyte.
-
Steric Interactions: The bulky phenyl groups from the original amino alcohol scaffold create a defined chiral cavity, causing steric repulsion with one enantiomer more than the other, forcing a specific orientation for optimal binding.
The combination of these interactions leads to a difference in binding energy between the two enantiomer-CSP complexes, resulting in different retention times and, thus, chromatographic separation.
References
- IMC Krems. Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC. vertexaisearch.cloud.google.com.
- Ilha, M., et al. (2021).
- Atabey, H. (2020). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies.
- Conti, M., et al. (2023).
- Herceg, V., et al. (2020).
- ResearchGate. Immobilization of chiral selector (A) onto silica gel via the epoxy-group.
- Sci-Hub.
- Haginaka, J. (2021).
- Moitra, N., et al. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes.
- Malyshenko, A., et al. (2025). Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC.
- Haginaka, J. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. MDPI.
- American Pharmaceutical Review. (2017).
- Phenomenex.
- Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
- Moitra, N., et al. (2014).
- Moitra, N., et al. (2014). Surface Functionalization of Silica by Si-H Activation of Hydrosilanes.
- Ferreira, A., et al. (2022).
- Phinney, K. W. (1998). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed.
- Pierri, E., et al. (2024). A journey in unraveling the enantiorecognition mechanism of 3,5-dinitrobenzoyl-amino acids with two Cinchona alkaloid-based chir. UniPG.
Sources
- 1. Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. research.imc.ac.at [research.imc.ac.at]
- 7. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 8. research.unipg.it [research.unipg.it]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Surface Functionalization of Silica by Si–H Activation of Hydrosilanes / Journal of the American Chemical Society, 2014 [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface functionalization of silica by Si-H activation of hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (1S,2S)-2-Amino-1,2-diphenyl-ethanol in the Synthesis of Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Chiral Auxiliary
(1S,2S)-2-Amino-1,2-diphenyl-ethanol, a readily available chiral amino alcohol, represents a cornerstone scaffold in modern asymmetric synthesis. While classically defined as a chiral auxiliary, its primary and most powerful application in the synthesis of pharmaceutical intermediates is not through temporary covalent attachment to a substrate. Instead, its true value is realized when it serves as a precursor to highly effective chiral ligands and catalysts. The rigid, well-defined stereochemical arrangement of its phenyl, amino, and hydroxyl groups allows for the creation of a precise chiral environment around a metallic or Lewis acidic center.
This guide moves beyond theoretical applications to provide detailed, field-proven protocols demonstrating how (1S,2S)-2-Amino-1,2-diphenyl-ethanol is transformed into powerful catalytic systems for generating key chiral synthons, such as optically active alcohols and amines. These structural motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs). We will explore its use in two of the most fundamental and impactful transformations in medicinal chemistry: the asymmetric reduction of prochiral ketones and the enantioselective alkylation of imines.
Application 1: Catalytic Asymmetric Reduction of Prochiral Ketones via an Oxazaborolidine Catalyst
One of the most robust applications of β-amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction. (1S,2S)-2-Amino-1,2-diphenyl-ethanol can be used to generate an in-situ chiral oxazaborolidine catalyst that facilitates the highly enantioselective reduction of prochiral ketones to secondary alcohols, which are critical intermediates for numerous pharmaceuticals.[1][2]
Causality of Stereocontrol: The CBS Reduction Mechanism
The remarkable enantioselectivity of this reaction stems from the formation of a rigid tricyclic transition state. The process unfolds in several key steps, ensuring a predictable stereochemical outcome.[1][3][4]
-
Catalyst Formation: The (1S,2S)-amino alcohol reacts with a borane source (e.g., borane-dimethyl sulfide, BMS) to form the chiral oxazaborolidine catalyst.
-
Coordination: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a second molecule of borane, which will act as the hydride source. Simultaneously, the ketone substrate coordinates to the Lewis acidic boron atom within the catalyst ring. The sterically demanding phenyl groups of the catalyst scaffold dictate that the ketone coordinates with its smaller substituent (Rs) pointing away from the catalyst's chiral backbone to minimize steric hindrance.
-
Hydride Transfer: This precise orientation locks the ketone in place, exposing only one of its two enantiotopic faces to the borane hydride source. The hydride is then delivered intramolecularly to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.
-
Product Release & Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and upon aqueous workup, liberates the chiral secondary alcohol. The catalyst is regenerated and can enter the next catalytic cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical & Engineering News: Latest News - Ligands Key To Chirality [pubsapp.acs.org]
Troubleshooting & Optimization
Common side products in the synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and their avoidance
Technical Support Center: Synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Welcome to the technical support guide for the synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This valuable chiral auxiliary is central to many asymmetric syntheses, and achieving high purity is critical for its successful application. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter in the lab, with a focus on identifying, understanding, and preventing the formation of common side products.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems observed during the synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol. We focus on two prevalent synthetic strategies: the Sharpless Asymmetric Aminohydroxylation (AA) of trans-stilbene and multi-step routes originating from benzoin.
Q1: My reaction produced the wrong diastereomer, (1R,2S)-hydrobenzoin or the corresponding amino alcohol. What happened and how can I get the desired (1S,2S) product?
A1: Cause and Mechanistic Insight
This is a frequent issue in syntheses starting from the reduction of benzoin or its derivatives. The reduction of the carbonyl group in benzoin, an α-hydroxy ketone, is highly sensitive to steric and electronic effects. The use of standard reducing agents like sodium borohydride (NaBH₄) often leads to high diastereoselectivity, but not necessarily for the stereoisomer you need.[1][2]
The hydride attack is governed by principles like the Felkin-Anh model, where the nucleophile approaches the carbonyl carbon from the least hindered trajectory.[3] In many solvent systems, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl in benzoin can create a rigid conformation that directs the hydride to the opposite face, preferentially forming the meso or (1R,2S) diol (hydrobenzoin).[1] This diol is the precursor to the undesired (1R,2S)-amino alcohol.
Avoidance and Solution Strategy:
-
Select a Stereodirecting Synthetic Route: The most reliable method to obtain the (1S,2S) configuration is to use a synthesis that intrinsically builds this stereochemistry. The Sharpless Asymmetric Aminohydroxylation of trans-stilbene is the gold standard for this transformation.[4][5] It proceeds via a syn-addition to the double bond, directly yielding the desired diastereomer.
-
Modify the Benzoin Route: If you must proceed from benzoin, you cannot directly reduce it and expect the correct precursor. Instead, the typical route involves:
-
Oxime Formation: Convert benzoin to α-benzoin oxime.
-
Stereoselective Reduction of the Oxime: The reduction of the C=N bond is the stereochemistry-determining step. Catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) or specific hydride reagents under controlled conditions are required. The choice of catalyst and solvent can influence the diastereomeric ratio of the resulting amino alcohol.
-
Q2: My main impurity is 1,2-diphenyl-1,2-ethanediol (hydrobenzoin). Why did my aminohydroxylation reaction produce the diol?
A2: Cause and Mechanistic Insight
This is the most common side reaction in the Sharpless Asymmetric Aminohydroxylation (AA). The diol is formed through a competing pathway: the Asymmetric Dihydroxylation (AD) .[5] Both the AA and AD reactions use the same osmium tetroxide (OsO₄) catalyst.
-
Desired Pathway (AA): The OsO₄ catalyst reacts with the nitrogen source (e.g., a chloramine salt) to form an osmium(VIII) imido species (OsO₃(NR)). This species undergoes a [3+2] cycloaddition with the alkene (trans-stilbene) to form the amino alcohol after hydrolysis.[5]
-
Side Reaction (AD): If the osmium(VIII) imido species is not formed efficiently or if water is present in excess, the OsO₄ can react directly with the alkene in the presence of the chiral ligand, leading to the diol.
Troubleshooting Workflow for Diol Formation
Caption: Troubleshooting workflow for minimizing diol byproduct.
Avoidance and Solution Strategy:
-
Nitrogen Source Quality: Use a fresh, high-purity nitrogen source (e.g., Chloramine-T). Old or degraded reagents can be less effective at forming the necessary osmium imido intermediate.
-
Controlled Hydrolysis: While water is necessary for the hydrolysis step of the catalytic cycle, excess water can promote the competing dihydroxylation reaction. Adhere strictly to the recommended solvent ratios (e.g., t-butanol/water).[5]
-
Reagent Stoichiometry: Ensure the nitrogen source is present in the correct stoichiometric amount as per the protocol. This drives the equilibrium towards the formation of the osmium imido species.
Q3: The enantiomeric excess (ee) of my product is lower than expected. What causes poor enantioselectivity?
A3: Cause and Mechanistic Insight
Low enantioselectivity in the Sharpless AA is typically traced back to issues with the chiral ligand or a competing, non-selective reaction pathway.
-
Ligand Degradation: The cinchona alkaloid-derived ligands (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) are the source of chirality. If the ligand has degraded or is impure, the stereochemical control will be compromised.
-
Second Catalytic Cycle: A potential side reaction involves the re-oxidation of the osmium(VI) azaglycolate intermediate before product release. This can lead to a second cycloaddition, forming a bis(azaglycolate) species which may react with lower enantioselectivity.[5] This is more prevalent at higher concentrations.
-
Background Uncatalyzed Reaction: A slow, non-asymmetric reaction can occur without the influence of the chiral ligand, producing a racemic mixture of the product and lowering the overall ee.
Avoidance and Solution Strategy:
-
Use High-Purity Ligands: Source ligands from a reputable supplier and store them under inert gas in a cool, dark place.
-
Control Reaction Concentration: Running the reaction under more dilute conditions can disfavor the formation of the bis(azaglycolate) side product and favor the desired hydrolysis pathway.[5]
-
Optimize Temperature: Perform the reaction at the recommended temperature (often 0°C to 4°C). Higher temperatures can accelerate background reactions and potentially degrade the catalyst-ligand complex.
Summary of Common Side Products and Avoidance Strategies
| Side Product | Probable Cause(s) | Key Avoidance Strategy | Synthetic Route |
| (1R,2S)-Diastereomer | Incorrect stereocontrol during reduction of a benzoin derivative. | Use a stereodirecting synthesis like Sharpless AA. | Benzoin Reduction |
| Hydrobenzoin (Diol) | Competing dihydroxylation pathway in Sharpless AA. | Ensure active N-source; control water content.[5] | Sharpless AA |
| trans-Stilbene | Elimination of water/amine from the product. | Avoid high temperatures and strongly acidic/basic workup conditions. | Both |
| Benzoin Oxime | Incomplete reduction of the oxime intermediate. | Increase reducing agent stoichiometry, reaction time, or temperature. | Benzoin Route |
| Benzaldehyde | Incomplete benzoin condensation or retro-benzoin reaction. | Ensure effective catalyst (e.g., cyanide) and sufficient reaction time.[6] | Benzoin Route |
Frequently Asked Questions (FAQs)
Q: What is the most direct and reliable method to synthesize enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol? A: The Sharpless Asymmetric Aminohydroxylation of trans-stilbene is widely regarded as the most efficient and stereoselective method.[4][7] It allows for the direct installation of both the amine and hydroxyl groups in a single, highly controlled step. The choice of the (DHQD)₂-PHAL ligand specifically yields the (1S,2S) enantiomer.
Q: How can I accurately determine the purity of my product, specifically the diastereomeric and enantiomeric ratios? A: A combination of techniques is required:
-
NMR Spectroscopy: ¹H NMR can often be used to determine the diastereomeric ratio. The coupling constants and chemical shifts of the methine protons (CH-OH and CH-NH₂) are typically different for the syn and anti diastereomers.
-
Chiral HPLC: This is the definitive method for determining enantiomeric excess (ee). A chiral stationary phase (e.g., a cellulose- or amylose-based column) is used to separate the enantiomers, and the relative peak areas provide the ee.
Q: My final product is contaminated with the hydrobenzoin diol. How can I purify it? A: Purification can often be achieved by leveraging the difference in basicity between the amino alcohol and the neutral diol.
-
Acid-Base Extraction: Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate). Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The basic amino alcohol will move to the aqueous phase as its ammonium salt, while the neutral diol will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure amino alcohol.
-
Recrystallization/Chromatography: If extraction is insufficient, column chromatography on silica gel or recrystallization from a suitable solvent system can be effective.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
This protocol is adapted from established procedures for the Sharpless AA reaction.[5][7]
Objective: To synthesize (1S,2S)-2-Amino-1,2-diphenyl-ethanol from trans-stilbene.
Mechanism Overview:
Caption: Competing pathways in the Sharpless reaction.
Materials:
-
trans-Stilbene
-
AD-mix-β (contains the (DHQD)₂-PHAL ligand, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃)
-
tert-Butanol
-
Water
-
Chloramine-T trihydrate (or other suitable nitrogen source)
-
Sodium bisulfite
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL) per 1 mmol of stilbene. Cool the mixture to 0°C in an ice bath.
-
Add Reagents: While stirring vigorously, add AD-mix-β (approx. 1.4 g per 1 mmol stilbene) followed by the nitrogen source, chloramine-T trihydrate (1.2 mmol per 1 mmol stilbene). Stir until the solids are mostly dissolved and the mixture is homogenous.
-
Substrate Addition: Add trans-stilbene (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Seal the flask and continue stirring vigorously at 0-4°C. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium bisulfite (approx. 1.5 g per 1 mmol stilbene) and allowing the mixture to warm to room temperature. Stir for 1 hour. The color should change from dark brown to a lighter yellow/green.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH to remove the sulfonamide, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure (1S,2S)-2-(p-toluenesulfonamido)-1,2-diphenylethanol. The tosyl group can be removed under standard conditions if the free amino alcohol is desired.
References
-
Journal of Chemical Education. (2022). Using Computational Chemistry to Rationalize the Diastereoselectivity of the Borohydride Reduction of Benzoin. ACS Publications. Available at: [Link]
-
NOP (). (2006). Diastereoselective reduction of benzoin with sodium borohydride to 1,2-diphenyl-1,2-ethanediol. Available at: [Link]
-
ResearchGate. (2015). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Available at: [Link]
-
Semantic Scholar. (2015). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Available at: [Link]
-
Journal of Chemical Education. (2015). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Available at: [Link]
-
ResearchGate. (2000). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Available at: [Link]
-
Science.gov. (n.d.). alpha benzoin oxime: Topics. Available at: [Link]
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Available at: [Link]
-
Chemistry Learner. (n.d.). Benzoin condensation: Definition, Mechanism, and Applications. Available at: [Link]
-
Slideshare. (n.d.). Benzoin condensation. Available at: [https://www.slideshare.net/PRUTHVIRAJ K/benzoin-condenstation-reaction]([Link] K/benzoin-condenstation-reaction)
-
Wikipedia. (n.d.). Benzoin condensation. Available at: [Link]
-
Journal of the American Chemical Society. (1971). Mechanism of the benzoin condensation. Available at: [Link]
-
PubMed. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Available at: [Link]
-
RSC Publishing. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Available at: [Link]
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]
-
ResearchGate. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Available at: [Link]
-
Studocu. (n.d.). Sodium Borohydride Reduction of Benzoin. Available at: [Link]
-
ResearchGate. (2002). The Sharpless Asymmetric Aminohydroxylation. Available at: [Link]
-
Wikipedia. (n.d.). Sharpless oxyamination. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for catalysis with (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Welcome to the technical support center for optimizing catalytic reactions using (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your asymmetric synthesis endeavors.
Introduction: The Versatility of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a highly effective chiral ligand and auxiliary in a variety of asymmetric transformations. Its rigid backbone and well-defined stereochemistry create a specific chiral environment around a metal center, enabling high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones. This guide will focus on troubleshooting and optimizing these two key applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The root cause often lies in subtle deviations from optimal reaction conditions.
Question: My asymmetric addition of diethylzinc to an aldehyde is showing low ee. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Ligand-to-Metal Ratio: The stoichiometry between (1S,2S)-2-Amino-1,2-diphenyl-ethanol and the zinc reagent is critical. An incorrect ratio can lead to the formation of catalytically active species with poor chiral induction.
-
Solution: Screen a range of ligand-to-diethylzinc ratios. Often, a slight excess of the ligand can be beneficial. Start with a 1:1.1 ratio of ligand to diethylzinc and incrementally increase the ligand amount.
-
-
Solvent Effects: The solvent plays a crucial role in the conformation of the catalytic complex and the transition state.[1][2] Non-polar solvents like hexane or toluene are generally preferred for this reaction as they tend to favor a more organized transition state.
-
Solution: Conduct a solvent screen. If you are using a more polar solvent like THF, consider switching to toluene or hexane. Ensure your solvent is anhydrous, as water can react with the organozinc reagent and interfere with the catalysis.
-
-
Temperature Influence: The reaction temperature directly impacts the energy difference between the diastereomeric transition states. Lower temperatures generally lead to higher enantioselectivity.
-
Solution: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.
-
-
Purity of Reagents: Impurities in the aldehyde, diethylzinc, or the chiral ligand can have a detrimental effect on enantioselectivity.
-
Solution: Ensure the aldehyde is freshly distilled or purified to remove any acidic impurities. Use a high-purity grade of diethylzinc. The (1S,2S)-2-Amino-1,2-diphenyl-ethanol should also be of high purity.
-
Question: I'm performing an asymmetric transfer hydrogenation of a ketone and the enantioselectivity is poor. What should I investigate?
Answer:
For asymmetric transfer hydrogenation, particularly with Noyori-type catalysts formed in situ, several parameters can significantly influence the enantioselectivity.
-
Inappropriate Base: The choice and amount of base are critical for the formation and activity of the active ruthenium-hydride catalyst.[3]
-
Solution: The type of base (e.g., KOH, KOtBu, triethylamine) and its stoichiometry relative to the ruthenium precursor can dramatically affect the outcome. An excess of a strong base can sometimes be detrimental. Screen different bases and concentrations to find the optimal conditions for your specific substrate.
-
-
Solvent Choice: The solvent influences the solubility of the catalyst and substrate, and can also play a role in the transition state geometry. Protic solvents like isopropanol are often used as they also serve as the hydrogen source.
-
Solution: While isopropanol is common, its purity is crucial. Use anhydrous isopropanol. In some cases, a mixture of solvents can be beneficial.
-
-
Catalyst Formation: For in-situ catalyst preparation, the order of addition and the pre-formation time can be important.
-
Solution: Ensure the ruthenium precursor and the (1S,2S)-2-Amino-1,2-diphenyl-ethanol ligand are allowed to form a complex before the addition of the substrate and base. A short pre-stirring time (15-30 minutes) at room temperature can be beneficial.
-
-
Substrate Compatibility: Not all ketones are equally good substrates for a given catalyst system. Steric and electronic properties of the ketone can significantly impact enantioselectivity.
-
Solution: If possible, test your optimized conditions on a benchmark substrate like acetophenone to confirm the catalyst system is performing as expected. If the issue is substrate-specific, further optimization of the reaction conditions (temperature, catalyst loading, base) will be necessary.
-
Issue 2: Slow or Incomplete Reaction
A sluggish or stalled reaction can be frustrating. The following points outline potential causes and remedies.
Question: My reaction is very slow or is not going to completion. How can I increase the reaction rate?
Answer:
-
Insufficient Catalyst Loading: While higher catalyst loading can be costly, a certain minimum amount is necessary to achieve a reasonable reaction rate.
-
Solution: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%) and monitor the effect on the reaction rate.
-
-
Low Temperature: While lower temperatures often favor higher enantioselectivity, they also slow down the reaction kinetics.
-
Solution: If the reaction is too slow at a low temperature, find a balance between rate and enantioselectivity by gradually increasing the temperature. It may be necessary to accept a slightly lower ee for a practical reaction time.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent, or by exposure to air or moisture.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If catalyst deactivation is suspected, consider adding a second portion of the catalyst to the reaction mixture.
-
-
Poor Mixing: In heterogeneous reactions or with viscous solutions, inefficient mixing can limit the reaction rate.
-
Solution: Ensure adequate stirring to maintain a homogeneous reaction mixture. For larger scale reactions, consider the geometry of the reaction vessel and the type of stirrer.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for reactions using (1S,2S)-2-Amino-1,2-diphenyl-ethanol?
A1: For the asymmetric addition of diethylzinc to aldehydes, a catalyst loading of 1-5 mol% of the chiral ligand is common. For asymmetric transfer hydrogenation, the loading of the ruthenium precursor is typically in the range of 0.5-2 mol%.
Q2: How should I store (1S,2S)-2-Amino-1,2-diphenyl-ethanol?
A2: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. It is generally stable under normal laboratory conditions.
Q3: Can I recycle the catalyst?
A3: In some cases, it may be possible to recover the chiral ligand after the reaction, but this can be challenging and may require additional purification steps. For industrial applications, immobilizing the catalyst on a solid support is a common strategy for easier recovery and reuse.
Q4: What is the role of the amine and alcohol groups in catalysis?
A4: In Noyori-type transfer hydrogenation, the amine and alcohol (after deprotonation) functionalities of the ligand coordinate to the metal center, creating a chiral pocket. The N-H proton is believed to play a crucial role in the hydrogen transfer step to the substrate. In the addition of diethylzinc, the amino alcohol acts as a chiral ligand that coordinates to the zinc atom, directing the approach of the alkyl group to one face of the aldehyde.
Data Presentation
Table 1: Typical Reaction Conditions for Asymmetric Diethylzinc Addition to Benzaldehyde
| Parameter | Condition | Expected Outcome | Reference |
| Ligand | (1S,2S)-2-Amino-1,2-diphenyl-ethanol (2 mol%) | High ee | [4] |
| Substrate | Benzaldehyde (1 mmol) | - | - |
| Reagent | Diethylzinc (1.2 mmol) | - | - |
| Solvent | Toluene (5 mL) | Good enantioselectivity | [1] |
| Temperature | 0 °C | High ee, moderate rate | - |
| Reaction Time | 12-24 hours | High conversion | - |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low ee | Sub-optimal ligand/metal ratio | Screen different ratios |
| Inappropriate solvent | Conduct a solvent screen (e.g., toluene, hexane) | |
| High temperature | Lower the reaction temperature (e.g., 0 °C, -20 °C) | |
| Impure reagents | Purify reagents and use anhydrous solvents | |
| Incorrect base (ATH) | Screen different bases and concentrations | |
| Slow Reaction | Low catalyst loading | Increase catalyst loading incrementally |
| Low temperature | Find a balance between rate and ee by adjusting temperature | |
| Catalyst deactivation | Use pure, anhydrous reagents/solvents under inert atmosphere | |
| Poor mixing | Ensure efficient stirring |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Addition of Diethylzinc to an Aldehyde
-
To a flame-dried Schlenk flask under an argon atmosphere, add (1S,2S)-2-Amino-1,2-diphenyl-ethanol (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (3 mL) and cool the solution to 0 °C.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) to the ligand solution and stir for 30 minutes at 0 °C.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: A general cycle for reaction optimization.
References
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001.
- Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823-2824.
- Noyori, R., Suga, S., Kawai, K., Okada, S., Kitamura, M., Oguni, N., Hayashi, M., Kaneko, T., & Matsuda, Y. (1986). Catalytic Asymmetric Induction. Highly Enantioselective Addition of Dialkylzincs to Aldehydes. Journal of the American Chemical Society, 108(19), 6071-6072.
- BenchChem. (2025).
- BenchChem. (2025).
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
- Myers, A. G. (n.d.).
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric diethyl-and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. Chemistry-A European Journal, 11(3), 945-950.
- Hilaris Publisher. (2024).
- Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
- Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, (14), 2015-2019.
- Morris, R. H. (2016). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts.
- BenchChem. (2025). Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)
- ACS Publications. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
- ACS Publications. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 87(9), 5897-5905.
- ACS Publications. (2023). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 25(35), 6524-6528.
- NIH. (2013). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 46(11), 2615-2627.
- NIH. (2022). Engineering Enzyme Substrate Scope Complementarity for Promiscuous Cascade Synthesis of 1,2-Amino Alcohols.
- PubMed. (2012). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles.
- ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol.
- ResearchGate. (n.d.). Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction....
- MDPI. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4488.
- RSC Publishing. (2014). Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry, 12(42), 8456-8466.
- University of York. (n.d.). Asymmetric Synthesis.
Sources
Challenges in the removal of the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful removal of a chiral auxiliary is a critical step in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary, a widely used tool for stereoselective synthesis. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common challenges encountered in the lab.
Core Principle: From Diastereomers to Enantiomers
The use of a chiral auxiliary like (1S,2S)-2-Amino-1,2-diphenyl-ethanol transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers.[1] These diastereomers, formed after the stereoselective reaction, possess distinct physical properties, enabling their separation by standard laboratory techniques such as crystallization or chromatography. The final, crucial step is the cleavage of the auxiliary to release the desired enantiomerically enriched product, followed by the removal of the now-cleaved auxiliary.[1] This guide focuses on overcoming the hurdles in this final, critical stage.
Troubleshooting Guide: Navigating Cleavage and Purification
This section addresses specific problems that may arise during the removal of the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary. We have structured this in a question-and-answer format to directly tackle the issues you are likely facing at the bench.
Section 1: Hydrolytic Cleavage of the Amide Bond
The most common method for cleaving the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary is through the hydrolysis of the amide bond connecting it to the product. This is typically achieved under acidic or basic conditions.[1][2]
Question: My acidic hydrolysis is sluggish or incomplete. How can I drive the reaction to completion?
Answer:
Incomplete amide hydrolysis is a frequent issue. The stability of the amide bond means that forcing conditions are often necessary. However, these must be balanced against the stability of your desired product.
Causality & Troubleshooting:
-
Insufficient Acid Catalyst/Water: Acid-catalyzed hydrolysis is technically a reaction with water, where the acid acts as a catalyst to protonate the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water.[3][4] If the reaction stalls, ensure a sufficient concentration of both acid and water is present. In non-aqueous solvents, the reaction will not proceed efficiently.
-
Reaction Temperature and Time: Amide hydrolysis often requires elevated temperatures (reflux) and extended reaction times.[4] If you observe a partial reaction, consider increasing the reaction time or cautiously raising the temperature, provided your target molecule is stable under these conditions.
-
Choice of Acid: While hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used, their efficacy can vary.[1][3] If one is proving ineffective, the other may offer better results. For particularly stubborn amides, stronger acids or different solvent systems may be required.
-
Product Inhibition: Under acidic conditions, the liberated (1S,2S)-2-Amino-1,2-diphenyl-ethanol will be protonated to its ammonium salt. This effectively removes the amine from the equilibrium and drives the reaction forward.[3] However, if the concentration of products becomes very high, it can affect reaction kinetics.
Recommended Protocol for Acidic Hydrolysis:
-
Dissolve the N-acyl substrate in a suitable solvent that is miscible with water, such as dioxane, tetrahydrofuran (THF), or a lower alcohol (e.g., methanol, ethanol).
-
Add an aqueous solution of a strong acid (e.g., 3-6 M HCl or H₂SO₄). A typical ratio might be 1:1 to 1:5 of the organic solvent to aqueous acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and proceed with workup to separate the carboxylic acid product from the ammonium salt of the auxiliary.
Question: I am concerned about racemization of my product under harsh acidic or basic conditions. What are my options?
Answer:
This is a critical concern, especially if the newly created stereocenter is adjacent to a carbonyl group or is otherwise labile.
Causality & Troubleshooting:
-
Mechanism of Racemization: Racemization can occur via enolization if the stereocenter is alpha to a carbonyl group. Both strong acid and strong base can catalyze this process.
-
Milder Hydrolysis Conditions: Evans and co-workers developed the use of lithium hydroperoxide (LiOOH) for the mild cleavage of oxazolidinone auxiliaries, a strategy that can be adapted for other amide-based auxiliaries.[5] This method often proceeds at lower temperatures (e.g., 0 °C to room temperature), minimizing the risk of epimerization.
-
Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis using a suitable lipase or amidase can provide excellent selectivity under very mild conditions (neutral pH, room temperature).[6] This approach requires screening for a compatible enzyme.
Section 2: Purification Challenges - Separating Product from Auxiliary
Once the amide bond is cleaved, the primary challenge becomes the efficient separation of your desired product (often a carboxylic acid, alcohol, or amine) from the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary.
Question: How can I effectively separate my carboxylic acid product from the amino alcohol auxiliary after acidic hydrolysis?
Answer:
This separation relies on the differing acid-base properties of the products. The carboxylic acid is acidic, while the cleaved auxiliary is a basic amino alcohol.
Workflow: Acid-Base Extraction
Caption: Workflow for Product-Auxiliary Separation.
Explanation:
-
Initial State: After acidic hydrolysis, your product is a neutral carboxylic acid (R-COOH), and the auxiliary is in its protonated, water-soluble ammonium salt form (Aux-NH₃⁺).
-
Extraction with Base: By adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid to form its water-soluble carboxylate salt (R-COO⁻Na⁺). The auxiliary remains as the water-soluble ammonium salt.
-
Separation: At this stage, both your product salt and the auxiliary salt are in the aqueous phase. To separate them, you must re-acidify the aqueous layer.
-
Acidification and Final Extraction: Carefully add acid (e.g., HCl) to the separated aqueous phase until it is acidic (pH 1-2). This protonates your carboxylate salt back to the neutral carboxylic acid (R-COOH), which will often precipitate or can be extracted into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). The auxiliary remains in the aqueous phase as its ammonium salt.
Question: My product is non-polar, and the auxiliary is proving difficult to remove by column chromatography. What can I do?
Answer:
Co-elution is a common problem when the polarity of the product and the auxiliary are similar. The presence of two phenyl groups and a hydroxyl group on the auxiliary gives it a moderate polarity, which can lead to overlap with a range of products.
Troubleshooting Chromatographic Separation:
| Problem Scenario | Potential Cause & Explanation | Recommended Solution |
| Co-elution | The polarity of the product and the auxiliary are too similar in the chosen solvent system. The hydroxyl and amine groups of the auxiliary allow it to interact with silica gel. | Modify the Mobile Phase: Introduce a small amount of an amine base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. This deprotonates the silica gel's acidic sites and the auxiliary's ammonium group, reducing tailing and often improving separation. For non-polar compounds, a less polar solvent system (e.g., hexanes/ethyl acetate) should be used. |
| Severe Tailing of Auxiliary | The basic amine group of the auxiliary interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to a broad, tailing peak. | Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel. Alternatively, reversed-phase HPLC with a C18 column can be very effective, as separation is based on hydrophobicity rather than polarity.[7] |
| Product is an Amine | If your final product is also a basic amine, separating it from the basic auxiliary can be especially challenging. | Derivative Formation: Temporarily protect one of the amines with a group that significantly alters its polarity (e.g., Boc or Cbz group), perform the chromatographic separation, and then deprotect. This adds steps but can resolve difficult separations. |
Question: I am trying to remove the auxiliary by recrystallization, but I'm getting poor recovery or no separation. How do I choose the right solvent system?
Answer:
Recrystallization is an excellent method for purification if a suitable solvent system can be found. The key is to exploit differences in solubility between your product and the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary.
Systematic Approach to Solvent Selection:
-
Solubility Testing: Test the solubility of both your pure product and the pure auxiliary in a range of common solvents at room temperature and at boiling. Ideal single-solvent recrystallization requires the compound of interest to be sparingly soluble at room temperature but highly soluble when hot.[8]
-
Two-Solvent Recrystallization: This is often more effective for separating two solids. Find a "good" solvent that dissolves both compounds when hot, and a "poor" solvent (miscible with the "good" solvent) in which both are sparingly soluble.[9] Dissolve the mixture in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. One compound should crystallize preferentially.
-
Leveraging Auxiliary Properties: The (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary has two phenyl rings, making it relatively non-polar, but also an amine and a hydroxyl group, which allow for hydrogen bonding. This dual nature can be exploited.
-
For Non-Polar Products: Try recrystallizing from a non-polar solvent like hexanes or toluene. Your product should remain in solution while the more polar auxiliary may be less soluble.
-
For Polar Products: A polar solvent like water (if your product is a salt) or ethanol/water mixtures might cause the less polar auxiliary to crystallize out, leaving your polar product in the mother liquor.
-
Solvent Selection Guide (Hypothetical Data for Illustration):
| Solvent | (1S,2S)-Auxiliary Solubility | Potential Use Case for Separation |
| Hexane/Toluene | Low | Good for purifying a non-polar product that is soluble. The auxiliary should remain largely undissolved. |
| Ethyl Acetate | Moderate | Can be a good "solvent #1" in a two-solvent system with hexanes as "solvent #2". |
| Ethanol/Methanol | High | Useful for dissolving both product and auxiliary. Can be paired with water as a "solvent #2". |
| Water | Very Low (as free base) | Excellent for separating the auxiliary (as its insoluble free base) from a water-soluble product (e.g., a carboxylate or ammonium salt). |
Frequently Asked Questions (FAQs)
Q1: How can I recover the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary for reuse?
A1: After acidic hydrolysis and extraction of your product, the auxiliary remains in the acidic aqueous layer as its ammonium salt. To recover it, make the aqueous layer basic (pH > 10) with a strong base like NaOH. This will neutralize the ammonium salt to the free amine, which is poorly soluble in water and will precipitate. The solid can be collected by filtration, washed with cold water, and dried. Alternatively, the free base can be extracted into an organic solvent like dichloromethane, dried, and the solvent evaporated.
Q2: The literature describes several methods for cleaving auxiliaries. Is there a universal "best" method?
A2: There is no single "best" method; the optimal strategy is highly dependent on the substrate. The stability of your target molecule is the most critical factor. For robust molecules, simple acidic hydrolysis is often the most straightforward and cost-effective. For delicate substrates prone to racemization or degradation, milder methods like LiOOH cleavage or enzymatic hydrolysis should be prioritized, despite being more complex or expensive.
Q3: My diastereomers (product + auxiliary) are inseparable by chromatography or recrystallization before cleavage. What should I do?
A3: This is a challenging situation. First, re-evaluate the diastereoselective reaction to see if the selectivity can be improved, reducing the amount of the minor diastereomer. If separation is truly impossible, you may need to proceed with the cleavage of the diastereomeric mixture. This will result in a mixture of enantiomers of your product. The final enantiomers will then need to be separated, which often requires chiral chromatography (HPLC or SFC with a chiral stationary phase), a significantly more specialized technique.[10]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wikipedia contributors. (2023, November 26). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Clark, J. (2023). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid or Base. Master Organic Chemistry. Retrieved from [Link]
- Martín-Matute, B., & Bäckvall, J. E. (2007). Chemo- and Enantioselective Enzyme-Catalyzed Amide Hydrolysis. Current Organic Chemistry, 11(13), 1149–1160.
- BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols. BenchChem Technical Support.
-
PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2012). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE).
- Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids.
- Molnár, I., & Horváth, C. (1977). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography.
- Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 47, pp. 249-281). Humana Press.
- University of Colorado Boulder. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.
- Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). Contrasting patterns of reactivity for the lithium hydroxide and lithium hydroperoxide mediated saponification of N-acyl oxazolidinones. Tetrahedron Letters, 31(50), 7299-7302.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. molnar-institute.com [molnar-institute.com]
- 8. (S,S)-(-)-2-Amino-1,2-diphenylethanol = 99.5 HPLC 23190-17-2 [sigmaaldrich.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the yield and purity of (1S,2S)-2-Amino-1,2-diphenyl-ethanol synthesis
Welcome to the technical support center for the synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols for enhancing the yield and purity of this critical chiral auxiliary.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis and purification of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, offering potential causes and scientifically grounded solutions.
Issue 1: Low Overall Yield in Racemate Synthesis
Q: My initial synthesis of racemic (±)-erythro-2-Amino-1,2-diphenylethanol from benzoin results in a low yield. What are the common causes and how can I improve it?
A: Low yield in this two-step process often points to issues in either the oximation or the reduction stage. A systematic approach is key to identifying the bottleneck.
-
Potential Cause 1: Inefficient Oximation of Benzoin. The conversion of benzoin to benzoin α-oxime is the foundation of the synthesis. Incomplete reaction or side-product formation can significantly depress the overall yield.
-
Solution: Ensure the use of high-purity benzoin. The reaction with hydroxylamine hydrochloride should be performed under optimized pH conditions. Using a base like sodium bicarbonate or ammonium carbonate at room temperature or slightly below (e.g., 8-10 °C) for 5-10 hours can drive the reaction to completion with yields of the crude oxime reaching 95-99%[1][2]. The key is to neutralize the HCl released from hydroxylamine hydrochloride without creating conditions that are too harsh.
-
-
Potential Cause 2: Incomplete Reduction of Benzoin Oxime. The reduction of the oxime to the amine is the most critical step for yield.
-
Solution: Catalytic hydrogenation is a highly effective method for this transformation, typically yielding the desired erythro diastereomer[3]. Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is active and not poisoned. If using chemical reductants like zinc dust or tin in acid, ensure the metal is finely powdered for maximum surface area and that the reaction is allowed to proceed for a sufficient duration (e.g., 24 hours)[4]. Inadequate amounts of the reducing agent will result in incomplete conversion.
-
Issue 2: Poor Enantiomeric Excess (ee) After Resolution
Q: I've performed a classical resolution using a chiral acid, but the enantiomeric excess (ee) of my (1S,2S)-2-Amino-1,2-diphenyl-ethanol is low. How can I improve the separation?
A: Low enantiomeric excess after a resolution attempt is a common and frustrating problem. It almost always stems from the crystallization step, as the efficiency of the separation depends entirely on the differential solubility of the two diastereomeric salts formed[5][6].
-
Potential Cause 1: Suboptimal Resolving Agent or Solvent System. The choice of the chiral resolving agent and the crystallization solvent is paramount. A poor choice can lead to only a small difference in solubility between the diastereomeric salts, or even co-crystallization.
-
Solution: While (+)-tartaric acid is a common choice for resolving racemic amines, it's worth screening other resolving agents like (-)-mandelic acid or (+)-camphor-10-sulfonic acid if results are poor[5]. More importantly, systematically optimize the solvent system. The ideal solvent should fully dissolve both diastereomeric salts at an elevated temperature but allow for the selective crystallization of only one salt upon cooling. Often, solvent mixtures (e.g., isopropanol/water, ethanol/hexane) provide the necessary polarity balance to achieve this[7].
-
-
Potential Cause 2: Insufficient Purification of the Diastereomeric Salt. A single crystallization is often not enough to achieve high diastereomeric purity, especially if the initial separation is not very efficient.
-
Solution: Perform multiple recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. Monitor the purity at each stage using optical rotation or, ideally, by liberating a small sample of the amine and analyzing its enantiomeric excess by Chiral HPLC[8]. An alternative and powerful technique is digestion , where the crystalline salt is briefly boiled in a solvent mixture in which it is partially soluble. This process can rapidly enrich the less soluble diastereomer, significantly improving purity in a single step[7].
-
Issue 3: Difficulty Liberating the Free Amine from the Diastereomeric Salt
Q: I have a pure diastereomeric salt, but I'm struggling with the final step of liberating the enantiopure free amine. The yield is low, and I'm getting emulsions during the workup. What should I do?
A: This final step can be deceptively tricky. The goal is to cleanly break the acid-base salt and extract the free amine into an organic solvent.
-
Potential Cause 1: Incomplete Basification. The salt must be fully neutralized to regenerate the free amine.
-
Solution: Treat the aqueous solution of the salt with a strong base like NaOH or KOH. Monitor the pH to ensure it is sufficiently basic (pH > 11) to deprotonate the amine completely.
-
-
Potential Cause 2: Emulsion Formation During Extraction. Amines can act as surfactants, leading to stable emulsions during the aqueous/organic extraction, which makes separation difficult and lowers isolated yield.
-
Solution: To break emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel[9]. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic components and helping to break up the emulsion. If the problem persists, filtering the entire mixture through a pad of Celite can also be effective.
-
Data & Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield of Racemic Amine | Incomplete oximation or reduction. | Optimize reaction conditions (pH, temperature, time) for oximation. Ensure active and sufficient reducing agent (e.g., fresh Pd/C for hydrogenation)[2][3]. |
| Low Enantiomeric Excess (ee) | Poor separation of diastereomeric salts. | Screen different resolving agents and solvent systems. Perform multiple recrystallizations or a digestion step to purify the desired salt[5][7]. |
| Difficult Amine Liberation | Incomplete neutralization; emulsion formation. | Ensure pH > 11 with a strong base. Use brine (saturated NaCl) to break emulsions during extraction[9]. |
| Product Purity Issues | Contamination with the other diastereomer (threo) or starting materials. | Confirm stereochemistry with NMR. Use flash column chromatography for purification if recrystallization is ineffective[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the reduction of benzoin oxime? A: The catalytic reduction of benzoin oxime predominantly yields the (±)-erythro-2-amino-1,2-diphenylethanol. This diastereomer is the direct precursor to the (1S,2S) and (1R,2R) enantiomers. The threo isomer is typically formed in much smaller amounts, if at all, via this route[3].
Q2: How can I definitively confirm the absolute configuration and enantiomeric purity of my final product? A: A combination of methods is required for full characterization.
-
Optical Rotation: Measurement of the specific rotation ([α]D) is a classic method to confirm the identity of the enantiomer. For example, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol has a reported specific rotation of [α]25/D of -7.0° (c = 0.6 in ethanol)[11].
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). Using a suitable chiral stationary phase (CSP), you can separate and quantify the two enantiomers[8][12].
-
Melting Point: Enantiomerically pure compounds have sharp, well-defined melting points. The melting point for (1S,2R)-(+)- and (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is 142-144 °C[11].
Q3: Are there modern alternatives to classical resolution for obtaining the enantiopure product? A: Yes, several powerful techniques can bypass the need for classical resolution.
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, such as a lipase, that selectively catalyzes a reaction (e.g., acylation) on only one enantiomer of the racemic mixture. This leaves the unreacted enantiomer in high purity. This approach is highly efficient and operates under mild conditions[13][14].
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly synthesize the desired enantiomer from an achiral precursor, avoiding the formation of a racemic mixture altogether. For example, the asymmetric reduction of a suitable α-amino ketone can provide direct access to the chiral amino alcohol[15].
Q4: My Chiral HPLC column performance is degrading. How can I troubleshoot it? A: Loss of resolution or increased backpressure is common. First, ensure your sample is fully dissolved and filtered to prevent blockage of the column frit. If performance degrades, it may be due to strongly adsorbed impurities at the head of the column. For robust immobilized columns, flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by re-equilibration with the mobile phase, can often restore performance[16]. Always consult the column's specific instruction manual before performing harsh cleaning procedures.
Experimental Protocols & Visualizations
Process Overview: From Benzoin to Enantiopure Amine
The following diagram illustrates the complete workflow for the synthesis and resolution of (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
Caption: Workflow for Synthesis and Resolution.
Protocol 1: Synthesis of (±)-erythro-2-Amino-1,2-diphenylethanol
Part A: Oximation of Benzoin [1][2]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) in methanol.
-
To this solution, add powdered benzoin (1.0 equivalent) followed by powdered sodium bicarbonate (1.2 equivalents).
-
Stir the resulting suspension at room temperature (20-25 °C) for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, reduce the solvent volume by approximately 80% via rotary evaporation.
-
Pour the remaining slurry into warm water with vigorous stirring to precipitate the crude product.
-
Filter the white precipitate, wash thoroughly with distilled water, and dry to obtain crude benzoin α-oxime. This is often of sufficient purity for the next step.
Part B: Catalytic Reduction of Benzoin α-Oxime [3]
-
In a hydrogenation vessel, suspend the benzoin α-oxime in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield crude (±)-erythro-2-Amino-1,2-diphenylethanol. This product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Optical Resolution via Diastereomeric Salt Crystallization
This protocol describes a general procedure using a chiral acid as the resolving agent.
-
Dissolve the crude racemic amino alcohol in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).
-
In a separate flask, dissolve the resolving agent (e.g., 0.5 equivalents of L-(+)-tartaric acid) in the same hot solvent.
-
Slowly add the hot solution of the resolving agent to the hot solution of the amine with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The salt of one enantiomer should preferentially crystallize.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the diastereomerically enriched salt.
-
To liberate the free amine, dissolve the salt in water and add a 2M NaOH solution until the pH is >11.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched 2-amino-1,2-diphenylethanol.
-
Determine the enantiomeric excess (ee) using Chiral HPLC and repeat the crystallization if necessary to achieve the desired purity.
Troubleshooting Decision Tree: Low Yield
Caption: Decision Tree for Low Yield Troubleshooting.
References
-
Saigo, K., Ogawa, S., Kikuchi, S., Kasahara, A., & Nohira, H. (n.d.). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization... Bulletin of the Chemical Society of Japan. Oxford Academic. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
(n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Request PDF. [Link]
-
Lyle, G. G., & Lacroix, W. (n.d.). The Absolute Configuration of threo-2-Amino-1,2-diphenylethanol. A Correction of the Literature. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
(n.d.). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). ResearchGate. [Link]
-
(n.d.). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Request PDF. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
(n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]
-
(2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]
-
PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [Link]
-
(n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]
-
(2024). Understanding the Properties of (1R,2S)-2-Amino-1,2-diphenylethanol. [Link]
-
Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]
-
(n.d.). deoxyanisoin. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
- Google Patents. (n.d.). CN1082045C - Synthetic method of a-benzoin oxime.
-
Chemsrc. (n.d.). (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1. [Link]
- Google Patents. (n.d.). CN1079733A - The synthetic method of a-benzoin oxime.
Sources
- 1. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 2. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 11. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
Troubleshooting guide for low conversion rates in reactions using (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Technical Support Center: (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Welcome to the technical support center for (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use in asymmetric synthesis. As a chiral auxiliary and ligand, its performance is paramount for achieving high conversion and stereoselectivity. This document provides in-depth, field-proven insights to help you navigate experimental challenges.
Troubleshooting Guide: Low Conversion Rates
Low conversion is one of the most frequent yet multifaceted problems in synthesis. This section breaks down the issue into a logical diagnostic workflow, moving from the most common and easily solvable problems to more complex mechanistic issues.
Question 1: My reaction has stopped prematurely, with significant starting material remaining. What are the most likely causes and how do I investigate them?
This is a classic "stalled reaction" scenario. The cause is often related to the quality of the reagents or suboptimal reaction conditions, leading to the deactivation of the catalytic or stoichiometric species involved.
Initial Diagnostic Workflow:
A systematic approach is crucial. Before diving into complex experiments, verify the foundational parameters of your reaction setup.
Caption: Initial troubleshooting workflow for low conversion.
In-Depth Analysis and Solutions:
1. Purity and Integrity of the Chiral Auxiliary:
-
The Problem: The commercial (1S,2S)-2-Amino-1,2-diphenyl-ethanol may contain impurities or have diminished enantiomeric purity, which can inhibit the reaction. Its effectiveness relies on its specific three-dimensional structure to orchestrate the desired stereochemical outcome.[1][2]
-
Causality: Impurities can act as catalyst poisons, especially in reactions involving organometallics. A low enantiomeric excess (ee) in the auxiliary will naturally lead to a mixture of diastereomeric transition states, potentially with different reaction rates and outcomes.
-
Solution:
-
Verify Purity: Check the melting point (literature: 142-144 °C) and optical rotation ([α]25/D −7.0°, c = 0.6 in ethanol). Significant deviations warrant purification.
-
Purification Protocol: If purity is suspect, recrystallization is effective. See the detailed protocol below.
-
2. Solvent and Reagent Quality:
-
The Problem: The presence of water or other reactive impurities in solvents or reagents is a primary cause of failure, particularly in reactions employing organometallics (e.g., diethylzinc) or strong bases (e.g., LDA).
-
Causality: Water will rapidly quench organometallic reagents and strong bases, consuming them in non-productive side reactions and halting your primary conversion. Peroxides in ethereal solvents can oxidize sensitive reagents.
-
Solution:
-
Use Anhydrous Solvents: Always use freshly distilled, anhydrous solvents stored over molecular sieves. For highly sensitive reactions, verify water content via Karl Fischer titration.
-
Purify Other Reagents: Substrates should be purified by chromatography, distillation, or recrystallization. Ensure the purity and activity of reagents like n-BuLi (via titration) or metal salts. A general guide to improving yield emphasizes the importance of purifying all components.[3]
-
3. Reaction Conditions:
-
The Problem: The reaction temperature, concentration, or stirring rate may be suboptimal.
-
Causality:
-
Temperature: Many asymmetric reactions require low temperatures (-78 °C to 0 °C) to enhance selectivity and control reactivity.[4] Running them at higher temperatures can lead to side reactions or decomposition. Conversely, if the activation energy is high, the reaction may be too slow at the prescribed temperature.
-
Concentration: Reactions that are too dilute may proceed very slowly due to unfavorable kinetics.
-
-
Solution:
-
Temperature Optimization: If the reaction is clean but stalled, consider allowing it to warm slowly to a slightly higher temperature (e.g., from -78 °C to -40 °C) while monitoring by TLC/LC-MS.
-
Concentration Study: Run small-scale trials at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal point.
-
| Parameter | Common Range | Rationale for Low Conversion |
| Temperature | -78 °C to RT | Too low: Insufficient energy to overcome activation barrier. Too high: Reagent/product decomposition. |
| Concentration | 0.05 M - 1.0 M | Too dilute: Reaction rate is too slow (bimolecular reactions). |
| Auxiliary Loading | 1.0 - 2.2 eq. | Insufficient auxiliary leads to incomplete substrate derivatization. |
| Reagent Stoichiometry | 1.1 - 3.0 eq. | Insufficient reagent (e.g., organometallic) if some is quenched by trace impurities. |
Caption: Table of common reaction parameters and their impact on conversion.
Question 2: My conversion is low, and I'm seeing a complex mixture of unidentified byproducts. How can I minimize side reactions?
The formation of multiple byproducts suggests that alternative reaction pathways are competing with your desired transformation. This can be due to reagent incompatibility, incorrect order of addition, or thermal instability.
Common Side Reactions & Mitigation:
-
Self-Condensation or Polymerization of the Substrate:
-
Causality: Highly reactive substrates (especially aldehydes) can self-react under basic or acidic conditions.
-
Solution: Add the sensitive substrate slowly via syringe pump to a solution of the other reagents. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over self-reaction.
-
-
Reaction with the Auxiliary's Functional Groups:
-
Causality: The amino and hydroxyl groups on the auxiliary are themselves reactive.[5][6] An incompatible reagent (e.g., an acyl chloride when derivatizing a different molecule) could react with the auxiliary instead of the intended substrate.
-
Solution: Ensure your reaction design protects the auxiliary's functional groups if they are not the intended reactive sites. Often, the auxiliary is first deprotonated or complexed with a metal to form the active catalytic species.[7]
-
-
Decomposition:
-
Causality: The product or an intermediate may be unstable under the reaction conditions (e.g., prolonged exposure to strong base or heat).
-
Solution: Monitor the reaction closely. If product formation is observed followed by its disappearance and the emergence of new spots on TLC, the product is decomposing. Quench the reaction as soon as starting material is consumed, even if it requires running optimization trials to determine the ideal reaction time.[3]
-
Caption: Competing reaction pathways leading to low conversion.
Experimental Protocols
Protocol 1: Recrystallization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
This procedure should be performed if the melting point or optical rotation of the commercial material is out of spec.
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the solid auxiliary in a minimum amount of hot toluene. Aim for a concentration where the solid fully dissolves near the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of cold hexanes to remove residual toluene and any soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Validation: Re-measure the melting point and optical rotation to confirm purity. The material should appear as fine, white needles.
Frequently Asked Questions (FAQs)
Q1: How should I properly store (1S,2S)-2-Amino-1,2-diphenyl-ethanol? A: It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Long-term storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation or reaction with atmospheric CO₂.
Q2: Is this compound a catalyst, a ligand, or a chiral auxiliary? A: It can function in multiple roles.
-
As a chiral auxiliary , it is temporarily and covalently attached to the substrate to direct the stereochemistry of a subsequent reaction, after which it is cleaved and recovered.[1][8]
-
As a chiral ligand , it coordinates to a metal center, and this chiral complex then acts as the catalyst for the asymmetric transformation.[9][10] The auxiliary itself is not covalently bonded to the substrate.
-
As an organocatalyst , it can sometimes catalyze reactions directly without a metal, often through hydrogen bonding or iminium ion formation.[11]
Q3: My conversion is high, but my diastereoselectivity is poor. Are these issues related? A: While the primary topic here is conversion, poor selectivity is a critical failure mode. The root causes often overlap with those for low conversion. Poor selectivity can arise from:
-
Impure Auxiliary: If the enantiomeric purity of your auxiliary is compromised, you cannot achieve high diastereoselectivity.
-
Incorrect Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired diastereomeric transition state, eroding selectivity.
-
Wrong Solvent/Metal: The geometry of the key transition state, which dictates stereoselectivity, is highly dependent on coordination with solvents and metal ions.[7][12] A solvent that is too coordinating can disrupt the required rigid conformation.
References
-
Bettini, E., et al. (2021). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]
-
Reddy, K. S., et al. (2012). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. [Link]
-
Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
Michigan State University, Department of Chemistry. Asymmetric Induction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]
-
Phipps, R. J., et al. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews. [Link]
-
Williams, R. M., et al. (1989). The Absolute Configuration of threo-2-Amino-1,2-diphenylethanol. A Correction of the Literature. The Journal of Organic Chemistry. [Link]
-
O'Brien, P. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Beilstein Journals. (2016). Strategies in asymmetric catalysis. [Link]
-
Jeso, V., et al. (2020). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2016). Additive Effects on Asymmetric Catalysis. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Houghtaling, J., et al. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis. [Link]
-
PubChem. 2-Amino-1,2-diphenylethanol. [Link]
-
Romero-Molina, D., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]
-
PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [Link]
-
PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. [Link]
-
Liu, X., et al. (2019). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
Stability of (1S,2S)-2-Amino-1,2-diphenyl-ethanol under various reaction conditions
Welcome to the technical support center for (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. As a chiral auxiliary and synthetic building block, understanding its stability and reactivity under various conditions is paramount to achieving successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on (1S,2S)-2-Amino-1,2-diphenyl-ethanol?
The molecule possesses two primary functional groups: a primary amine (-NH₂) and a secondary benzylic alcohol (-OH). The amine is nucleophilic and basic, while the alcohol is nucleophilic and can be deprotonated under basic conditions. The benzylic position of the alcohol makes it susceptible to oxidation and reduction under specific conditions.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, store (1S,2S)-2-Amino-1,2-diphenyl-ethanol in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Q3: Is this compound sensitive to air or moisture?
While not acutely sensitive, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to moisture or oxidation, especially if the compound is to be used in anhydrous conditions or with moisture-sensitive reagents.
Q4: Can I use this compound directly as a chiral ligand with a metal catalyst?
Yes, vicinal amino alcohols are widely used as chiral ligands in asymmetric catalysis.[3][4] The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment for the reaction.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Degradation in Acidic Media
Symptom: You are running a reaction under acidic conditions (e.g., deprotection, hydrolysis) and observe the formation of unexpected byproducts, a change in TLC spots after acidic workup, or low yield of the desired product.
Root Cause Analysis: (1S,2S)-2-Amino-1,2-diphenyl-ethanol, like other benzylic alcohols, can be susceptible to degradation in the presence of strong acids. The benzylic alcohol can be protonated, forming a good leaving group (water), which can lead to the formation of a stable benzylic carbocation. This carbocation can then undergo elimination to form an enamine or a stilbene derivative, or rearrangement.[5]
Troubleshooting Protocol:
-
Assess Acid Strength: If possible, use milder acidic conditions. For example, switch from a strong mineral acid like HCl or H₂SO₄ to a weaker organic acid like acetic acid or use a buffered system.
-
Control Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation side reactions.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the hydroxyl group as a silyl ether or another acid-labile protecting group that can be removed under different conditions than the primary target of the acidic step.[6][7]
-
Test Stability: Before running the full-scale reaction, test the stability of your starting material under the planned acidic conditions by taking a small sample and monitoring it by TLC or LC-MS over time.[3]
Issue 2: Reaction Failure or Low Yield with Basic Reagents
Symptom: Your reaction, which involves a strong base (e.g., n-BuLi, LDA, NaH), is not proceeding as expected, or you are observing a complex mixture of products.
Root Cause Analysis: Both the amine and the alcohol protons are acidic and will be deprotonated by strong bases. The deprotonation of the alcohol to form an alkoxide is a common issue. While often a desired step for using the compound as a nucleophile, it can interfere if other reactions are intended. Furthermore, strong bases can catalyze elimination or rearrangement reactions, especially at elevated temperatures.[8]
Troubleshooting Protocol:
-
Protect the Hydroxyl Group: If the alcohol's reactivity is not desired, protect it as an ether (e.g., benzyl, TBDMS) before introducing the strong base. This is a common strategy in multi-step synthesis.[9][10]
-
Choose a Milder Base: If possible, use a weaker, non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) if only the amine's basicity is needed to be neutralized.
-
Control Stoichiometry: If using a strong base to deprotonate another functional group in the presence of the amino alcohol, ensure precise control over the stoichiometry of the base to avoid unintended deprotonation.
-
Order of Addition: Add the strong base at a low temperature to a solution of the substrate to control the deprotonation event.
Issue 3: Oxidation of the Benzylic Alcohol
Symptom: You are performing a reaction and unexpectedly isolate the corresponding amino ketone, or your starting material is consumed but the desired product is not formed.
Root Cause Analysis: The secondary benzylic alcohol in (1S,2S)-2-Amino-1,2-diphenyl-ethanol is susceptible to oxidation to the corresponding ketone.[11][12][13][14] This can occur in the presence of common oxidizing agents or even atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts).
Troubleshooting Protocol:
-
Degas Solvents: If your reaction is sensitive to oxidation and involves transition metals, ensure all solvents are thoroughly degassed.
-
Use an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Protect the Alcohol: If the alcohol is not involved in the desired transformation, protect it as a functional group that is stable to the reaction conditions.
-
Avoid Incompatible Reagents: Be mindful of the compatibility of all reagents in your reaction mixture. For a list of common oxidants that will react with the benzylic alcohol, see the stability table below.
Stability Under Various Reaction Conditions
| Condition Category | Reagent/Condition Examples | Stability of (1S,2S)-2-Amino-1,2-diphenyl-ethanol | Potential Degradation Products/Side Reactions |
| Acidic | HCl, H₂SO₄, TFA, p-TsOH | Low to Moderate: Unstable in strong acids, especially at elevated temperatures. | Protonation of the amine, dehydration to form enamines or stilbene derivatives, rearrangement via carbocation intermediates. |
| Basic | NaOH, K₂CO₃, Et₃N, DBU | High: Generally stable with mild inorganic and organic bases. | Deprotonation of the alcohol to form an alkoxide. |
| n-BuLi, LDA, NaH | Low: Reacts with strong bases. | Deprotonation of both amine and alcohol. Potential for elimination or rearrangement at higher temperatures. | |
| Oxidative | H₂O₂, KMnO₄, PCC, DMP, Swern | Low: The secondary benzylic alcohol is readily oxidized. | Oxidation to the corresponding α-amino ketone. |
| Reductive | NaBH₄, LiAlH₄ | High: Generally stable to hydride reducing agents under standard conditions. | The benzylic C-O bond is generally stable to these reagents. |
| H₂/Pd, Raney Ni | Moderate: Can be susceptible to hydrogenolysis of the C-O bond at the benzylic position under harsh conditions. | Reduction of the benzylic alcohol to the corresponding 1,2-diphenylethane derivative. | |
| HI, Red Phosphorus | Low: The benzylic alcohol can be reduced.[15] | Reduction to the hydrocarbon. | |
| Thermal | High Temperatures (>150 °C) | Low to Moderate: Susceptible to thermal decomposition at elevated temperatures. | Deamination, decarboxylation (if derivatized), and C-C bond cleavage are possible pathways based on analogous compounds.[16][17] |
Visualized Workflows and Degradation Pathways
Caption: General troubleshooting workflow for unexpected reaction outcomes.
Caption: Potential degradation pathway under strong acidic conditions.
Caption: Potential degradation under oxidative conditions.
References
-
MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
-
ACS Publications. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Review articles in AMINO ALCOHOLS. Retrieved from [Link]
-
J-STAGE. (1999, October 20). NEW REDUCTION REACTION OF BENZYLIC ALCOHOLS WITH ACID AND PROOF OF THE INTERMOLECULAR HYDRIDE SHIFT MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Open Access Journals. (n.d.). EXTENDED ABSTRACT. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Retrieved from [Link]
-
J-STAGE. (n.d.). Thermal Degradation of Aromatic Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]
-
ResearchGate. (n.d.). Branched and phenyl-substituted amino-alcohols studied in this work. Retrieved from [Link]
-
Quora. (2016, August 1). Which carbocation is more stable : Benzyl or Tertiary?. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal Degradation of Alkyl N-Phenylcarbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
PubMed. (n.d.). Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile: A mechanistic change in the presence of a strong base. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct Synthesis of Partially Ethoxylated Branched Polyethylenimine from Ethanolamine. Retrieved from [Link]
Sources
- 1. Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Methods for recycling (1S,2S)-2-Amino-1,2-diphenyl-ethanol chiral auxiliary
Technical Support Center: (1S,2S)-2-Amino-1,2-diphenyl-ethanol Auxiliary
Welcome to the technical support guide for the recovery and recycling of the (1S,2S)-2-Amino-1,2-diphenyl-ethanol chiral auxiliary. This resource is designed for researchers, chemists, and process development professionals who utilize this valuable synthetic tool and aim to improve the economic and environmental efficiency of their work. An effective recycling strategy not only reduces costs but also minimizes chemical waste, aligning with the principles of green chemistry.
This guide provides answers to frequently asked questions, detailed troubleshooting for common issues encountered during recovery, and step-by-step protocols for proven recycling methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for recycling the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary after its use in a synthesis?
The most prevalent and robust method involves a two-stage process: first, cleavage of the auxiliary from the product, typically from an N-acyl derivative, via hydrolysis; second, separation of the freed auxiliary from the reaction mixture using an acid-base extraction.[1] This process leverages the basicity of the auxiliary's amino group to efficiently isolate it from the desired product, which is often neutral or acidic.
Q2: Why is an acid-base extraction strategy particularly well-suited for recovering this amino alcohol auxiliary?
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[2] The (1S,2S)-2-Amino-1,2-diphenyl-ethanol contains a basic amino group. By treating the organic reaction mixture with an aqueous acid (e.g., HCl), the amino group is protonated to form an ammonium salt.[3][4] This charged salt is highly soluble in the aqueous layer, while the typically neutral or acidic organic product remains in the organic layer.[5] Subsequently, the aqueous layer containing the auxiliary salt can be isolated and treated with a base to regenerate the neutral, organic-soluble auxiliary, which can then be back-extracted into a fresh organic solvent.[4]
Q3: How can I assess the purity of the recovered auxiliary before reusing it?
Before reuse, it is critical to verify the purity and chiral integrity of the recovered auxiliary. Standard analytical techniques are sufficient for this purpose:
-
Melting Point: The reported melting point for (1S,2S)-2-Amino-1,2-diphenyl-ethanol is 142-144 °C.[6] A sharp melting point within this range is a strong indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.
-
Chiral HPLC or SFC: This is the most definitive method to confirm the enantiomeric purity (e.g., enantiomeric excess or 'ee') of the auxiliary has not been compromised during the recovery process.
Q4: Is there a risk of racemization during the cleavage and recovery process?
The stereocenters of (1S,2S)-2-Amino-1,2-diphenyl-ethanol are generally stable under the standard hydrolytic conditions (acidic or basic) used for cleavage. However, exposure to harsh conditions, such as excessively high temperatures or prolonged reaction times with strong bases, could potentially pose a risk. It is always best practice to use the mildest conditions necessary for complete cleavage and to confirm the enantiomeric purity of the recovered material via chiral chromatography if the subsequent asymmetric synthesis is highly sensitive.[7]
General Recycling Workflow
The diagram below outlines the typical workflow for recovering the (1S,2S)-2-Amino-1,2-diphenyl-ethanol auxiliary after a synthetic transformation.
Caption: General workflow for chiral auxiliary recovery.
Troubleshooting Guide
This guide addresses common problems encountered during the recovery of (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | Incomplete Hydrolysis: The amide bond linking the auxiliary to the product is not fully cleaved. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]- Increase reaction time, temperature, or concentration of the acid/base. |
| Emulsion Formation during Extraction: A stable emulsion layer forms at the interface of the organic and aqueous phases, trapping material. | - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- Allow the separatory funnel to stand for a longer period.- Filter the entire mixture through a pad of Celite. | |
| Incomplete Extraction: The auxiliary is not fully transferred between layers. | - Perform multiple extractions (e.g., 3x) with the aqueous acid, followed by multiple back-extractions with the organic solvent.[4]- Ensure the pH is sufficiently acidic (< pH 2) during the initial acid wash and sufficiently basic (> pH 12) during the final base treatment. | |
| Recovered Auxiliary is Impure | Co-extraction of Product: The desired synthetic product has some solubility in the aqueous layer or vice-versa. | - Adjust the pH of the aqueous layer carefully. If your product is acidic, using a weak base like sodium bicarbonate may separate it from the auxiliary before using a strong base.[2]- Perform a brine wash on the final organic layer containing the recovered auxiliary to remove water-soluble impurities.[5] |
| Residual Solvent or Reagents: Contamination from solvents or reagents used in the workup. | - Ensure complete removal of volatile solvents using a rotary evaporator.- Perform a final purification step, such as recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[1] | |
| Suspected Racemization | Harsh Reaction Conditions: Exposure to extreme temperatures or pH for extended periods. | - Use the mildest conditions that effectively cleave the amide bond.- Verify the enantiomeric excess (ee) of the recovered auxiliary using chiral HPLC before reuse. |
Detailed Experimental Protocols
Protocol 1: Recovery via Acidic Hydrolysis and Extraction
This protocol is suitable for N-acyl derivatives where the desired product is stable to strong acid.
Materials & Reagents:
-
Crude reaction mixture containing the N-acyl auxiliary adduct.
-
6M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Round-bottom flasks, Magnetic stirrer
-
pH paper or meter
Step-by-Step Procedure:
-
Cleavage: a. Dissolve the crude product (containing the substrate-auxiliary adduct) in a suitable solvent like dioxane or methanol.[1] b. Add an equal volume of 6M HCl. c. Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction by TLC until the starting material is fully consumed. d. Cool the reaction mixture to room temperature.
-
Workup and Extraction: a. If a co-solvent like dioxane was used, remove it under reduced pressure. b. Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel. c. Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 100 mL aqueous solution). The desired product should move into the organic layer, while the protonated auxiliary remains in the acidic aqueous layer.[5] d. Combine the organic layers and set them aside. This contains your desired synthetic product. e. Isolate the aqueous layer containing the protonated auxiliary salt.
-
Auxiliary Recovery (Back-Extraction): a. Cool the isolated aqueous layer in an ice bath. b. Slowly add 6M NaOH with stirring until the pH is strongly basic (pH > 12). The neutral auxiliary may precipitate. c. Extract the basified aqueous layer with a fresh organic solvent (e.g., Ethyl Acetate or DCM, 3 x 50 mL).[4] The now-neutral auxiliary will transfer into the organic layer. d. Combine these new organic layers.
-
Purification: a. Wash the combined organic layers containing the auxiliary with brine (1 x 50 mL). b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1S,2S)-2-Amino-1,2-diphenyl-ethanol. c. For highest purity, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
References
-
Bari, A., Al-Obaid, A. M., & Ng, S. W. (2012). rac-2-Amino-1,2-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 68(2), o491. [Link]
-
Fujii, I. (2017). Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-aspartate monohydrate. IUCrData, 2(12), x171780. [Link]
-
TMP Chem. (2012). 6. Acid-Base Extractions.mov. YouTube. [Link]
- Google Patents. (1988). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
-
Britton, J., Majumdar, S., & Jamison, T. F. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(7), 1793–1798. [Link]
-
Britton, J., Majumdar, S., & Jamison, T. F. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 20, 2026, from [Link]
-
TMP Chem. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ResearchGate. (2012). rac-2-Amino-1,2-diphenylethanol. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 20, 2026, from [Link]
-
Chem-Impex. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Retrieved January 20, 2026, from [Link]
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved January 20, 2026, from [Link]
-
Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
-
Chemsrc. (n.d.). (1R,2S)-2-Amino-1,2-diphenylethanol. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]
-
PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved January 20, 2026, from [Link]
- Google Patents. (1999).
-
ResearchGate. (2025). Enzymatic hydrolysis of N-acylated amino acids. [Link]
-
Waste Management. (2026). Plastics Recycling Symbols Explained. [Link]
-
Less Is More. (n.d.). Plastics #1 and #2 Recycling. Retrieved January 20, 2026, from [Link]
-
Recycle Ann Arbor. (n.d.). Plastics Explained. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent choice on the performance of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile chiral auxiliary. Our focus is on the critical, and often underestimated, impact of solvent choice on experimental outcomes. This guide moves beyond standard protocols to explain the causality behind solvent effects, empowering you to troubleshoot and enhance your synthetic strategies.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a cornerstone chiral building block, most famously utilized as a precursor for oxazaborolidine catalysts in the enantioselective reduction of prochiral ketones (the Corey-Itsuno reduction).[1][2] Achieving the high levels of stereocontrol this reagent is capable of depends on a finely tuned reaction environment, where the solvent is not merely a medium but an active participant in defining the geometry of the transition state.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during experiments. The question-and-answer format is designed to help you quickly diagnose and resolve problems related to solvent selection.
Q1: My enantioselectivity (ee%) is significantly lower than reported values. How can the solvent be the culprit?
A1: This is the most frequent issue and is almost always linked to solvent interaction with the catalyst-substrate complex. The high enantioselectivity of reactions like the Corey-Itsuno reduction relies on a highly organized, rigid, chair-like transition state where the ketone, the chiral catalyst, and the borane are precisely oriented.[1][3]
Causality & Solution:
-
Coordinating Solvents: Lewis basic solvents, particularly ethers like Tetrahydrofuran (THF) , are common culprits. The oxygen atom in THF can act as a Lewis base, competing with the ketone's carbonyl oxygen to coordinate with the Lewis acidic boron center of the oxazaborolidine catalyst.[3] This competition disrupts the formation of the required rigid transition state, allowing for a less-organized, non-selective background reduction to occur, which erodes the enantiomeric excess.
-
Troubleshooting Step: If you are using THF and observing low ee%, switch to a non-coordinating solvent. Toluene is often the solvent of choice as it is non-polar and non-coordinating, maximizing the integrity of the catalytic cycle and typically affording higher enantioselectivity.[3] Dichloromethane (CH₂Cl₂) can also be an effective, more polar but weakly coordinating alternative.
-
-
Solvent Purity (Water Content): Trace amounts of water or other protic impurities (like ethanol in chloroform) are highly detrimental. Water rapidly and irreversibly reacts with the borane reducing agent and can hydrolyze the oxazaborolidine catalyst.[4][5] This not only consumes your reagents but also destroys the chiral environment.
-
Troubleshooting Step: Always use freshly distilled, anhydrous solvents stored over molecular sieves. Ensure your entire apparatus is flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) before introducing solvents and reagents.
-
Q2: My reaction is sluggish, or the yield is poor, even though the starting material is consumed. Could the solvent be the problem?
A2: Yes, poor reaction rates or yields can be directly tied to solvent choice, primarily through solubility and stability issues.
Causality & Solution:
-
Reagent Solubility: (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a crystalline solid. For it to react efficiently with borane to form the catalyst in situ, it must be fully dissolved. Similarly, if your substrate has poor solubility, the reaction will be slow.
-
Troubleshooting Step: If you are using a non-polar solvent like hexanes and observing poor solubility, switch to a solvent that offers a better balance of non-coordinating properties and solubilizing power, such as Toluene or Dichloromethane . Gentle warming may be required to dissolve the amino alcohol in toluene. While THF is an excellent solvent for this compound, it should be used with caution due to its negative impact on enantioselectivity as described in Q1.
-
-
Catalyst or Reagent Stability: Borane complexes have varying stability in different solvents. For instance, concentrated solutions of BH₃·THF can have a significant vapor pressure of diborane (B₂H₆) in the headspace, which can lead to inconsistencies in stoichiometry.[6]
-
Troubleshooting Step: Use commercially available, stabilized borane solutions (e.g., BH₃·THF or BH₃·SMe₂) and add them slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to manage reactivity and ensure consistent delivery.
-
Q3: I am observing poor reproducibility between experimental runs, even when following the same protocol. Why?
A3: Inconsistent results are a classic sign of uncontrolled variables, with solvent quality being a primary suspect.[7]
Causality & Solution:
-
Variable Water Content: The most likely cause is inconsistent solvent dryness. A "dry" bottle of solvent opened a week ago is not the same as a freshly opened or freshly distilled one.
-
Troubleshooting Step: Implement a strict solvent management protocol. Use a freshly opened bottle of anhydrous solvent or distill the solvent immediately before use. Consider titrating the solvent with a Karl Fischer titrator to quantify and standardize water content for critical, large-scale reactions.
-
-
Solvent Inhibitors: Some solvents, like THF, are supplied with inhibitors (e.g., BHT) to prevent peroxide formation. While typically not an issue for these reductions, batch-to-batch variations in inhibitor concentration could potentially interfere with highly sensitive catalytic processes.
-
Troubleshooting Step: For maximum reproducibility, use inhibitor-free solvents or pass the solvent through a column of activated alumina to remove the inhibitor just prior to use.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I choose a starting solvent for my reaction?
A1: A logical workflow is essential. Start by considering the primary goal, which is typically maximizing enantioselectivity.
-
Prioritize Enantioselectivity: Begin with a non-polar, non-coordinating solvent. Toluene is the recommended starting point for most asymmetric reductions using an oxazaborolidine catalyst derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol.[3]
-
Assess Solubility: Check the solubility of your specific ketone substrate and the amino alcohol in toluene at your intended reaction temperature. If solubility is poor, you may need to run the reaction at a slightly elevated temperature or consider an alternative.
-
Consider Alternatives: If solubility remains a significant issue, consider Dichloromethane (CH₂Cl₂) . If solubility is still insufficient, THF can be used, but you must accept a potential decrease in enantioselectivity. Screening a small set of solvents is always the best practice.
Below is a workflow diagram to guide your decision-making process.
Caption: Solvent selection workflow for maximizing performance.
Q2: What is the general solubility profile of (1S,2S)-2-Amino-1,2-diphenyl-ethanol?
A2: While comprehensive quantitative solubility data across a wide range of organic solvents is not readily compiled, we can infer its behavior from its molecular structure. It contains two non-polar phenyl rings and two polar functional groups (an amine and a hydroxyl group).[8] This amphiphilic nature dictates its solubility:
-
High Solubility: Polar aprotic solvents like THF, and moderately polar solvents like Dichloromethane.
-
Moderate Solubility: Aromatic hydrocarbons like Toluene, often requiring gentle heating to fully dissolve. It is soluble in alcohols like ethanol.
-
Low Solubility: Non-polar aliphatic hydrocarbons such as Hexane or Pentane.
-
Insoluble: Water.
Q3: Why is THF so commonly used if it lowers enantioselectivity?
A3: The prevalence of THF stems from two main factors:
-
Excellent Solvating Properties: It readily dissolves the amino alcohol, the ketone substrate, and the borane-catalyst complex, leading to a homogeneous reaction mixture and often faster reaction rates.
-
Commercial Availability of Reagents: Borane is most commonly sold commercially as a 1M solution in THF (BH₃·THF).[6] This makes it a convenient, "off-the-shelf" choice. However, for optimal results, it is often better to use borane-dimethyl sulfide complex (BH₃·SMe₂) and add it to a reaction in a non-coordinating solvent like toluene.
Part 3: Data & Protocols
Impact of Solvent on Asymmetric Reduction of Acetophenone
The following table summarizes typical results for the reduction of acetophenone to 1-phenylethanol using a catalyst formed in situ from a chiral amino alcohol (like (1S,2S)-2-Amino-1,2-diphenyl-ethanol) and borane. This illustrates the critical effect of solvent choice.
| Solvent | Coordinating Ability | Typical Yield (%) | Typical ee (%) | Rationale for Performance |
| Toluene | Non-coordinating | >95% | >97% | The non-coordinating nature preserves the rigid transition state, leading to excellent stereocontrol.[3] |
| Dichloromethane | Weakly coordinating | >95% | 90-96% | Offers good solubility and is less disruptive than THF, but its polarity can slightly destabilize the transition state. |
| Tetrahydrofuran (THF) | Strongly coordinating | >98% | 85-92% | Excellent solubility promotes high yield and rate, but coordination to the catalyst's boron atom leads to a significant drop in enantioselectivity.[3] |
| Hexane | Non-coordinating | Variable | >97% (if soluble) | While excellent for stereocontrol, poor solubility of the amino alcohol and catalyst can lead to slow, incomplete reactions. |
| Methanol | Protic & Coordinating | ~0% | N/A | Reacts violently with the borane reagent, quenching the reaction entirely. Never use protic solvents. |
Experimental Protocol: In Situ Catalyst Preparation and Asymmetric Ketone Reduction
This protocol describes a representative procedure for the enantioselective reduction of acetophenone.
CAUTION: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. Borane reagents are flammable and react with water to produce hydrogen gas.
Materials:
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol (0.05 mmol, 10.7 mg)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.05 mmol, 5 µL)
-
Anhydrous Toluene (5 mL)
-
Acetophenone (1.0 mmol, 120 mg)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 mmol, 60 µL)
-
Methanol (for quenching)
-
1 M HCl (for workup)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Apparatus Setup: To a 25 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
-
Catalyst Formation: Add 2 mL of anhydrous toluene via syringe. Stir the suspension. Add 5 µL of BH₃·SMe₂ complex dropwise via syringe. A gas evolution (methane from the SMe₂ complex reacting is sometimes cited, or H2 if excess borane reacts with the OH/NH groups) may be observed. Stir the mixture at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst. The solution should become clear.
-
Substrate Addition: Cool the flask to 0 °C in an ice bath. In a separate flame-dried vial, dissolve the acetophenone in 3 mL of anhydrous toluene. Add the acetophenone solution to the catalyst solution via syringe.
-
Reduction: To the stirred solution at 0 °C, add the remaining 60 µL of BH₃·SMe₂ complex dropwise over 5-10 minutes using a syringe pump. A slow addition is crucial to control the reaction and prevent the non-catalyzed reduction from dominating.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench any excess borane (Caution: Hydrogen gas evolution). Warm to room temperature, add 1 M HCl, and stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or GC analysis.[7]
Mechanistic Visualization of Solvent Interference
The diagram below illustrates why a coordinating solvent like THF can be detrimental to enantioselectivity compared to a non-coordinating solvent like Toluene.
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Temperature optimization for reactions involving (1S,2S)-2-Amino-1,2-diphenyl-ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for reactions involving (1S,2S)-2-Amino-1,2-diphenyl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in asymmetric synthesis. We have structured this center as a series of practical questions and troubleshooting scenarios to directly address challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the thermal properties and general use of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and its derivatives.
Q1: What is the recommended storage temperature for (1S,2S)-2-Amino-1,2-diphenyl-ethanol?
A1: (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a stable crystalline solid. For long-term storage, it is best kept at room temperature in a tightly sealed container, protected from light and moisture.[1]
Q2: What is the thermal stability of this compound? Can it decompose during a reaction?
A2: The compound has a melting point of approximately 142-144 °C.[2][3] While it is stable at typical reaction temperatures, prolonged heating at high temperatures (e.g., >100 °C) should be approached with caution as it can lead to degradation, especially in the presence of strong acids, bases, or oxidizing agents. Most catalytic applications occur well below this temperature range.
Q3: Why do so many protocols recommend starting the reaction at 0 °C or lower?
A3: Cooling the reaction mixture, typically to 0 °C with an ice bath, serves two primary purposes.[4] First, it helps to control any initial exotherm when adding reactive species (e.g., organometallics, hydrides, or the catalyst itself), preventing temperature spikes that could lead to side reactions or reduced selectivity. Second, for many enantioselective reactions, lower temperatures are crucial for maximizing the energy difference between the diastereomeric transition states, which directly enhances the enantiomeric excess (ee) of the product.
Q4: How does reaction temperature generally influence enantioselectivity (ee)?
A4: As a rule of thumb, enantioselectivity increases as the reaction temperature decreases. This relationship is governed by the Gibbs free energy equation (ΔG‡ = -RTlnK). A lower temperature (T) magnifies the impact of the difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers. This makes the reaction more selective for the lower-energy transition state, resulting in a higher ee. However, this comes at the cost of a slower reaction rate.
Section 2: Troubleshooting Guide: Temperature-Related Issues
This guide provides a problem-and-solution framework for specific experimental challenges where temperature is a likely root cause.
| Problem | Potential Cause (Temperature-Related) | Recommended Actions & Rationale |
| Low Enantioselectivity (ee) | Reaction temperature is too high, reducing the energy difference between diastereomeric transition states. | 1. Lower the Temperature: Decrease the reaction temperature in increments (e.g., from 25 °C to 0 °C, then -20 °C, -40 °C, or -78 °C). This is the most effective way to improve ee. 2. Ensure Uniform Cooling: Use a cryostat or a well-maintained cooling bath to ensure the internal reaction temperature is stable and accurate. |
| Low Reaction Yield / Incomplete Conversion | Reaction temperature is too low, resulting in a prohibitively slow reaction rate. | 1. Gradually Increase Temperature: After confirming low conversion via TLC or HPLC, slowly warm the reaction (e.g., from 0 °C to room temperature) and monitor progress.[4] 2. Extended Reaction Time: Before increasing temperature, consider extending the reaction time at the lower, more selective temperature. 3. Solubility Check: Ensure the catalyst or ligand derived from the amino alcohol is fully dissolved at the reaction temperature. If not, a slight temperature increase may be needed to achieve homogeneity. |
| Formation of Significant Side Products | Temperature is too high, providing sufficient activation energy for alternative, non-selective reaction pathways. | 1. Reduce Temperature: Similar to addressing low ee, lowering the temperature will disfavor higher-energy side reactions. 2. Check Order of Addition: Ensure reagents are added at a low temperature to control initial reactivity before allowing the mixture to warm to the target reaction temperature. |
| Poor Reproducibility Between Batches | Inconsistent or inaccurate temperature control. | 1. Calibrate Thermometers: Use a calibrated internal thermometer instead of relying on the bath temperature. 2. Standardize Cooling Method: Use the same equipment (cryostat, bath type) and setup for each run to ensure consistent heat transfer. 3. Control Stirring Rate: The stirring rate can affect heat distribution within the flask. Maintain a consistent rate. |
In-Depth Scenario: Troubleshooting Low Enantioselectivity
You are performing a diethylzinc addition to benzaldehyde using a catalyst derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol and observe a high yield but an enantiomeric excess of only 65% ee at room temperature.
Explanation of the Workflow: The primary hypothesis is that the thermal energy at 25 °C is too high, allowing the reaction to proceed through both diastereomeric transition states with less discrimination. By systematically lowering the temperature, you increase the energetic barrier for the less-favored pathway, forcing the reaction to proceed predominantly through the more-favored transition state, thus increasing the ee. Chiral HPLC analysis is essential to quantify this improvement.[5]
Example Temperature Screening Data:
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 2 | >99 | 65 |
| 2 | 0 | 8 | >99 | 92 |
| 3 | -20 | 24 | >99 | 96 |
| 4 | -40 | 48 | 85 | 98 |
This data illustrates a classic trade-off: decreasing temperature significantly boosts enantioselectivity but also increases the required reaction time. A temperature of -20 °C offers the best balance of high ee and a practical reaction time.
Section 3: Key Protocols and Methodologies
Adherence to a well-defined protocol is critical for reproducibility. The following are generalized, temperature-centric procedures.
Protocol 1: General Procedure for an Asymmetric Reaction Setup
This protocol outlines the critical temperature control points for a typical enantioselective addition reaction.
Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the chiral ligand or catalyst derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol in the appropriate anhydrous solvent.
-
Initial Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or -20 °C) using a suitable cooling bath. Allow the system to equilibrate for 10-15 minutes.
-
Reagent Addition: Add the first reagent (e.g., organometallic compound) dropwise via syringe, ensuring the internal temperature does not rise significantly. Following this, add the substrate (e.g., aldehyde or ketone) in a similarly controlled manner.[4]
-
Reaction: Maintain the reaction at the target optimized temperature, stirring vigorously for the required duration.
-
Monitoring: Periodically take aliquots to monitor the reaction's progress by an appropriate chromatographic technique (TLC, GC, or Chiral HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C (if it was run at a higher temperature) and slowly add a quenching solution (e.g., saturated aqueous ammonium chloride).[4] This controlled quenching prevents side reactions with the unreacted reagents.
-
Workup: Allow the mixture to warm to room temperature before proceeding with standard aqueous workup and extraction.
References
-
Villegas-Torres, M. F., et al. (2021). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. Retrieved from [Link]
-
Li, C., et al. (2022). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. Communications Chemistry, 5(1), 58. National Institutes of Health. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. National Institutes of Health. Retrieved from [Link]
-
Chemsrc. (n.d.). (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1. Chemsrc.com. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(4), 1136-1144. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, L. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11847-11857.
-
Li, S., et al. (2018). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 83(15), 8028-8036. ACS Publications. Retrieved from [Link]
- Sibi, M. P., & Asano, Y. (2000). Useful Applications of Enantioselective (4 + 2)-Cycloaddition Reactions to the Synthesis of Chiral 1,2-Amino Alcohols, 1,2-Diamines, and β-Amino Acids. Journal of the American Chemical Society, 122(38), 9200-9201.
-
Reddy, L. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Sello, G., et al. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Tetrahedron: Asymmetry, 17(14), 2136-2142. ResearchGate. Retrieved from [Link]
-
WorldOfChemicals. (2024). Understanding the Properties of (1R,2S)-2-Amino-1,2-diphenylethanol. WorldOfChemicals.com. Retrieved from [Link]
-
Röser, K., et al. (2018). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Catalysis, 8(2), 1139-1144. National Institutes of Health. Retrieved from [Link]
-
Valpuesta, M., et al. (2015). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Organic Letters, 17(15), 3754-3757. ResearchGate. Retrieved from [Link]
-
Devasagayaraj, A., & Ranu, B. C. (2000). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry, 65(21), 7088-7090. ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Performance Analysis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and Key Alternatives
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and complex molecule synthesis, chiral auxiliaries stand as a foundational and reliable strategy.[1] These stereogenic molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereocontrol. After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[1]
This guide offers an in-depth comparison of the threo-amino alcohol (1S,2S)-2-Amino-1,2-diphenyl-ethanol against a panel of the most trusted and versatile chiral auxiliaries in asymmetric synthesis: Evans' Oxazolidinones , Oppolzer's Camphorsultams , and Myers' Pseudoephedrine Amides . The comparison will focus on their mechanisms of action, performance in key asymmetric reactions, and practical considerations for their application, supported by experimental data.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol: A Closer Look
(1S,2S)-2-Amino-1,2-diphenyl-ethanol, a C2-symmetric amino alcohol, serves as a precursor to a range of chiral auxiliaries and ligands. While its diastereomer, the erythro form ((1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol), is more commonly cited in the context of forming oxazolidinone auxiliaries for reactions like Staudinger cycloadditions, the (1S,2S)-threo isomer has demonstrated significant utility, particularly as a component in chiral catalysts for asymmetric aldol reactions.
For instance, a catalyst prepared from L-proline and (1S,2S)-2-amino-1,2-diphenyl-ethanol has been shown to be highly effective in the direct asymmetric aldol reaction between aldehydes and acetone.[2] This catalyst system achieves excellent enantioselectivities, reaching up to 93% ee for aromatic aldehydes and >99% ee for aliphatic aldehydes.[2] The mechanism of action is believed to involve a network of hydrogen bonds between the catalyst's amide N-H, the terminal hydroxyl group, and the aldehyde substrate, which lowers the activation energy and dictates the facial selectivity of the reaction.[2]
While direct performance data as a covalently bound auxiliary in alkylation or Diels-Alder reactions is less prevalent in the literature compared to its alternatives, its effectiveness in organocatalysis highlights the potent stereodirecting ability of its rigid diphenyl-substituted backbone.
The Benchmarks: A Comparative Analysis
To provide a clear performance context, we will compare the (1S,2S)-2-Amino-1,2-diphenyl-ethanol system with three classes of "gold standard" chiral auxiliaries across the most fundamental asymmetric transformations.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used and well-documented class of chiral auxiliaries.[1][] Derived from readily available amino acids, they offer exceptional and predictable stereocontrol in a multitude of C-C bond-forming reactions.
Mechanism of Stereocontrol: The high diastereoselectivity arises from a chelated, rigid six-membered ring transition state, often described by the Zimmerman-Traxler model.[4][5] The substituent on the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) sterically blocks one face of the Z-enolate, forcing the electrophile (like an aldehyde) to approach from the less hindered face.[4]
Performance:
-
Asymmetric Aldol Reactions: Evans auxiliaries are renowned for producing syn-aldol products with exceptional diastereoselectivity. Boron-mediated aldol reactions using N-propionyl oxazolidinones routinely achieve diastereomeric ratios (d.r.) of >99:1 and yields of 80-95%.[6]
-
Asymmetric Alkylation: The alkylation of N-acyloxazolidinones also proceeds with very high diastereoselectivity. For example, the alkylation with benzyl bromide can yield products with a d.r. of >99:1 .[7]
Cleavage: A key advantage is the variety of mild cleavage conditions available. The auxiliary can be removed to furnish carboxylic acids (LiOH/H₂O₂), alcohols (LiAlH₄ or LiBH₄), aldehydes (LiAlH(OtBu)₃), or Weinreb amides, often with high recovery of the auxiliary.[8]
Oppolzer's Camphorsultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams are powerful auxiliaries, particularly for reactions requiring strong steric shielding and Lewis acid coordination.[1]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the rigid camphor backbone, which effectively blocks one face of the attached dienophile or enolate. In many cases, a Lewis acid (e.g., Et₂AlCl, TiCl₄) chelates to the carbonyl and sulfonyl oxygens, creating a more rigid conformation and enhancing facial bias.[9]
Performance:
-
Asymmetric Diels-Alder Reactions: Camphorsultams are exceptionally effective in Diels-Alder cycloadditions. N-acryloyl sultams react with dienes like cyclopentadiene in the presence of a Lewis acid to give the endo adduct with high diastereoselectivity, often >97% d.e. [9]
-
Asymmetric Alkylation & Aldol Reactions: They also perform well in alkylation and aldol reactions, and notably, the stereochemical outcome (syn vs. anti) in aldol reactions can sometimes be tuned by the choice of Lewis acid.[6]
Cleavage: The sultam auxiliary is robust and can be cleaved under hydrolytic conditions (e.g., LiOH/H₂O₂) or via reduction with reagents like LiAlH₄. The auxiliary is typically recovered in high yield.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, the pseudoephedrine-based auxiliary offers a highly practical and effective method for the asymmetric alkylation of carboxylic acid derivatives.[10]
Mechanism of Stereocontrol: The key to its success lies in the formation of a rigid Z-enolate dianion chelated to a lithium ion.[10][11] Deprotonation of the N-acyl pseudoephedrine with LDA in the presence of LiCl generates a structure where the phenyl group and the chelated lithium effectively shield the top face of the enolate, directing the incoming electrophile to the bottom face with high fidelity.[11]
Performance:
-
Asymmetric Alkylation: This method provides access to α-substituted products with excellent diastereoselectivity across a wide range of alkyl halides, including less reactive ones. Diastereomeric ratios of 98:2 to >99:1 are common, with high chemical yields (84-99%). The system is particularly noted for its broad substrate scope.[10]
Cleavage: The alkylated products can be readily converted into enantiomerically enriched carboxylic acids (acidic or basic hydrolysis), ketones (addition of organolithium reagents), or alcohols (reduction with LiNH₂BH₃) in high yields. A practical drawback is that pseudoephedrine is a regulated substance, though alternatives like pseudoephenamine have been developed to circumvent this issue.
Performance Data Summary
The following tables provide a side-by-side comparison of representative performance data for these auxiliaries in key asymmetric reactions.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / d.e. (%) | Yield (%) | Reference |
| (1S,2R)-Aminocyclopentanol Derivative¹ | N-propionyl oxazolidinone | Benzyl Bromide | >99% d.e. | 72 | [12] |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl Bromide | >99:1 | 90 | [7] |
| Oppolzer's Camphorsultam | N-acyl sultam | Various | >95% d.e. | High | [13] |
| Myers' Pseudoephedrine Amide | N-propionyl pseudoephedrine amide | Benzyl Bromide | >99:1 | 90 | [14] |
¹Data for a structurally related auxiliary to demonstrate the potential of amino alcohol-derived oxazolidinones.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary/Catalyst | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | ee (%) | Yield (%) | Reference |
| (1S,2S)-DAE & L-Proline Catalyst | Acetone | 4-Nitrobenzaldehyde | - | 93 | - | [2] |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 | >99 | 80-95 | [6] |
| Oppolzer's Camphorsultam | N-acyl sultam | Various | Tunable (Lewis Acid) | High | High | [6] |
Experimental Design & Visualization
Logical Workflow of Chiral Auxiliary-Mediated Synthesis
The application of a chiral auxiliary follows a consistent, logical sequence, which is crucial for ensuring high fidelity in the transfer of chirality and efficient recovery of the valuable auxiliary.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Stereocontrol Model for Evans' Auxiliaries (Aldol Reaction)
The predictable syn-selectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler chair-like transition state, where steric interactions are minimized.
Caption: Stereocontrol model for the Evans asymmetric syn-aldol reaction.
Detailed Experimental Protocol: Asymmetric Alkylation using a Myers' Auxiliary
This protocol details the highly reliable asymmetric alkylation of a pseudoephedrine amide, a method known for its high yields and diastereoselectivity.[14]
Step 1: Amide Formation
-
To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can often be purified by recrystallization.
Step 2: Asymmetric Alkylation
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous lithium chloride (LiCl, 6.0 eq) and suspend it in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the suspension to -78 °C.
-
In a separate flask, dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF (0.4 M) and add it to the LiCl suspension.
-
Slowly add lithium diisopropylamide (LDA, 2.0 eq, freshly prepared or titrated solution) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC. For less reactive alkyl halides, the temperature may be allowed to slowly rise to 0 °C.
-
Quench the reaction at low temperature by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Step 3: Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the purified, alkylated amide (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Add 1 M aqueous sodium hydroxide (8.0 eq) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and concentrate to remove the THF.
-
Dilute with water and wash with DCM (3x) to recover the pseudoephedrine auxiliary from the organic layers.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, balancing factors of stereoselectivity, substrate scope, cost, and ease of use.
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol shows significant promise as a chiral scaffold, particularly in the realm of organocatalysis, where it facilitates highly enantioselective aldol reactions.[2]
-
Evans' Oxazolidinones remain the gold standard for achieving predictable and exceptionally high syn-diastereoselectivity in aldol and alkylation reactions, backed by a vast body of literature.[7][15]
-
Oppolzer's Camphorsultams offer a robust, sterically demanding framework that provides excellent stereocontrol, especially in cycloaddition reactions, and allows for a degree of tunability.[1][9]
-
Myers' Pseudoephedrine Amides provide a uniquely practical and highly selective method for asymmetric alkylations with a very broad scope, despite the regulatory considerations of the parent auxiliary.[10]
Ultimately, the optimal choice depends on the specific transformation, the desired stereochemical outcome, and the practical constraints of the synthetic route. This guide provides the foundational data and mechanistic understanding to empower researchers to make an informed decision.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
SynArchive. Myers Asymmetric Alkylation. [Link]
-
Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. ResearchGate. [Link]
-
Bahadoor, A. (2005). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Liu, J., et al. (2007). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. PubMed. [Link]
-
Various Authors. Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Procter, D.J., et al. Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. STAX. [Link]
-
Pal, S., et al. (2002). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Harvard University. [Link]
-
ChemTube3D. Meyers Asymmetric Alkylation - Asymmetric Synthesis. [Link]
-
Bernardi, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. [Link]
-
Myers, A. G., et al. Chem 115 Course Materials. Harvard University. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 11. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 12. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
Benchmarking the Effectiveness of (1S,2S)-2-Amino-1,2-diphenyl-ethanol Against Other Chiral Catalysts
An Objective Guide to Asymmetric Catalysis:
The pursuit of enantiomerically pure compounds is a defining challenge in modern chemistry, particularly within pharmaceutical and materials science. Chiral catalysts are the linchpins of asymmetric synthesis, enabling the selective production of a desired stereoisomer. Among the vast arsenal of available catalysts, chiral 1,2-amino alcohols have emerged as a privileged class due to their accessibility, modularity, and high efficacy in a range of transformations.
This guide provides an in-depth comparative analysis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol , a prominent member of the chiral amino alcohol family. We will objectively benchmark its performance against other structurally related and functionally distinct chiral catalysts. The analysis is grounded in experimental data from peer-reviewed literature, focusing on key carbon-carbon bond-forming and reduction reactions that are fundamental to synthetic organic chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and mechanistic understanding necessary to make informed catalyst selections for their specific applications.
Profile of the Catalysts
The effectiveness of a chiral catalyst is intrinsically linked to its three-dimensional structure, which dictates the formation of a rigid and well-defined chiral environment around the reacting substrates.
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol: This catalyst belongs to the family of pseudoephedrine analogues. Its rigid backbone, conferred by the two phenyl groups, creates a well-defined chiral pocket. The vicinal amino and hydroxyl groups are key to its catalytic activity, serving as coordination sites for metal centers (in Lewis acid catalysis) or as proton donors/acceptors (in organocatalysis). It is readily derived from enantiomerically pure precursors, making it an accessible option for many laboratories.[1][2]
-
Alternative Chiral Amino Alcohols: To provide a meaningful benchmark, we will compare the title compound with its dicyclohexyl analogue, (1S,2S)-2-Amino-1,2-dicyclohexylethanol . This substitution allows for a direct evaluation of steric effects, comparing the flat, aromatic phenyl rings with bulky, aliphatic cyclohexyl groups.[3] We will also include data for (1R,2S)-(-)-N-Methylephedrine , a widely used and classic chiral amino alcohol, to contextualize performance within this catalyst class.
-
Structurally Related Diamine Catalyst: (1S,2S)-1,2-Diphenylethylenediamine (DPEDA) is a C₂-symmetric chiral diamine that serves as a powerful scaffold for a wide variety of organocatalysts and ligands.[4] Its performance in similar reactions provides a valuable comparison point, highlighting the role of the hydroxyl group in the amino alcohol catalysts.
-
Organocatalyst Benchmark: (S)-Proline is one of the most famous organocatalysts, particularly for its effectiveness in asymmetric aldol reactions.[5] Including proline provides a benchmark against a different class of catalyst that operates via a distinct enamine-based mechanism.
Performance in Benchmark Asymmetric Reactions
The selection of a benchmark reaction is critical for a fair comparison. We have chosen two fundamental transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones. These reactions are widely used to evaluate catalyst performance and are mechanistically well-understood.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a classic test for chiral 1,2-amino alcohol catalysts. The catalyst coordinates to the zinc atom, forming a chiral complex that directs the ethyl group to one enantiotopic face of the aldehyde. The primary performance metric is the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol.
Table 1: Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration | Reference(s) |
| (1S,2S)-2-Amino-1,2-diphenyl-ethanol | 5 | 95 | 92 | R | [6] |
| (1S,2S)-2-(Dimethylamino)-1,2-diphenylethanol | 2 | 98 | 97 | R | [6] |
| (1S,2S)-2-Amino-1,2-dicyclohexylethanol | 5 | 96 | 95 | R | [3] |
| (1R,2S)-(-)-N-Methylephedrine | 5 | 90 | 91 | R | [6] |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 97 | 98 | S | [7] |
Causality & Insights: The data in Table 1 demonstrates that N-alkylation (e.g., dimethylamino vs. amino) on the (1S,2S)-2-Amino-1,2-diphenyl-ethanol scaffold can lead to a significant increase in enantioselectivity (97% vs 92% ee). This is often attributed to the formation of a more rigid and sterically defined dimeric zinc complex in the transition state. Furthermore, the substitution of phenyl rings with cyclohexyl groups also enhances enantioselectivity (95% vs 92% ee), highlighting that increased steric bulk can be beneficial in creating a more selective chiral environment.[3]
Asymmetric Borane Reduction of Prochiral Ketones
Chiral amino alcohols are excellent precursors for oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction. The in situ generated catalyst coordinates to both the borane and the ketone's carbonyl oxygen, holding the substrate in a rigid conformation that exposes one face to hydride attack.
Table 2: Comparative Performance in the Asymmetric Borane Reduction of Acetophenone
| Catalyst Precursor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration | Reference(s) |
| (1S,2S)-2-Amino-1,2-diphenyl-ethanol | 10 | 92 | 88 | R | [3] |
| (1S,2S)-2-Amino-1,2-dicyclohexylethanol | 10 | 95 | 95 | R | [3] |
| (S)-Proline derived oxazaborolidine (CBS Catalyst) | 10 | >95 | 97 | R | [8] |
Causality & Insights: In the borane reduction of acetophenone, the steric influence of the catalyst substituents is even more pronounced. The cyclohexyl-substituted catalyst precursor provides a significantly higher enantiomeric excess than its phenyl-substituted counterpart (95% vs 88% ee).[3] This underscores a key principle in catalyst design: the optimal steric and electronic properties are highly dependent on the specific reaction being catalyzed. The classic proline-derived CBS catalyst sets a very high bar, achieving 97% ee, demonstrating its exceptional efficacy in this specific transformation.[8]
Experimental Protocols & Methodologies
To ensure the reproducibility and validation of the presented data, we provide a generalized experimental protocol for the enantioselective addition of diethylzinc. This protocol can be adapted for the various catalysts discussed.
Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 1.1 mmol, 1.1 eq.) dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC analysis.[9]
Self-Validation System: The trustworthiness of this protocol is ensured by the final analytical step. The determination of enantiomeric excess via chiral HPLC provides a direct and quantitative measure of the catalyst's effectiveness in a given experiment. Comparing this result against established literature values serves as a validation of the experimental technique and conditions.
Visualization of Workflow and Mechanism
Visualizing the process flow and the proposed catalytic cycle is crucial for understanding the underlying principles of asymmetric induction.
Caption: Experimental workflow for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Concluding Remarks
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a highly effective and reliable chiral catalyst precursor, demonstrating strong performance in fundamental asymmetric reactions. Our comparative analysis reveals several key insights for the practicing chemist:
-
Structural Tuning is Key: Minor structural modifications, such as N-alkylation or exchanging phenyl for cyclohexyl groups, can have a profound impact on enantioselectivity. This highlights the importance of catalyst screening and optimization for any new application.[3]
-
No Universal Catalyst: While the catalysts discussed are powerful, their relative effectiveness varies with the reaction type. The cyclohexyl analogue outperforms the phenyl version in the ketone reduction, whereas the difference is less pronounced in the diethylzinc addition.
-
Context Matters: Benchmarking against established catalysts from different classes, like (S)-Proline, provides a crucial context for performance. While an amino alcohol might be the optimal choice for a diethylzinc addition, an organocatalyst could be superior for an aldol reaction.[5]
Ultimately, (1S,2S)-2-Amino-1,2-diphenyl-ethanol and its derivatives remain indispensable tools in the asymmetric synthesis toolbox. Their predictable stereochemical outcomes, accessibility, and amenability to structural tuning ensure their continued relevance in both academic research and industrial drug development.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to (R)-2-phenylpropanal and Other Chiral Aldehydes in Asymmetric Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Focus on the Enantioselective Addition of Diethylzinc to Aldehydes.
- BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022).
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzym
- The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. (2024). MDPI.
- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 4. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effectiveness of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in Industrial Asymmetric Synthesis
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of a chiral auxiliary or ligand is a critical decision that profoundly impacts not only the stereochemical outcome of a reaction but also the overall economic viability of an industrial process. This guide provides an in-depth cost-effectiveness analysis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a prominent chiral amino alcohol, benchmarked against common alternatives in the context of asymmetric ketone reduction—a cornerstone transformation in modern organic synthesis.
The Central Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a privileged class of ligands and auxiliaries in asymmetric synthesis. Their utility stems from their ability to form well-defined, rigid chelate structures with metal centers or to act as precursors for highly effective organocatalysts. This structural pre-organization is key to creating a chiral environment that enables the differentiation of enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol, with its distinct stereochemistry, has been employed in a variety of asymmetric transformations, including reductions, alkylations, and additions to carbonyl compounds. Its performance, however, must be critically evaluated against other readily available and industrially relevant chiral amino alcohols.
Comparative Performance Analysis: Asymmetric Reduction of Acetophenone
To provide a quantitative comparison, we will focus on the asymmetric reduction of acetophenone to 1-phenylethanol, a widely accepted benchmark reaction for evaluating the efficacy of chiral catalysts. The key performance indicators for an industrial process are high yield and high enantiomeric excess (ee), achieved with low catalyst loading and short reaction times.
Here, we compare (1S,2S)-2-Amino-1,2-diphenyl-ethanol with two other widely used chiral amino alcohols: (1R,2S)-Norephedrine and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (a key precursor for the Corey-Bakshi-Shibata catalyst). We also include a biocatalytic approach as a modern, green alternative.
Table 1: Performance Comparison of Chiral Catalysts in the Asymmetric Reduction of Acetophenone
| Catalyst/Ligand | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (1S,2S)-2-Amino-1,2-diphenyl-ethanol | In situ generated oxazaborolidine with BH₃ | 5-10 | ~85-95 | ~90-98 | (S) |
| (1R,2S)-Norephedrine | In situ generated oxazaborolidine with BH₃ | 5-10 | ~80-90 | ~85-95 | (R) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | In situ generated oxazaborolidine (CBS catalyst) with BH₃ | 1-5 | >95 | >99 | (S) |
| Biocatalyst (e.g., Ketoreductase) | Whole cells or isolated enzyme with cofactor regeneration | Variable (typically mg/mL) | >99 | >99 | (R) or (S) |
Note: The data presented is a synthesis of typical results from various literature sources and may vary based on specific reaction conditions.
From a purely performance perspective, catalysts derived from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalysts) often exhibit superior enantioselectivity and can be effective at lower catalyst loadings. Biocatalytic methods, where applicable, frequently demonstrate near-perfect enantioselectivity and yield under mild conditions.
Deconstructing the Cost-Effectiveness Equation
A holistic cost-effectiveness analysis extends beyond the initial catalyst performance. It encompasses the entire process, from raw material acquisition to final product purification.
Catalyst/Ligand Cost
The price of chiral ligands is a significant driver of the overall process cost. While prices fluctuate based on market demand and synthesis complexity, a general comparison can be made based on readily available data for research-grade quantities and inquiries for bulk pricing.
Table 2: Estimated Cost Comparison of Chiral Amino Alcohols
| Compound | CAS Number | Typical Small-Scale Price (USD/g) | Estimated Bulk Price (USD/kg) |
| (1S,2S)-2-Amino-1,2-diphenyl-ethanol | 23364-44-5 | 50 - 100 | 1000 - 3000 |
| (1R,2S)-Norephedrine | 492-41-1 | 10 - 30 | 200 - 800 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | 30 - 70 | 800 - 2500 |
(Disclaimer: Prices are estimates and can vary significantly between suppliers and with market fluctuations. Bulk pricing is highly dependent on volume.)
(1R,2S)-Norephedrine is often the most cost-effective option based on initial purchase price, largely due to its historical use and established manufacturing processes.[1] The synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is more complex, contributing to their higher cost.[2][3]
Process Efficiency and Throughput
A truly cost-effective process minimizes operational costs. Key factors to consider include:
-
Catalyst Loading and Turnover Number (TON): A lower catalyst loading and higher TON directly translate to lower catalyst cost per unit of product. CBS catalysts, derived from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, often excel in this regard.
-
Reaction Time: Shorter reaction cycles increase reactor throughput and reduce energy consumption.
-
Downstream Processing: The ease of product isolation and purification is critical. High enantioselectivity (>99.5% ee) can sometimes eliminate the need for costly chiral purification steps. Biocatalytic processes, often running in aqueous media, may require different downstream processing strategies compared to traditional organic solvent-based reactions.[4][5]
The Rise of Biocatalysis: A Paradigm Shift in Cost-Effectiveness
The use of enzymes, such as ketoreductases, for asymmetric ketone reduction has become an increasingly attractive industrial strategy.[6][7]
Advantages of Biocatalysis:
-
Exceptional Selectivity: Enzymes often provide unparalleled enantioselectivity (>99% ee) and regioselectivity.[8]
-
Mild Reaction Conditions: Biocatalytic reactions typically occur at or near ambient temperature and pressure in aqueous media, reducing energy costs and improving safety.
-
Environmental Sustainability: Biocatalysis is a cornerstone of green chemistry, utilizing renewable catalysts and minimizing hazardous waste.[9]
Cost Considerations in Biocatalysis:
-
Enzyme Cost: While the cost of enzymes has historically been a barrier, advances in protein engineering and fermentation technology have made them increasingly affordable.
-
Cofactor Regeneration: Many ketoreductases require a stoichiometric amount of a cofactor (e.g., NADPH). An efficient in-situ cofactor regeneration system is essential for economic viability.
-
Process Development: Identifying and optimizing a suitable enzyme for a specific substrate can require significant initial research and development.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following is a representative procedure for the asymmetric reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.
Protocol: Asymmetric Reduction of Acetophenone with a Chiral Amino Alcohol-Derived Oxazaborolidine
Materials:
-
Chiral amino alcohol ((1S,2S)-2-Amino-1,2-diphenyl-ethanol, (1R,2S)-Norephedrine, or (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.1 mmol, 5 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 mmol)
-
Acetophenone (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Methanol (5 mL)
-
1 M Hydrochloric acid (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (0.1 mmol). Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.
-
Cool the solution back to 0 °C and add a solution of acetophenone (2.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Slowly add the remaining borane-dimethyl sulfide complex (1.0 mmol) to the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric ketone reduction.
Mechanistic Insights and Logical Frameworks
The enantioselectivity in oxazaborolidine-catalyzed reductions arises from the formation of a rigid, chair-like transition state. The chiral ligand dictates the facial selectivity of hydride delivery from the borane to the ketone.
Caption: Catalytic cycle for oxazaborolidine-mediated reduction.
The cost-effectiveness analysis follows a logical progression, integrating performance data with economic factors to arrive at a comprehensive evaluation.
Caption: Logical framework for cost-effectiveness analysis.
Conclusion and Future Outlook
The selection of a chiral ligand for an industrial asymmetric process is a multi-faceted decision. While (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a competent chiral auxiliary, a thorough cost-effectiveness analysis reveals a nuanced landscape.
-
For processes where the initial cost of the chiral ligand is the primary concern, (1R,2S)-Norephedrine presents a compelling option, though potentially at the expense of slightly lower enantioselectivity.
-
When exceptional enantioselectivity and high catalyst turnover are paramount, catalysts derived from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS-type catalysts) often justify their higher initial cost, especially if they obviate the need for subsequent chiral purification.
-
The future of industrial asymmetric ketone reduction increasingly points towards biocatalysis . The high selectivity, mild reaction conditions, and improving economic feasibility of ketoreductases position them as a powerful and sustainable alternative to traditional chemical catalysis.
Ultimately, the optimal choice depends on the specific requirements of the target molecule, the scale of production, and the overall economic and environmental goals of the manufacturing process. This guide provides a framework for making an informed decision, grounded in both scientific performance and industrial pragmatism.
References
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
-
Ingram, C. U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. University of London. [Link]
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 835928. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
-
Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. [Link]
-
González-Sabín, J., Gotor, V., & Lavandera, I. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4142–4151. [Link]
-
Alkali Scientific. (n.d.). (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol, 1 X 5 g (368199-5G). [Link]
-
Veeprho. (n.d.). (1R,2S)-(-)-Norephedrine | CAS 492-41-1. [Link]
-
Pharmaffiliates. (n.d.). (1R,2S)-2-Amino-1,2-diphenylethan-1-ol. [Link]
-
CP Lab Safety. (n.d.). (1S,2R)-(+)-NOREPHEDRINE, 98% (DEA List I Chemical), 10g. [Link]
-
Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. [Link]
-
Lund University. (n.d.). Enzymatic Reduction of Ketones. [Link]
-
Erowid. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. [Link]
- Google Patents. (n.d.). WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS.
-
Semantic Scholar. (n.d.). Advances in the enzymatic reduction of ketones. [Link]
-
Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][8][9]OXAZABOROLE-BORANE COMPLEX. [Link]
-
ResearchGate. (n.d.). Advances in the Enzymatic Reduction of Ketones. [Link]
-
Heider, J., & Spormann, A. M. (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 93(4), 1547–1558. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. [Link]
-
ResearchGate. (n.d.). Biosynthesis of 1 = (1R,2S)-(-)-ephedrine; 2 = (1R,2S)-(-)-norephedrine; 3 = (1S,2S)-(+)-pseudoephedrine and 4 = (1S,2S)-(+)-norpseudoephedrine from phenylalanine adapted from Grue-Sørensen and Spenser, 1993 and Dewick, 2001. [Link]
-
Chemsrc. (2025, August 22). (1R,2S)-2-Amino-1,2-diphenylethanol. [Link]
Sources
- 1. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [erowid.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Reduction of Ketones | Lunds universitet [lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 9. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
The Strategic Application of Chiral Auxiliaries in Pharmaceutical Synthesis: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, transient stereogenic units that guide the formation of a desired enantiomer, represent a powerful and reliable strategy in the synthetic chemist's arsenal. This guide provides an in-depth technical comparison of the performance of chiral auxiliaries in the synthesis of complex pharmaceutical agents, with a focused case study on the successful application of a sulfinamide auxiliary in the synthesis of Dapoxetine. Furthermore, we will explore the potential of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in the asymmetric synthesis of key drug intermediates, offering a forward-looking perspective on its application.
The Rationale for Chiral Auxiliaries in Asymmetric Synthesis
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs is a paramount objective in pharmaceutical development.[1] Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, is the cornerstone of this endeavor.[1]
Chiral auxiliaries offer a robust and often predictable method for achieving high levels of stereocontrol. By covalently attaching a chiral auxiliary to a prochiral substrate, a diastereomeric intermediate is formed. The inherent chirality of the auxiliary then directs subsequent chemical transformations to occur selectively on one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product.
Case Study: Asymmetric Synthesis of (S)-Dapoxetine Hydrochloride
Dapoxetine, the active ingredient in Priligy®, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The (S)-enantiomer is significantly more potent than its (R)-counterpart, necessitating an efficient enantioselective synthesis.[2][3]
Method 1: Chiral Auxiliary-Mediated Synthesis using (S)-tert-Butanesulfinamide
A novel and practical asymmetric synthesis of dapoxetine hydrochloride has been developed utilizing the chiral auxiliary (S)-tert-butanesulfinamide.[4][5] This approach offers a concise and high-yielding route to the target molecule.
Synthetic Strategy:
The synthesis commences with the condensation of the commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one with (S)-tert-butanesulfinamide in the presence of Ti(OEt)₄ to form the corresponding N-sulfinylimine. Diastereoselective reduction of this imine is the key stereochemistry-determining step. Subsequent cleavage of the chiral auxiliary and reductive amination of the resulting primary amine affords (S)-Dapoxetine.
Experimental Protocol: Diastereoselective Reduction of N-sulfinylimine
-
To a solution of the N-sulfinylimine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add NaBH₄ (2.0 eq).
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfinamide.
-
Purify the crude product by column chromatography on silica gel.
This reduction proceeds with high diastereoselectivity, favoring the formation of the desired (S)-configured amine precursor.
Data Summary & Performance:
| Step | Product | Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Final Product |
| Condensation | N-sulfinylimine | 78% | - | - |
| Reduction | Sulfinamide | 85% | 98% | - |
| Hydrolysis | (S)-3-amino-3-phenylpropan-1-ol | 90% | - | - |
| Reductive Amination | (S)-Dapoxetine | 74.7% | - | 99.3% |
| Overall | (S)-Dapoxetine HCl | 33.5% | - | >99.5% (after recrystallization) |
Table 1: Performance data for the (S)-tert-butanesulfinamide-mediated synthesis of (S)-Dapoxetine.[4][5]
Workflow Diagram:
Comparison with Alternative Methods for Chiral α-Amino Acid Synthesis:
The proposed method using (1S,2S)-2-Amino-1,2-diphenyl-ethanol can be compared with other established methods for the asymmetric synthesis of α-amino acids.
| Method | Key Chiral Induction Step | Expected Enantioselectivity | Advantages | Disadvantages |
| (1S,2S)-DAE Auxiliary | Diastereoselective alkylation of a chiral Schiff base | High (based on similar systems) | Recoverable auxiliary, predictable stereochemical outcome. [6] | Stoichiometric use of the auxiliary. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a dehydroamino acid derivative | Very High (>99% ee) | High atom economy, catalytic. | Requires specialized catalysts and high-pressure equipment. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer of a racemate | Very High (>99% ee) | High enantioselectivity, mild conditions. | Maximum theoretical yield of 50%, requires screening of enzymes. |
Table 3: Conceptual comparison of methods for chiral α-amino acid synthesis.
This conceptual analysis highlights that the use of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary presents a viable and potentially highly selective method for the synthesis of valuable chiral building blocks for the pharmaceutical industry. Further experimental validation would be required to determine the precise yields and diastereoselectivities for specific substrates.
Conclusion
The strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis in drug discovery and development. The successful synthesis of (S)-Dapoxetine using (S)-tert-butanesulfinamide demonstrates the power of this approach to deliver enantiomerically pure active pharmaceutical ingredients with high efficiency and stereocontrol. While direct, large-scale applications of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in drug synthesis are less documented, its proven efficacy in asymmetric alkylations positions it as a valuable tool for the synthesis of chiral α-amino acids and other key intermediates. The continued development and application of innovative chiral auxiliaries will undoubtedly play a pivotal role in the future of pharmaceutical manufacturing, enabling the efficient and sustainable production of life-saving medicines.
References
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein J. Org. Chem.2015 , 11, 2641-2645.
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. PMC.
-
Simple and Efficient Synthesis of (S)-Dapoxetine. Taylor & Francis Online.
-
Synthesis of (S)-(+)-Dapoxetine. Synfacts2010 , 4, 0388-0388.
-
Stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. Chirality2012 , 24(9), 751-755.
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate.
-
A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. ChemRxiv.
-
Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. J. Org. Chem.2010 , 75(1), 237-240.
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chem. Sci.2016 , 7, 1104-1108.
-
Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. J. Am. Chem. Soc.2003 , 125(39), 11796–11797.
-
Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. J. Am. Chem. Soc.2003 , 125(39), 11796-11797.
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Chem-Impex.
-
Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. ResearchGate.
-
Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Tetrahedron1998 , 54(36), 10759-10770.
-
Synthesis method of dapoxetine hydrochloride. Google Patents.
-
(1R,2S)-2-Amino-1,2-diphenylethanol: Your High-Purity Chiral Synthesis Partner. Ningbo Inno Pharmchem Co.,Ltd.
-
The preparation method of dapoxetine hydrochloride. Patsnap.
-
Stereoselective synthetic approaches towards (S)-duloxetine: 2000 to date. RSC Adv.2016 , 6, 86326-86346.
-
2-Amino-1,2-diphenylethanol. PubChem.
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polym. Chem.2017 , 8, 5937-5945.
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018 , 83(17), 10487–10500.
-
Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol] with Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II) Ions. Iraqi National Journal of Chemistry.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules2021 , 26(16), 4995.
-
Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Tetrahedron: Asymmetry2005 , 16(21), 3557-3589.
-
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules2020 , 25(23), 5723.
-
ChemInform Abstract: Asymmetric Synthesis of α-Amino Acids via Homologation of Ni(II) Complexes of Glycine Schiff Bases. Part 1. Alkyl Halide Alkylations. ResearchGate.
-
Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. Urol. J.2011 , 8(3), 203-209.
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A novel and practical asymmetric synthesis of dapoxetine hydrochloride [beilstein-journals.org]
- 6. chemimpex.com [chemimpex.com]
The Evolution of Asymmetric Catalysis: A Performance Evaluation of Catalysts Derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust chiral catalysts is a perpetual frontier. Among the vast arsenal of chiral building blocks, (1S,2S)-2-Amino-1,2-diphenyl-ethanol stands out as a privileged scaffold. Its rigid, C2-symmetric backbone and vicinal amino alcohol functionality provide an excellent platform for inducing chirality in a multitude of chemical transformations. This guide offers an in-depth comparison of the performance of different "generations" of catalysts derived from this versatile molecule, supported by experimental data and protocols. We will explore the logical evolution from simple, first-generation Schiff bases to more sophisticated phosphinooxazoline (PHOX) ligands and onward to the contemporary focus on sustainable, immobilized catalyst systems.
First Generation: The Simplicity and Utility of Chiral Schiff Base Catalysts
The initial forays into leveraging (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a catalyst precursor logically began with its most straightforward derivatization: the formation of Schiff bases. The condensation of the primary amine with a variety of aldehydes yields tridentate (N, N, O) or bidentate (N, N) ligands that can coordinate with various transition metals. These first-generation catalysts are valued for their ease of synthesis and effectiveness in specific applications, particularly in asymmetric oxidation and cyanation reactions.
The underlying principle of their efficacy lies in the formation of a rigid, chiral pocket around the metal center upon coordination. The bulky phenyl groups of the amino alcohol backbone effectively shield one face of the substrate, directing the incoming nucleophile or oxidant to the other, thus achieving enantioselectivity.
Experimental Protocol: Synthesis of a First-Generation Chiral Schiff Base Ligand
This protocol outlines the synthesis of a representative Schiff base ligand from (1S,2S)-2-Amino-1,2-diphenyl-ethanol and salicylaldehyde.
Materials:
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
-
Salicylaldehyde
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve (1S,2S)-2-Amino-1,2-diphenyl-ethanol (1.0 eq) in methanol.
-
Add salicylaldehyde (1.05 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Caption: Synthesis workflow for a first-generation Schiff base ligand.
Performance Data: Asymmetric Cyanosilylation of Benzaldehyde
The performance of a titanium complex of a Schiff base derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol in the asymmetric cyanosilylation of benzaldehyde is a classic benchmark for this catalyst class.
| Catalyst Generation | Ligand/Catalyst System | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| First | Ti(IV)-Schiff Base | Benzaldehyde | 5 | 24 | 92 | 85 |
Table 1. Performance of a first-generation Ti(IV)-Schiff Base catalyst in the asymmetric cyanosilylation of benzaldehyde.
Second Generation: Enhanced Performance with Phosphinooxazoline (PHOX) Ligands
The development of phosphinooxazoline (PHOX) ligands marked a significant advancement in asymmetric catalysis. These P,N-bidentate ligands, synthesized from chiral amino alcohols, offer a more tunable and often more effective chiral environment compared to their Schiff base predecessors. The synthesis is more complex, involving the formation of an oxazoline ring followed by the introduction of a phosphine moiety.
The enhanced performance of PHOX ligands stems from the unique electronic and steric properties of the phosphorus and nitrogen donor atoms. The phosphine group acts as a strong σ-donor and π-acceptor, influencing the electronic properties of the metal center, while the chiral oxazoline ring provides steric bulk that dictates the enantioselectivity. This modular design allows for fine-tuning of the catalyst's properties by modifying the substituents on both the phosphine and the oxazoline.
Experimental Protocol: Synthesis of a PHOX Ligand
This protocol provides a general procedure for the synthesis of a PHOX ligand from (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
Materials:
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol
-
2-Bromobenzonitrile
-
Chlorodiphenylphosphine
-
n-Butyllithium (n-BuLi)
-
Zinc Chloride (ZnCl2)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Oxazoline Formation: React (1S,2S)-2-Amino-1,2-diphenyl-ethanol with 2-bromobenzonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl2) to form the corresponding 2-(2-bromophenyl)oxazoline.
-
Lithiation and Phosphination: In a flame-dried flask under an inert atmosphere, dissolve the 2-(2-bromophenyl)oxazoline in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 1 hour to effect the lithium-halogen exchange.
-
Add chlorodiphenylphosphine dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent, and purify by column chromatography.
Caption: Synthetic pathway for a second-generation PHOX ligand.
Performance Data: Asymmetric Heck Reaction
Palladium complexes of PHOX ligands are highly effective catalysts for asymmetric Heck reactions. The data below illustrates the superior performance of a second-generation PHOX catalyst compared to a first-generation system in a representative reaction.
| Catalyst Generation | Ligand/Catalyst System | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| First | Ti(IV)-Schiff Base | (Not typically used for Heck) | - | - | - | - |
| Second | Pd-PHOX | 2,3-Dihydrofuran & Phenyl triflate | 2 | 12 | 95 | 99 |
Table 2. Performance of a second-generation Pd-PHOX catalyst in the asymmetric Heck reaction.[1]
Third Generation: The Drive for Sustainability with Immobilized Catalysts
The contemporary evolution in catalysis is heavily influenced by the principles of green chemistry, emphasizing catalyst recyclability and the use of environmentally benign processes. The third generation of catalysts derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol focuses on their immobilization onto solid supports. This approach not only facilitates easy separation of the catalyst from the reaction mixture but also allows for its reuse, significantly reducing costs and waste.
The core concept involves covalently attaching the chiral ligand to a solid matrix, such as a polymer resin, silica gel, or magnetic nanoparticles. The challenge lies in designing a linker that is stable under the reaction conditions but does not interfere with the catalytic activity. When successful, these immobilized catalysts can be used in continuous flow reactors, further enhancing their industrial applicability.
Experimental Protocol: Immobilization of a Chiral Ligand on a Polymer Support
This protocol describes a general method for immobilizing a modified chiral ligand onto a polymer support.
Materials:
-
A derivative of (1S,2S)-2-Amino-1,2-diphenyl-ethanol functionalized with a polymerizable group (e.g., a vinyl group).
-
Styrene and divinylbenzene (as monomers and cross-linkers).
-
AIBN (azobisisobutyronitrile) as a radical initiator.
-
An appropriate solvent (e.g., toluene).
-
Standard polymerization glassware.
Procedure:
-
In a reaction vessel, dissolve the functionalized chiral ligand, styrene, and divinylbenzene in toluene.
-
Add AIBN to the mixture.
-
Heat the mixture under an inert atmosphere to initiate the polymerization.
-
Continue the polymerization for the specified time to form the cross-linked polymer beads.
-
After the reaction, filter the polymer beads, wash extensively with various solvents to remove unreacted monomers and the initiator.
-
Dry the polymer-supported chiral ligand under vacuum.
Caption: Workflow for the synthesis of a third-generation immobilized catalyst.
Performance Data: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of ketones is a fundamentally important reaction. The performance of a recyclable, third-generation immobilized catalyst can be compared to its homogeneous counterparts.
| Catalyst Generation | Ligand/Catalyst System | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| First | (Not typically used for ATH) | Acetophenone | - | - | - | - |
| Second | Homogeneous Ru-TsDPEN | Acetophenone | 1 | 4 | 98 | 99 |
| Third | Immobilized Ru-TsDPEN | Acetophenone | 2 | 8 | 95 (1st cycle) | 98 (1st cycle) |
Table 3. Comparative performance in the asymmetric transfer hydrogenation of acetophenone. Note: TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a common ligand for this reaction and is conceptually related to the topic compound.
Conclusion: A Trajectory of Increasing Sophistication and Practicality
The evolution of catalysts derived from (1S,2S)-2-Amino-1,2-diphenyl-ethanol showcases a clear trajectory towards increasing sophistication, performance, and practicality. The journey from simple Schiff bases to highly tunable PHOX ligands and now towards recyclable, immobilized systems reflects the broader trends in the field of asymmetric catalysis. While first-generation catalysts remain useful for specific applications due to their ease of synthesis, the superior enantioselectivity and broader substrate scope of second-generation ligands like PHOX have made them indispensable tools for synthetic chemists. The ongoing development of third-generation immobilized catalysts addresses the critical need for sustainable and cost-effective chemical processes, paving the way for their wider adoption in industrial settings. The continued exploration of this privileged chiral scaffold promises to yield even more innovative and powerful catalysts in the future.
References
- Gosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Tetrahedron: Asymmetry, 9(1), 1-45.
-
MDPI. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
-
RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
ACS Publications. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]
-
PubMed Central. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]
-
ResearchGate. Asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides. [Link]
-
MDPI. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. [Link]
Sources
Quantitative analysis of diastereomeric ratios in reactions controlled by (1S,2S)-2-Amino-1,2-diphenyl-ethanol
For the discerning researcher in drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is the cornerstone of efficacy and safety. In the realm of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This guide provides an in-depth comparison of the performance of several key chiral auxiliaries in controlling diastereomeric ratios, with a special focus on the structural class represented by (1S,2S)-2-Amino-1,2-diphenylethanol. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols for the quantitative analysis of diastereomeric ratios.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over another.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) it achieves in a given reaction.
The choice of a chiral auxiliary is dictated by several factors, including the type of reaction, the desired stereochemical outcome, the ease of attachment and cleavage, and cost. Among the most successful and widely adopted chiral auxiliaries are the Evans oxazolidinones and pseudoephedrine-based amides.[3][4] These auxiliaries have been extensively studied and have proven to be highly effective in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol reactions.[1]
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental transformation for the construction of stereogenic centers. The diastereoselectivity of this reaction is highly dependent on the structure of the chiral auxiliary, which governs the facial selectivity of the enolate alkylation.
The high diastereoselectivity achieved with both Evans and pseudoephedrine-type auxiliaries is attributed to the formation of rigid, chelated enolate intermediates that effectively block one face of the enolate, thereby directing the electrophile to the opposite face.[3]
Below is a comparison of the diastereoselectivities achieved with several common chiral auxiliaries in the asymmetric alkylation of a propionyl group with benzyl bromide.
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (d.e. %) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans) | N-propionyl-oxazolidinone | Benzyl bromide | ≥99 | 94 | [5] |
| (+)-(1S,2S)-Pseudoephedrine | N-propionamide | Benzyl bromide | 98 | 91 | [5] |
| (-)-(1S,2S)-Pseudoephenamine | N-propionamide | Benzyl bromide | >99 | 94 | [5] |
Key Observations:
-
Evans' oxazolidinones consistently deliver exceptional levels of diastereoselectivity, often exceeding 99% d.e.[5]
-
Pseudoephedrine is a cost-effective and highly practical auxiliary that provides excellent diastereoselectivity.[4]
-
Pseudoephenamine , a derivative of 2-amino-1,2-diphenylethanol, has demonstrated superior performance in some cases, particularly in the formation of sterically demanding quaternary centers.[6]
While direct comparative data for (1S,2S)-2-Amino-1,2-diphenylethanol in this specific reaction is not as extensively documented, the outstanding performance of the closely related pseudoephenamine suggests that this class of auxiliaries, characterized by the 1,2-aminoalcohol scaffold, is highly effective at inducing diastereoselectivity. The key structural features of a phenyl group and a hydroxyl group vicinal to the amine are present in both, which are crucial for the formation of the rigid chelated transition state that directs the alkylation.
Mechanistic Insights into Stereochemical Control
The remarkable diastereoselectivity of these reactions can be rationalized by examining the transition state geometries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
For pseudoephedrine-derived amides, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid six-membered ring transition state. The phenyl group of the auxiliary effectively shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.
Caption: Chelation-controlled stereochemical model.
Similarly, Evans' oxazolidinone auxiliaries form a chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, leading to highly predictable and excellent diastereoselectivity.[7]
Quantitative Analysis of Diastereomeric Ratios
Accurate determination of the diastereomeric ratio is crucial for evaluating the success of an asymmetric reaction. The two most common and reliable techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Principle: Diastereomers are distinct chemical entities and, in principle, have different NMR spectra.[8][9] By identifying and integrating non-overlapping signals corresponding to each diastereomer, their relative ratio can be determined. Protons close to the newly formed stereocenter are most likely to exhibit distinct chemical shifts for each diastereomer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a representative sample of the crude reaction mixture (after work-up) in a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the minor diastereomer.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer.
-
Integrate the identified signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.
-
For complex spectra with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum by collapsing multiplets into singlets, which greatly aids in accurate integration.[10]
-
Caption: Workflow for determining diastereomeric ratio by NMR.
Protocol 2: Separation and Quantification of Diastereomers by HPLC
Principle: Diastereomers have different physical properties and can often be separated by chromatography on an achiral stationary phase.[11] The relative peak areas in the chromatogram correspond to the ratio of the diastereomers.
Step-by-Step Methodology:
-
Method Development:
-
Column Selection: A standard achiral column (e.g., C18 for reversed-phase or silica for normal-phase) is typically sufficient.[12]
-
Mobile Phase Selection: Screen different solvent systems to achieve baseline separation of the diastereomer peaks. Isocratic or gradient elution may be used.
-
Detector Selection: A UV detector is commonly used if the compounds possess a chromophore.
-
-
Sample Preparation:
-
Dissolve a known concentration of the reaction mixture in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
The diastereomeric ratio is calculated from the ratio of the peak areas. It is important to ensure that the response factors for both diastereomers are the same or to determine a relative response factor for accurate quantification.
-
Caption: Workflow for determining diastereomeric ratio by HPLC.
Conclusion
The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and pseudoephedrine-based auxiliaries represent two of the most reliable and effective classes of chiral controllers, consistently delivering high diastereoselectivities in a range of important transformations. While direct comparative data for (1S,2S)-2-Amino-1,2-diphenylethanol is less prevalent in the literature, the exceptional performance of its N-methylated analog, pseudoephenamine, strongly suggests its potential as a highly effective chiral auxiliary. The ability to accurately quantify the diastereomeric ratios of reaction products using robust analytical techniques such as NMR and HPLC is paramount for the optimization and validation of these stereoselective reactions. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of stereochemically pure molecules.
References
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Chemical Communications - Manchester NMR Methodology Group. [Link]
-
Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters - ACS Publications. [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. Taylor & Francis Online. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Meyers Asymmetric Alkylation. ChemTube3D. [Link]
-
Diastereoselective synthesis of 1,2-amino alcohols via direct C–H functionalization. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Semantic Scholar. [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PMC. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isca.me [isca.me]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1S,2S)-2-Amino-1,2-diphenyl-ethanol
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a chiral amino alcohol. By elucidating the causality behind each procedural step, this document aims to be your trusted resource for responsible chemical waste management.
Hazard Identification and Risk Assessment: Why Special Handling is Required
Based on available data, this compound is classified as:
These classifications underscore the importance of minimizing exposure during handling and disposal. The primary risks are associated with dermal contact, eye contact, and inhalation of dust particles. Therefore, all disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Waste Characterization: Is (1S,2S)-2-Amino-1,2-diphenyl-ethanol a Hazardous Waste?
According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either a "listed waste" or a "characteristic waste"[3][4].
-
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is not a listed waste. It does not appear on the F, K, P, or U lists of hazardous wastes published by the Environmental Protection Agency (EPA)[3][4].
-
Determination of Characteristic Waste: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[3][5]. Based on the available data for its stereoisomers, (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a solid with a high melting point and is not expected to be ignitable, corrosive, or reactive under normal conditions[2]. While it has toxic properties as an irritant, it is not classified as acutely toxic.
Prudent Practice: Despite not being explicitly listed as a hazardous waste, due to its irritant properties and as a matter of best laboratory practice, it is strongly recommended to manage (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a non-RCRA hazardous chemical waste or in accordance with your institution's chemical hygiene plan and local regulations. This approach ensures the highest level of safety and environmental stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the proper PPE to mitigate the risks of exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or if dust generation is likely. |
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible chemicals, when mixed, can result in dangerous reactions such as the generation of toxic gases, fire, or explosions.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is an amino alcohol. As a general rule, it should be segregated from the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: Can cause neutralization reactions that generate heat.
-
Aldehydes: May undergo condensation reactions.
-
Isocyanates: Can form ureas and other derivatives.
Waste Storage Protocol:
-
Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The original product container, if in good condition, can be used.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "(1S,2S)-2-Amino-1,2-diphenyl-ethanol," and the date of accumulation.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible chemicals[6].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
Caption: Disposal workflow for (1S,2S)-2-Amino-1,2-diphenyl-ethanol.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the disposal of solid (1S,2S)-2-Amino-1,2-diphenyl-ethanol waste.
-
Preparation:
-
Ensure your institution's Chemical Hygiene Plan is accessible and reviewed.
-
Don the required PPE as outlined in Section 3.
-
Prepare a designated solid waste container that is clean, dry, and made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or the original container).
-
-
Waste Collection:
-
Carefully transfer the solid (1S,2S)-2-Amino-1,2-diphenyl-ethanol waste into the designated container.
-
Avoid generating dust. If the material is a fine powder, conduct this transfer in a chemical fume hood.
-
Securely seal the container lid.
-
-
Decontamination of Work Area:
-
Wipe down the balance and any surfaces that may have come into contact with the chemical using a damp cloth or paper towel.
-
Dispose of any contaminated cleaning materials (e.g., weigh boats, paper towels) in the same waste container as the chemical.
-
-
Container Labeling and Storage:
-
Affix a completed hazardous waste label to the container.
-
Place the sealed container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do not attempt to dispose of this chemical via standard trash or down the drain[7]. Sewer disposal of amines is generally prohibited due to their potential environmental toxicity and strong odors[8].
-
The ultimate disposal will be conducted by a licensed hazardous waste contractor, likely through incineration at a permitted facility[7].
-
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or in a poorly ventilated area, contact your institution's EHS emergency line.
-
For small spills, and if you are trained to do so, wear your full PPE and cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated waste container and label it as hazardous waste.
-
Decontaminate the spill area.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[9].
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a critical component of responsible laboratory practice. By understanding the hazards, adhering to waste characterization and segregation protocols, and following a clear, step-by-step disposal procedure, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location.
References
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
SCS Engineers. (n.d.). Hazardous Waste Determinations. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 5. scsengineers.com [scsengineers.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
